Product packaging for 17(R)-Hete(Cat. No.:)

17(R)-Hete

カタログ番号: B070750
分子量: 320.5 g/mol
InChIキー: OPPIPPRXLIDJKN-DWUYYRGZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

17(R)-Hydroxyheptadecatrienoic acid (17(R)-Hete) is a structurally and functionally distinct enantiomer of the cytochrome P450-derived eicosanoid. It is primarily investigated for its role as a lipid-based signaling molecule with potent biological activities. A key area of research involves its anti-inflammatory and pro-resolving properties, where it has been shown to inhibit neutrophil chemotaxis and attenuate the production of pro-inflammatory cytokines. Its mechanism of action is linked to the antagonism of the thromboxane receptor (TP receptor), which modulates vascular tone and platelet aggregation. Consequently, this compound is a critical tool for studying pathophysiological processes in models of cardiovascular disease, ischemia-reperfusion injury, and inflammatory disorders. Researchers also utilize this compound to explore the complex pathways of arachidonic acid metabolism and the therapeutic potential of lipid mediators in resolving inflammation rather than merely suppressing it. This high-purity compound is essential for advancing our understanding of specialized pro-resolving mediators (SPMs) and their receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O3 B070750 17(R)-Hete

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(5Z,8Z,11Z,14Z,17R)-17-hydroxyicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPIPPRXLIDJKN-DWUYYRGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core of 17(R)-HETE Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE) from arachidonic acid. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to investigate this important lipid mediator, from its enzymatic origins to its potential signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological and experimental processes.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a class of bioactive lipid mediators derived from the oxygenation of arachidonic acid. These molecules play crucial roles in a variety of physiological and pathophysiological processes, including inflammation, cell proliferation, and ion transport.[1] Among the various HETE isomers, the ω- and (ω-1) hydroxylated products, such as 16-, 17-, 18-, 19-, and 20-HETE, are primarily synthesized by cytochrome P450 (CYP) enzymes.[2][3] The stereochemistry of these molecules is critical to their biological activity, and the (R)-enantiomers often exhibit distinct effects. This guide focuses specifically on the biosynthesis of this compound, a less-studied but potentially significant eicosanoid.

Biosynthesis of this compound from Arachidonic Acid

The primary pathway for the formation of this compound from arachidonic acid is through the action of cytochrome P450 monooxygenases. These enzymes catalyze the introduction of a hydroxyl group at the 17th carbon of the arachidonic acid backbone.

Key Enzymes Involved

While the specific human CYP450 isoforms responsible for the stereoselective synthesis of this compound are not definitively established in the literature, members of the CYP4F and CYP4A families are the primary candidates due to their known roles in arachidonic acid ω- and (ω-1)-hydroxylation.[4][5]

  • CYP4F Family: CYP4F2 is a prominent human enzyme known to metabolize arachidonic acid to 20-HETE. Its role in producing other ω-1, ω-2, and ω-3 hydroxylated metabolites suggests it is a strong candidate for 17-HETE synthesis.

  • CYP4A Family: CYP4A11 is another key enzyme in arachidonic acid metabolism, primarily forming 20-HETE. Given the catalytic activity of this family towards the terminal end of fatty acids, its involvement in 17-hydroxylation is plausible.

  • CYP1B1: While primarily studied in the context of cancer and cardiac hypertrophy, CYP1B1 has been shown to be induced by 17-HETE and is involved in the metabolism of arachidonic acid to mid-chain HETEs. Its direct role in the initial synthesis of 17-HETE from arachidonic acid is less clear but warrants further investigation.

The biosynthesis is a stereoselective process, and CYP450 enzymes are known to produce predominantly the (R)-enantiomer for some HETEs.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, kinetic parameters for the ω-hydroxylation of arachidonic acid by the most likely candidate enzymes, CYP4F2 and CYP4A11, provide valuable insights. The following table summarizes the available data for the formation of the related product, 20-HETE.

EnzymeSubstrateProductKm (µM)Vmax (nmol/min/nmol P450)Source
CYP4F2Arachidonic Acid20-HETE247.4
CYP4A11Arachidonic Acid20-HETE22849.1

Note: These kinetic parameters are for the formation of 20-HETE and should be considered as a proxy for the potential activity of these enzymes towards the formation of 17-HETE. Further research is required to determine the specific kinetics for this compound biosynthesis.

Information on the intracellular concentrations of this compound is scarce. The levels of HETEs are generally in the nanomolar range in biological fluids and tissues.

Experimental Protocols

Preparation of Microsomes for In Vitro Cytochrome P450 Assays

This protocol describes the preparation of liver microsomes, a rich source of CYP enzymes, for use in in vitro metabolism studies.

Materials:

  • Fresh or frozen liver tissue

  • Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1.15% KCl)

  • Centrifuge tubes

  • Homogenizer (e.g., Potter-Elvehjem)

  • Ultracentrifuge

Procedure:

  • Mince the liver tissue on ice.

  • Homogenize the tissue in 4 volumes of ice-cold homogenization buffer.

  • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris and mitochondria.

  • Carefully collect the supernatant (S9 fraction) and transfer it to fresh ultracentrifuge tubes.

  • Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant (cytosolic fraction).

  • Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol) to a protein concentration of approximately 20-40 mg/mL.

  • Store the microsomal suspension in aliquots at -80°C until use.

In Vitro Cytochrome P450 Enzyme Assay with Arachidonic Acid

This protocol outlines a general procedure for assessing the metabolism of arachidonic acid by CYP enzymes in a microsomal preparation.

Materials:

  • Prepared liver microsomes

  • Arachidonic acid (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Stopping solution (e.g., ice-cold acetonitrile (B52724) or 2N HCl)

  • Internal standard (e.g., deuterated HETE)

Procedure:

  • Pre-warm the incubation buffer and microsomal suspension to 37°C.

  • In a microcentrifuge tube, combine the microsomes (final protein concentration typically 0.1-1 mg/mL), arachidonic acid (at desired concentrations), and the NADPH regenerating system in the incubation buffer.

  • Initiate the reaction by adding NADPH.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

  • Terminate the reaction by adding the stopping solution.

  • Add the internal standard.

  • Vortex and centrifuge to pellet the precipitated protein.

  • Collect the supernatant for analysis.

Solid-Phase Extraction (SPE) of HETEs from Biological Samples

This protocol provides a general method for the extraction and purification of HETEs from cell culture media or other biological fluids prior to analysis.

Materials:

Procedure:

  • Condition the SPE cartridge: Sequentially wash the C18 cartridge with 2 mL of methanol followed by 2 mL of acidified water. Do not allow the cartridge to dry.

  • Load the sample: Load the acidified biological sample onto the conditioned cartridge.

  • Wash the cartridge: Wash the cartridge with 2 mL of acidified water to remove polar impurities, followed by 2 mL of hexane to remove non-polar lipids.

  • Elute the HETEs: Elute the HETEs from the cartridge with 2 mL of ethyl acetate.

  • Dry and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the analytical method (e.g., 100 µL of methanol:water, 50:50 v/v).

Chiral Separation of 17-HETE Enantiomers by HPLC

This protocol describes a general approach for the separation of HETE enantiomers using a chiral stationary phase. Specific conditions will need to be optimized for this compound.

Materials:

  • HPLC system with a UV or mass spectrometric detector

  • Chiral stationary phase column (e.g., Chiralpak AD-RH or Chiralcel OD-RH)

  • Mobile phase solvents (e.g., hexane, isopropanol, ethanol (B145695) for normal phase; acetonitrile, water, buffer for reversed phase)

Procedure:

  • Column Selection: Select a chiral column known to be effective for the separation of fatty acid enantiomers. Polysaccharide-based columns like Chiralpak AD and Chiralcel OD are common choices.

  • Mobile Phase Selection:

    • Normal Phase: A mixture of hexane and an alcohol (isopropanol or ethanol) is typically used. The ratio of the solvents is critical for achieving separation and can be optimized. For acidic compounds like HETEs, the addition of a small amount of an acidic modifier (e.g., 0.1% acetic acid or trifluoroacetic acid) is often necessary to improve peak shape.

    • Reversed Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) is commonly used. The pH of the buffer and the gradient of the organic solvent are key parameters for optimization.

  • Analysis: Inject the extracted and reconstituted sample onto the HPLC system. Monitor the elution of the enantiomers using a suitable detector. The retention times will differ for the (R) and (S) enantiomers, allowing for their separation and quantification.

Quantitative Analysis of 17-HETE by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 17-HETE using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reversed-phase column

Procedure:

  • Chromatographic Separation: Separate the HETEs using a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in the negative ion mode.

    • Detection: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: While specific transitions for 17-HETE need to be optimized, the precursor ion will be the deprotonated molecule [M-H]- at m/z 319.2. Product ions are generated by collision-induced dissociation and are specific fragments of the parent molecule. Based on the fragmentation of other HETEs, potential product ions for 17-HETE could be monitored. A deuterated internal standard (e.g., 17-HETE-d8) should be used for accurate quantification, with a corresponding MRM transition.

  • Quantification: Create a calibration curve using known concentrations of a 17-HETE standard and a fixed concentration of the internal standard. Quantify the amount of 17-HETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Biological Activity

The signaling pathways activated by this compound are not as well-characterized as those for other HETEs like 12-HETE and 20-HETE. However, emerging evidence suggests a role for 17-HETE in cardiac pathophysiology.

Cardiac Hypertrophy

Recent studies have implicated 17-HETE enantiomers in the induction of cardiac hypertrophy. This effect appears to be mediated, at least in part, through the induction of CYP1B1. The proposed signaling cascade involves the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) pathway.

While a specific cell surface receptor for this compound has not yet been identified, other HETEs are known to signal through G-protein coupled receptors (GPCRs). For example, 12(S)-HETE interacts with GPR31, and 20-HETE is thought to have its own receptor. It is plausible that this compound also acts through a specific GPCR to initiate its intracellular signaling cascade. Further research is needed to identify this receptor and fully elucidate the downstream signaling events.

Visualizations

Biosynthetic Pathway of this compound

G AA Arachidonic Acid CYP Cytochrome P450 (e.g., CYP4F, CYP4A) AA->CYP ω-1 Hydroxylation HETE This compound CYP->HETE

Caption: Biosynthesis of this compound from arachidonic acid by cytochrome P450 enzymes.

Experimental Workflow for Studying this compound Biosynthesis

G cluster_incubation In Vitro Incubation cluster_extraction Extraction and Purification cluster_analysis Analysis microsomes Microsomes (Source of CYPs) incubation Incubation at 37°C microsomes->incubation AA Arachidonic Acid AA->incubation nadph NADPH nadph->incubation spe Solid-Phase Extraction (C18 Cartridge) incubation->spe Reaction Termination & Sample Prep hplc Chiral HPLC (Enantiomer Separation) spe->hplc lcms LC-MS/MS (Quantification) spe->lcms hplc->lcms Fraction Collection (Optional)

Caption: Experimental workflow for the in vitro biosynthesis and analysis of this compound.

Putative Signaling Pathway of this compound in Cardiac Myocytes

G HETE This compound Receptor Putative GPCR HETE->Receptor G_protein G-Protein Activation Receptor->G_protein MAPK_pathway MAPK Pathway (e.g., ERK, p38) G_protein->MAPK_pathway CYP1B1 CYP1B1 Induction MAPK_pathway->CYP1B1 Hypertrophy Cardiac Hypertrophy MAPK_pathway->Hypertrophy Other effectors CYP1B1->Hypertrophy

Caption: A putative signaling pathway for this compound-induced cardiac hypertrophy.

Conclusion

The biosynthesis of this compound from arachidonic acid is a key metabolic process mediated by cytochrome P450 enzymes, with members of the CYP4F and CYP4A families being the most probable catalysts. While specific quantitative data and the complete signaling cascade for this compound are still areas of active research, this guide provides a solid foundation for scientists in the field. The detailed experimental protocols and workflow diagrams offer a practical starting point for investigating the production, analysis, and biological functions of this intriguing lipid mediator. Further studies are essential to fully elucidate the role of this compound in health and disease, which may open new avenues for therapeutic intervention.

References

Unraveling the Enigma: A Technical Guide to the In Vitro Mechanism of Action of 17(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE) is a lipid mediator derived from the metabolism of arachidonic acid via the cytochrome P450 (CYP) pathway.[1][2][3] As a member of the hydroxyeicosatetraenoic acid (HETE) family, it belongs to a class of signaling molecules known for their diverse roles in physiological and pathological processes, particularly inflammation. While other HETE isomers, such as 5-HETE and 12-HETE, have been extensively studied, the specific in vitro mechanism of action for this compound remains largely uncharacterized. This technical guide synthesizes the limited available data for this compound, provides context from related HETE compounds, and presents a comprehensive framework of experimental protocols to facilitate future research into its biological function and therapeutic potential. The primary known cellular effect of related HETE molecules is the chemoattraction of inflammatory cells, particularly neutrophils.[4][5] However, the precise signaling cascade initiated by this compound is an area requiring significant investigation.

Biosynthesis of this compound

Unlike other HETE isomers that are predominantly synthesized by lipoxygenase (LOX) enzymes, this compound is a product of arachidonic acid metabolism by cytochrome P450 (CYP) enzymes. These heme-containing monooxygenases are crucial in metabolizing a wide array of endogenous and exogenous compounds. The ω-hydroxylation of arachidonic acid by specific CYP isoforms leads to the formation of various HETE molecules, including 16-HETE, 17-HETE, 18-HETE, 19-HETE, and 20-HETE. The stereospecificity of the reaction, yielding the (R)-enantiomer, is a key characteristic of its enzymatic origin.

Core Mechanism of Action: A Putative Model

Direct experimental evidence elucidating the in vitro mechanism of action for this compound is scarce. However, based on the well-documented signaling of other HETE isomers, a hypothetical mechanism can be proposed, centered on activation of a G protein-coupled receptor (GPCR) on target cells like neutrophils.

It is hypothesized that this compound may act as a chemoattractant for leukocytes, a hallmark of many HETE molecules. This action is likely initiated by binding to a specific, yet unidentified, orphan GPCR on the plasma membrane. This binding event would trigger a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The subsequent dissociation of the Gα and Gβγ subunits would initiate downstream signaling cascades. Potential pathways include the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then induce the release of intracellular calcium stores, a critical step in cell migration and activation. Concurrently, activation of protein kinase C (PKC) by DAG and pathways like the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2 phosphorylation) could be involved in transducing the signal to the cellular machinery responsible for chemotaxis.

It is important to note that in a study on kidney proximal tubule ATPase activity, 17(S)-HETE showed significant inhibitory effects, while the 17(R)-isomer was found to be inactive, highlighting the critical role of stereochemistry in the biological activity of these molecules. This underscores the necessity for empirical validation of any proposed mechanism for this compound.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 17R_HETE This compound GPCR Putative GPCR (Orphan Receptor) 17R_HETE->GPCR Binds G_Protein Heterotrimeric G Protein (Gαβγ) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Chemotaxis, Cytoskeletal Rearrangement) Ca_ER->Cellular_Response Leads to MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade Activates MAPK_Cascade->Cellular_Response Leads to

Caption: Hypothetical GPCR signaling pathway for this compound.

Data Presentation

Currently, there is a lack of specific quantitative data for the in vitro activity of this compound. To provide a framework for future studies, the following table summarizes known quantitative parameters for other relevant HETE isomers.

HETE IsomerCell TypeAssayParameterValueReference(s)
This compound Data Not Available
17(S)-HETEKidney Proximal TubuleATPase ActivityInhibition~70% at 2 µM
5(R)-HETEHuman NeutrophilsChemotaxisPotencyMore potent than 5(S)-HETE
5(S)-HETEHuman NeutrophilsChemotaxisEC50~1 µg/ml (~3.1 µM)
12(R)-HETEHuman LymphocytesChemotaxisActivity Range5x10⁻⁷ to 5x10⁻⁵ M
12(S)-HETEHuman KeratinocytesRadioligand BindingK_d_3.84 ± 0.18 nM
12(S)-HETEPC3 Cells (transfected)Radioligand Binding (GPR31)K_d_4.8 nM

Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro assays are required. The following protocols provide a detailed methodology for key experiments.

Experimental_Workflow start Start: Hypothesis This compound is a bioactive lipid mediator receptor_binding 1. Receptor Binding Assay (Radioligand Competition) start->receptor_binding g_protein_coupling 2. G Protein Activation Assay ([³⁵S]GTPγS Binding) receptor_binding->g_protein_coupling If binding is detected second_messenger 3. Second Messenger Analysis (Intracellular Ca²⁺ Mobilization, cAMP levels) g_protein_coupling->second_messenger If G protein is activated kinase_activation 4. Kinase Activation Assay (Western Blot for p-ERK, p-Akt) second_messenger->kinase_activation functional_assay 5. Cellular Functional Assay (Neutrophil Chemotaxis) kinase_activation->functional_assay conclusion Conclusion: Elucidation of the in vitro Mechanism of Action functional_assay->conclusion

Caption: Workflow for investigating the in vitro mechanism of action.
Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay determines the chemotactic potential of this compound for human neutrophils.

  • Neutrophil Isolation: Isolate human neutrophils from fresh whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation. Resuspend purified neutrophils in a suitable buffer (e.g., HBSS without Ca²⁺/Mg²⁺) at a concentration of 1-2 x 10⁶ cells/mL.

  • Assay Setup: Use a 96-well Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size for neutrophils).

  • Chemoattractant Preparation: Prepare serial dilutions of this compound (e.g., from 1 nM to 10 µM) in assay buffer (HBSS with Ca²⁺/Mg²⁺ and 0.1% BSA). Add 30 µL of each dilution to the lower wells of the chamber. Use a known chemoattractant like fMLP (10 nM) as a positive control and buffer alone as a negative control.

  • Cell Loading: Add 50 µL of the neutrophil suspension to the upper chamber of each well.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

  • Quantification of Migration: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several high-power fields for each well using a microscope. Alternatively, migrated cells can be quantified by lysing them and measuring the activity of an endogenous enzyme like myeloperoxidase.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

Protocol 2: Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger.

  • Cell Preparation: Use isolated human neutrophils or a relevant cell line. Resuspend cells at 1 x 10⁶ cells/mL in a loading buffer (e.g., HBSS with 1% FBS).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) at a final concentration of 2-5 µM. Incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Pellet the cells by gentle centrifugation and wash twice with assay buffer (HBSS with Ca²⁺/Mg²⁺) to remove extracellular dye.

  • Measurement: Resuspend the cells in assay buffer and place them in a fluorometer or a fluorescence plate reader equipped with kinetic reading capabilities.

  • Stimulation: Establish a baseline fluorescence reading for 30-60 seconds. Inject a solution of this compound to achieve the desired final concentration and continue recording the fluorescence signal for several minutes. Use a known agonist (e.g., ATP or fMLP) as a positive control.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in [Ca²⁺]i. Quantify the peak fluorescence increase over baseline to determine the response to this compound. Perform dose-response experiments to calculate the EC₅₀.

Protocol 3: GTPγS Binding Assay

This assay determines if this compound activates a GPCR, leading to G protein activation, by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Membrane Preparation: Prepare cell membranes from a cell type suspected to express the target receptor (e.g., neutrophils or a transfected cell line). Homogenize cells in a hypotonic buffer and isolate the membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg of protein), [³⁵S]GTPγS (final concentration ~0.1 nM), and GDP (to reduce basal binding) in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Ligand Addition: Add varying concentrations of this compound. For antagonist testing, pre-incubate with the antagonist before adding the agonist.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester to separate bound from free [³⁵S]GTPγS. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the stimulated binding against the concentration of this compound to obtain an EC₅₀ value.

Logical Relationships and Future Directions

The study of this compound's mechanism of action follows a logical progression from identifying its cellular targets to elucidating the molecular signaling events and its ultimate functional consequences.

Logical_Flow A This compound (Arachidonic Acid Metabolite) B Identification of Target Cells (e.g., Neutrophils, Lymphocytes) A->B Acts on C Receptor Identification (Orphan GPCR Screening) B->C Leads to D Signal Transduction Pathway (G-Protein, Second Messengers, Kinases) C->D Initiates E Functional Cellular Response (Chemotaxis, Cytokine Release, etc.) D->E Results in F Therapeutic Potential (Anti-inflammatory, etc.) E->F Informs

Caption: Logical flow for investigating this compound.

The current body of knowledge surrounding this compound is limited, presenting a significant opportunity for research. Future studies should focus on:

  • Receptor Deorphanization: Employing screening assays with a panel of orphan GPCRs to identify the specific receptor for this compound.

  • Comprehensive Signaling Analysis: Once a receptor is identified, detailed studies on G protein coupling selectivity, second messenger production (cAMP, IP3), and downstream kinase activation (ERK, Akt, etc.) are crucial.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural requirements for its biological activity.

  • Broader Cellular Profiling: Expanding the investigation beyond neutrophils to other immune cells (e.g., lymphocytes, macrophages) and non-immune cells to uncover a wider range of biological functions.

By systematically applying the experimental approaches outlined in this guide, the scientific community can begin to fill the knowledge gaps and fully understand the role of this compound in health and disease, potentially paving the way for novel therapeutic interventions.

References

The Enigmatic Role of 17(R)-HETE in Renal Physiology: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the biological functions of hydroxyeicosatetraenoic acids (HETEs) in the kidney, with a special focus on the current understanding and significant knowledge gaps surrounding 17(R)-HETE. While research has extensively detailed the roles of other HETEs, particularly 20-HETE, the specific functions of this compound in renal physiology remain largely uncharacterized. This whitepaper will synthesize the available information on HETE metabolism and action in the kidney to provide a framework for future investigation into this understudied eicosanoid.

Introduction to Eicosanoids in Renal Function

Eicosanoids, a class of signaling lipids derived from the metabolism of arachidonic acid (AA), are critical regulators of a vast array of physiological and pathological processes within the kidney.[1][2] These molecules are not stored pre-formed but are synthesized on demand in response to various stimuli, acting as local hormones. The metabolism of AA occurs via three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[1][2] Each pathway generates a unique profile of bioactive lipids, including prostaglandins (B1171923), leukotrienes, and HETEs, which collectively modulate renal hemodynamics, tubular transport, and inflammatory responses.[1]

Synthesis of HETEs in the Kidney

The formation of HETEs is a complex process involving multiple enzyme families, each contributing to the diversity of these signaling molecules.

Cytochrome P450 (CYP450) Pathway

The CYP450 pathway is a major route for AA metabolism in the kidney, leading to the production of both HETEs and epoxyeicosatrienoic acids (EETs). Specifically, the ω-hydroxylation of AA by CYP4A and CYP4F subfamilies is responsible for the synthesis of terminal and sub-terminal HETEs. While 20-HETE is the most abundant and well-studied CYP450-derived HETE in the kidney, this pathway also generates other ω-hydroxy metabolites, including 19-HETE, 18-HETE, 17-HETE, and 16-HETE. In humans, CYP4F2 and CYP4A11 are the primary enzymes responsible for 20-HETE synthesis in the proximal tubules. The specific CYP450 isoforms responsible for the synthesis of this compound in the kidney have not been definitively identified.

Lipoxygenase (LOX) Pathway

The LOX pathway is another significant contributor to HETE production. Different LOX enzymes, such as 5-LOX, 12-LOX, and 15-LOX, catalyze the insertion of molecular oxygen into AA at different positions to form hydroperoxyeicosatetraenoic acids (HpETEs), which are subsequently reduced to their corresponding HETEs. For instance, 12-LOX is responsible for the synthesis of 12-HETE. The involvement of the LOX pathway in the specific generation of this compound in renal tissue is not well-documented.

Cyclooxygenase (COX) Pathway

While the primary products of the COX pathway are prostaglandins and thromboxanes, COX enzymes can also exhibit a low level of activity towards the formation of certain HETEs, such as 11-HETE and 15-HETE, from their corresponding hydroperoxy precursors.

Arachidonic_Acid_Metabolism_to_HETEs AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX CYP450 Cytochrome P450 (CYP4A/4F) AA->CYP450 PGs Prostaglandins & Thromboxanes COX->PGs HpETEs HpETEs LOX->HpETEs omega_HETEs ω-hydroxy HETEs (16-, 17-, 18-, 19-, 20-HETE) CYP450->omega_HETEs HETEs_LOX 5-, 12-, 15-HETEs HpETEs->HETEs_LOX Peroxidase

Figure 1. Major pathways of arachidonic acid metabolism leading to HETE synthesis.

Biological Functions of HETEs in Renal Physiology

The physiological roles of HETEs in the kidney are diverse and often isoform-specific. The majority of our understanding is derived from studies on 20-HETE.

Regulation of Renal Hemodynamics

20-HETE is a potent vasoconstrictor of the renal microvasculature, particularly the afferent arterioles. This action contributes to the autoregulation of renal blood flow and the tubuloglomerular feedback mechanism. By constricting the afferent arteriole, 20-HETE can decrease the glomerular filtration rate (GFR). In contrast, some studies suggest that 12-HETE also contributes to renal vasoconstriction. The effects of this compound on renal hemodynamics have not been reported.

Modulation of Tubular Transport

HETEs play a significant role in regulating ion transport along the nephron. 20-HETE has been shown to inhibit the Na+/K+-ATPase in the proximal tubule and the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle, thereby promoting natriuresis. 19-HETE is also implicated in the regulation of renal ion transport. The influence of this compound on tubular transport processes is currently unknown.

Role in Renal Inflammation

Several HETEs are considered pro-inflammatory mediators. For instance, 12-HETE has been implicated in the pathogenesis of inflammatory glomerular injury. The production of various HETEs can be upregulated in inflammatory conditions, contributing to the recruitment of immune cells and the exacerbation of renal injury. A potential role for this compound in renal inflammation has not been investigated.

Signaling Mechanisms of HETEs

The signaling mechanisms of HETEs are not fully elucidated and appear to be diverse. Some HETEs are known to act through G-protein coupled receptors (GPCRs). For example, 12(S)-HETE has been shown to bind to GPR31. The receptor for 20-HETE has been a subject of investigation, with some evidence pointing towards a GPCR. The signaling cascades activated by HETEs can involve protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and alterations in intracellular calcium levels. The specific receptors and signaling pathways for this compound in renal cells remain to be identified.

HETE_Signaling_Pathway HETE HETE (e.g., 12(S)-HETE, 20-HETE) GPCR G-Protein Coupled Receptor (e.g., GPR31) HETE->GPCR Binds G_protein G-Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PKC Protein Kinase C (PKC) PLC->PKC Ca_release Intracellular Ca2+ Release PLC->Ca_release MAPK MAP Kinase Cascade PKC->MAPK Physiological_Response Physiological Response (e.g., Vasoconstriction, Altered Ion Transport) MAPK->Physiological_Response Ca_release->Physiological_Response

Figure 2. A generalized signaling pathway for HETEs via G-protein coupled receptors.

Quantitative Data and Experimental Protocols

Due to the lack of specific research on this compound in the kidney, this section presents data and methodologies for the well-studied 20-HETE as a reference for future investigations.

Quantitative Data for 20-HETE in Renal Physiology
ParameterValueSpecies/ModelRenal FunctionReference
Synthesis Rate
Proximal Tubule Homogenates65.5 ± 1.1 pmol/mg/minRat20-HETE formation
Renal Microvessels2.7 ± 0.3 nmol/mg/hRat20-HETE formation
Effects on Renal Hemodynamics
Afferent Arteriolar ConstrictionPotent vasoconstrictorRatRegulation of RBF
Effects on Tubular Transport
Inhibition of Na+/K+-ATPase-Proximal TubuleNatriuresis
Inhibition of Na+-K+-2Cl--Thick Ascending LimbNatriuresis
Experimental Protocols for HETE Analysis in Renal Samples
  • Tissue Preparation: Renal cortical or medullary tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction.

  • Incubation: Microsomes are incubated with radiolabeled arachidonic acid (e.g., [14C]AA) in the presence of NADPH.

  • Lipid Extraction: The reaction is stopped, and lipids are extracted using organic solvents (e.g., ethyl acetate).

  • Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC).

  • Quantification: The amount of radiolabeled 20-HETE is quantified by liquid scintillation counting.

  • Isolated Perfused Kidney: The effect of exogenously applied HETEs on renal vascular resistance and GFR can be assessed in an isolated, perfused kidney preparation.

  • Micropuncture: The diameter of afferent and efferent arterioles can be measured in response to HETEs using in vivo or in vitro micropuncture techniques.

  • Laser-Doppler Flowmetry: Renal blood flow can be continuously monitored in vivo using a laser-Doppler flow probe placed on the kidney surface.

Experimental_Workflow_HETE_Analysis start Start: Renal Tissue Sample homogenization Homogenization & Centrifugation start->homogenization microsomes Isolated Microsomes homogenization->microsomes incubation Incubation with [14C]Arachidonic Acid + NADPH microsomes->incubation extraction Lipid Extraction incubation->extraction hplc Reverse-Phase HPLC extraction->hplc quantification Liquid Scintillation Counting hplc->quantification end End: Quantification of 20-HETE quantification->end

Figure 3. A typical experimental workflow for measuring 20-HETE synthesis in renal microsomes.

Conclusion and Future Directions

The biological functions of HETEs in renal physiology are complex and multifaceted, with significant implications for the regulation of blood pressure and the pathogenesis of kidney disease. While substantial progress has been made in understanding the roles of 20-HETE, a significant knowledge gap exists concerning the specific functions of this compound in the kidney.

Future research should be directed towards:

  • Identifying the specific enzymatic pathways and isoforms responsible for this compound synthesis in different segments of the nephron and renal vasculature.

  • Characterizing the effects of this compound on renal hemodynamics, including its impact on afferent and efferent arteriolar tone and the glomerular filtration rate.

  • Investigating the role of this compound in modulating tubular transport of ions and water.

  • Elucidating the signaling pathways and receptors through which this compound exerts its effects in renal cells.

  • Exploring the potential involvement of this compound in the pathophysiology of renal diseases such as hypertension, diabetic nephropathy, and acute kidney injury.

A deeper understanding of the biological functions of this compound in the kidney will not only complete our picture of eicosanoid signaling in this vital organ but may also unveil novel therapeutic targets for the treatment of renal and cardiovascular diseases.

References

The Pro-Hypertrophic Role of 17(R)-HETE in Cardiac Cells: A Technical Guide to its Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the signaling pathways activated by 17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE) in cardiac cells. Intended for researchers, scientists, and professionals in drug development, this document details the molecular mechanisms, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core signaling cascades.

Executive Summary

17(R)-hydroxyeicosatetraenoic acid, an arachidonic acid metabolite, has been identified as a potent inducer of cardiac hypertrophy.[1] Unlike other eicosanoids that signal through well-defined G-protein coupled receptors, this compound appears to exert its pro-hypertrophic effects through a novel intracellular pathway centered on the enzyme Cytochrome P450 1B1 (CYP1B1). Evidence suggests that this compound functions as an autocrine mediator, both upregulating the expression and allosterically activating CYP1B1.[1] This activation leads to downstream events, including the production of other cardiotoxic metabolites and the engagement of canonical hypertrophic signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway, culminating in an increase in cardiomyocyte size and the expression of fetal cardiac genes.[2][3] Understanding this pathway is critical for developing novel therapeutic strategies against pathological cardiac hypertrophy.

Core Signaling Pathway of this compound

The primary signaling axis for this compound in cardiomyocytes does not involve a traditional cell surface receptor. Instead, it follows an intracellular course:

  • Cellular Entry & CYP1B1 Upregulation : this compound enters the cardiomyocyte. It then acts to increase the gene and protein expression of CYP1B1.[1]

  • Allosteric Activation of CYP1B1 : In addition to increasing its expression, this compound directly binds to the CYP1B1 enzyme, functioning as an allosteric activator. This enhances the enzyme's catalytic activity.

  • Metabolite Production & ROS Generation : The activated CYP1B1 enzyme increases the metabolism of arachidonic acid, leading to the formation of various metabolites, including other mid-chain HETEs, which are known to be cardiotoxic. This process is also associated with the generation of Reactive Oxygen Species (ROS).

  • Activation of Hypertrophic Kinase Cascades : The combination of cardiotoxic metabolites and ROS activates downstream pro-hypertrophic signaling kinases. Key among these are the Mitogen-Activated Protein Kinases (MAPKs), particularly p38 MAPK and Extracellular signal-regulated kinases (ERK1/2).

  • Nuclear Translocation & Gene Expression : Activated kinases like ERK1/2 translocate to the nucleus, where they phosphorylate transcription factors. This leads to the re-activation of a fetal gene program characteristic of pathological hypertrophy, including increased expression of Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and β-Myosin Heavy Chain (β-MHC).

  • Cellular Hypertrophy : The culmination of this signaling cascade is the enlargement of the cardiomyocyte, characterized by an increase in cell surface area and protein synthesis.

G cluster_outside Extracellular Space cluster_cell Cardiomyocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 17R_HETE_ext This compound 17R_HETE_int This compound 17R_HETE_ext->17R_HETE_int Enters Cell CYP1B1 CYP1B1 (Upregulation & Allosteric Activation) 17R_HETE_int->CYP1B1 Upregulates & Activates ROS ROS CYP1B1->ROS Generates Metabolites Mid-chain HETEs CYP1B1->Metabolites Produces MAPK_Cascade MAPK Cascade (p38, ERK1/2) ROS->MAPK_Cascade Activates TF Transcription Factors (e.g., Elk1) MAPK_Cascade->TF Phosphorylates AA Arachidonic Acid AA->CYP1B1 Metabolized by Metabolites->MAPK_Cascade Activates Fetal_Genes Fetal Gene Program (ANP, BNP, β-MHC) TF->Fetal_Genes Activates Transcription Hypertrophy Cellular Hypertrophy (Increased Cell Size) Fetal_Genes->Hypertrophy Leads to

Caption: this compound Intracellular Signaling Pathway in Cardiomyocytes.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound treatment and the assessment of cardiac hypertrophy.

Table 1: this compound Concentrations and Effects

Parameter Value Cell/System Source
Hypertrophy Induction 20 µM Human Adult Cardiomyocytes (AC16)

| CYP1B1 Activation | 10 - 80 nM | Recombinant CYP1B1 / Rat Heart Microsomes | |

Table 2: Hypertrophic Marker Expression (General Agonists)

Marker Agonist Fold Increase (mRNA) Cell/System Source
β-MHC Norepinephrine (10 µM) ~3.9-fold Neonatal Rat Myocytes
ANP Endothelin-1 (10 nM) >2-fold (Protein) hiPSC-CMs
BNP Endothelin-1 (10 nM) >9-fold (Protein) hiPSC-CMs
BNP 48h Culture (vs. fresh) ~5-fold Adult Mouse Myocytes

Note: Specific fold-change data for this compound-induced hypertrophic markers were not available in the cited literature abstracts. The data presented are for well-established hypertrophic agonists to provide context.

Key Experimental Protocols

Induction and Measurement of Cardiomyocyte Hypertrophy

This protocol describes the treatment of cultured cardiomyocytes with this compound and the subsequent measurement of cellular hypertrophy by quantifying cell surface area.

A. Cell Culture and Treatment:

  • Cell Line: Human adult ventricular cardiomyocytes (e.g., AC16) are commonly used.

  • Seeding: Plate cells onto appropriate culture plates (e.g., 6-well plates or coverslips) at a suitable density. Allow cells to adhere and grow to ~70-80% confluency.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Dilute the stock solution in serum-free culture medium to a final working concentration of 20 µM.

  • Incubation: Replace the existing medium with the this compound-containing medium. Incubate the cells for a period of 24-48 hours at 37°C and 5% CO₂. A vehicle control (medium with solvent) must be run in parallel.

B. Measurement of Cell Surface Area:

  • Fixation: After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining:

    • Wash the fixed cells three times with PBS.

    • To delineate the cell borders, incubate the cells with a fluorescently-labeled Wheat Germ Agglutinin (WGA) conjugate (e.g., WGA-Alexa Fluor 488) at a concentration of ~10 µg/ml for 15 minutes in the dark.

    • (Optional) A nuclear counterstain like DAPI can be included to identify individual cells.

  • Imaging: Wash the cells to remove excess stain and mount coverslips. Acquire images using a fluorescence microscope.

  • Analysis: Use image analysis software (e.g., ImageJ) to manually or automatically trace the outline of at least 100 individual cells per condition. Calculate the average cell surface area. An increase in the average surface area in the this compound-treated group compared to the control indicates cellular hypertrophy.

G start Start: AC16 Cell Culture treatment Treat with 20 µM this compound (24-48 hours) start->treatment fixation Wash with PBS Fix with 4% PFA treatment->fixation staining Stain with Fluorescent WGA (Delineates Cell Membrane) fixation->staining imaging Fluorescence Microscopy staining->imaging analysis Image Analysis (e.g., ImageJ) Trace & Measure Cell Surface Area imaging->analysis end Result: Quantification of Hypertrophy analysis->end

Caption: Experimental workflow for measuring cardiomyocyte hypertrophy.
Ethoxyresorufin-O-Deethylase (EROD) Assay for CYP1B1 Activity

The EROD assay is a fluorometric method used to measure the catalytic activity of CYP1A and CYP1B family enzymes. It relies on the O-deethylation of the substrate 7-ethoxyresorufin (B15458) into the highly fluorescent product, resorufin (B1680543).

  • Preparation:

    • Cell Lysates/Microsomes: Prepare heart microsomes or cell lysates from control and this compound-treated cardiomyocytes. Determine the total protein concentration of each sample using a standard protein assay (e.g., Bradford).

    • Reaction Buffer: Prepare a suitable reaction buffer, typically a phosphate (B84403) or Tris-HCl buffer at pH 7.4-8.0.

    • Reagents: Prepare stock solutions of 7-ethoxyresorufin (substrate), resorufin (for standard curve), and NADPH (cofactor).

  • Assay Procedure:

    • Standard Curve: Prepare serial dilutions of the resorufin stock solution in the reaction buffer to create a standard curve.

    • Reaction Setup: In a 96-well black microplate, add the reaction buffer, cell lysate/microsomal protein (e.g., 0.1-0.2 mg/mL), and the 7-ethoxyresorufin substrate (final concentration ~1-5 µM).

    • Initiation: Warm the plate to 37°C. Initiate the enzymatic reaction by adding NADPH to each well (final concentration ~0.1-1 mM).

  • Measurement:

    • Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.

    • Measure the increase in fluorescence over time (kinetic reading) for 10-30 minutes. Use an excitation wavelength of ~530-570 nm and an emission wavelength of ~580-590 nm.

  • Data Analysis:

    • Plot the fluorescence values of the resorufin standards to generate a standard curve.

    • Calculate the rate of resorufin formation (Vmax) from the linear portion of the kinetic read for each sample.

    • Use the standard curve to convert the rate of fluorescence increase into the rate of product formation (e.g., pmol resorufin/min).

    • Normalize the activity to the amount of protein in each well (e.g., pmol/min/mg protein). An increase in this value indicates higher CYP1B1 activity.

Western Blot for Hypertrophic Markers

This protocol provides a general workflow for quantifying the protein expression of hypertrophic markers such as ANP, BNP, β-MHC, and phosphorylated kinases (p-ERK, p-p38).

  • Protein Extraction:

    • Lyse control and this compound-treated cardiomyocytes using RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ANP, anti-p-ERK1/2) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane thoroughly with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.

    • Quantify the band intensity using densitometry software. Normalize the intensity of the target protein to a loading control protein (e.g., GAPDH, β-tubulin) to ensure equal protein loading. An increased normalized band intensity indicates higher protein expression.

References

17(R)-HETE: An In-depth Technical Guide on its Emerging Role in Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE) is a cytochrome P450 (CYP450)-derived metabolite of arachidonic acid.[1][2] While historically considered the "inactive" enantiomer in comparison to its 17(S) counterpart, emerging research into the broader family of hydroxyeicosatetraenoic acids (HETEs) and specialized pro-resolving mediators (SPMs) suggests a more nuanced role for stereospecific lipid mediators in the complex regulation of inflammation. This technical guide synthesizes the current, albeit limited, knowledge of this compound, placing it within the broader context of HETE biology in inflammation. We will explore its biosynthesis, potential signaling pathways, and the critical need for further research to elucidate its specific functions. This document also provides detailed experimental protocols and data presentation formats to guide future investigations into this intriguing molecule.

Introduction to this compound

This compound, with the full chemical name 17(R)-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid, is one of the many oxygenated metabolites of arachidonic acid.[1] Its biosynthesis is primarily attributed to the activity of cytochrome P450 enzymes, which can hydroxylate arachidonic acid at various positions.[2] Unlike metabolites generated through lipoxygenase (LOX) or cyclooxygenase (COX) pathways, which often exhibit high stereospecificity, CYP450-mediated reactions can produce a mixture of R and S enantiomers.[2]

Historically, the biological significance of many HETEs was overlooked, with research focusing on prostaglandins (B1171923) and leukotrienes. However, the discovery of their roles as signaling molecules in their own right, and as precursors to other bioactive lipids, has brought them to the forefront of inflammation research. While other HETEs, such as 5-HETE, 12-HETE, and 20-HETE, have been extensively studied for their pro-inflammatory activities, and others like 15-HETE for their roles in inflammation resolution, the specific functions of this compound remain largely uncharacterized. The "R" stereochemistry at the 17th position is particularly interesting in light of the discovery of aspirin-triggered specialized pro-resolving mediators like resolvins and protectins, some of which possess a 17(R) configuration, hinting at a potential role in the resolution of inflammation.

Biosynthesis of this compound

The primary pathway for the formation of this compound is the metabolism of arachidonic acid by cytochrome P450 enzymes. This process is part of a larger metabolic network that generates a variety of oxygenated fatty acids, collectively known as eicosanoids.

Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Stimuli (e.g., inflammatory signals) AA Arachidonic Acid (AA) PLA2->AA Releases CYP450 Cytochrome P450 (CYP450) AA->CYP450 Metabolized by HETEs ω-hydroxy metabolites (16-, 17-, 18-, 19-, 20-HETE) CYP450->HETEs R_HETE This compound HETEs->R_HETE Includes

Biosynthesis of this compound from Arachidonic Acid.

Potential Role in Inflammatory Responses

Direct evidence for the role of this compound in inflammation is currently lacking in the scientific literature. However, by examining the functions of other HETEs and related lipid mediators, we can hypothesize potential mechanisms of action.

Pro-inflammatory Potential:

Several HETEs, such as 20-HETE, are known to be pro-inflammatory. They can activate signaling pathways like NF-κB and MAPK, leading to the production of inflammatory cytokines and the expression of adhesion molecules on endothelial cells. It is plausible that this compound could exert similar effects, potentially by interacting with G-protein coupled receptors (GPCRs) that recognize other HETEs.

Anti-inflammatory and Pro-resolving Potential:

Conversely, the "R" configuration at the 17th position is a hallmark of some aspirin-triggered specialized pro-resolving mediators (SPMs) derived from docosahexaenoic acid (DHA), such as aspirin-triggered resolvin D1 (AT-RvD1) which is 17(R)-hydroxy-DHA. These molecules are potent anti-inflammatory and pro-resolving agents that actively orchestrate the termination of the inflammatory response. While this compound is derived from arachidonic acid and not DHA, the shared stereochemistry suggests a potential, yet unexplored, role in the resolution of inflammation. Furthermore, some HETEs can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors with well-established anti-inflammatory functions.

The following diagram illustrates a hypothetical signaling pathway for this compound, based on the known mechanisms of other HETEs and SPMs.

cluster_pro Pro-inflammatory Signaling cluster_anti Anti-inflammatory/Pro-resolving Signaling GPCR_pro GPCR (e.g., BLT2, GPR31) MAPK MAPK Pathway GPCR_pro->MAPK NFkB NF-κB Pathway GPCR_pro->NFkB Cytokines Pro-inflammatory Cytokine Production MAPK->Cytokines NFkB->Cytokines GPCR_anti GPCR (e.g., ALX/FPR2) Resolution Resolution of Inflammation (e.g., decreased neutrophil infiltration, increased efferocytosis) GPCR_anti->Resolution PPAR PPARγ PPAR->Resolution HETE This compound HETE->GPCR_pro Hypothesized Interaction HETE->GPCR_anti Hypothesized Interaction HETE->PPAR Hypothesized Interaction

Hypothetical Signaling Pathways for this compound.

Quantitative Data

Currently, there is a significant gap in the literature regarding quantitative data on the biological effects of this compound. To facilitate future research and allow for comparative analysis, we propose the following standardized tables for reporting such data.

Table 1: In Vitro Bioactivity of this compound

Assay TypeCell Line/Primary CellsParameter MeasuredEC50/IC50 (nM)Emax/Max Inhibition (%)Reference
ChemotaxisHuman NeutrophilsMigration
Cytokine ReleaseMurine Macrophages (RAW 264.7)TNF-α secretion
Reporter GeneHEK293T transfected with PPARγLuciferase activity
Receptor BindingMembranes from cells expressing GPR31[3H]-12-HETE displacement

Table 2: In Vivo Effects of this compound in Animal Models of Inflammation

Animal ModelDose and Route of AdministrationInflammatory MarkerFold Change vs. Controlp-valueReference
Zymosan-induced peritonitis (mouse)100 ng, i.p.Neutrophil infiltration
LPS-induced acute lung injury (rat)10 µg/kg, i.v.BALF TNF-α levels
DSS-induced colitis (mouse)1 mg/kg, oral gavageDisease Activity Index

Experimental Protocols

To standardize and guide future research on this compound, we provide detailed methodologies for key experiments.

Protocol 1: In Vitro Neutrophil Chemotaxis Assay

This protocol is adapted from studies on other HETEs and is designed to assess the chemotactic potential of this compound.

  • Cell Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Chemotaxis Assay: Use a multi-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).

  • Treatment: Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) to the lower wells of the chamber. Use a known chemoattractant like LTB4 as a positive control and the vehicle (e.g., ethanol) as a negative control.

  • Cell Migration: Add isolated neutrophils to the upper wells and incubate the chamber at 37°C in a humidified 5% CO2 atmosphere for 60-90 minutes.

  • Quantification: After incubation, remove the membrane, fix, and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells in several high-power fields using a microscope.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve and calculate the EC50.

cluster_prep Preparation cluster_assay Chemotaxis Assay cluster_analysis Analysis Blood Whole Blood Isolate Isolate Neutrophils (Dextran sedimentation, Ficoll gradient) Blood->Isolate Upper Upper Wells: Add isolated neutrophils Isolate->Upper Chamber Chemotaxis Chamber Lower Lower Wells: This compound dilutions, Controls (LTB4, vehicle) Chamber->Lower Chamber->Upper Incubate Incubate (37°C, 60-90 min) Lower->Incubate Upper->Incubate FixStain Fix and Stain Membrane Incubate->FixStain Count Count Migrated Cells FixStain->Count Analyze Dose-response curve, Calculate EC50 Count->Analyze

Workflow for Neutrophil Chemotaxis Assay.

Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in various biological matrices, such as plasma, synovial fluid, or cell culture supernatant.

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • Add an internal standard (e.g., this compound-d8) to each sample.

    • Perform solid-phase extraction (SPE) to isolate the lipid fraction. Condition a C18 SPE cartridge with methanol (B129727) and then water. Load the sample, wash with a low percentage of organic solvent, and elute the eicosanoids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a reverse-phase C18 column. Employ a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Mass Spectrometry (MS): Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification. The precursor ion for this compound will be [M-H]⁻ at m/z 319.2. Specific product ions will need to be determined through infusion of a pure standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of authentic this compound.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Future Directions and Conclusion

The study of this compound is in its infancy. While its structural similarity to pro-resolving mediators is tantalizing, there is a critical lack of direct evidence defining its role in inflammation. Future research should focus on:

  • Receptor Identification: Determining if this compound interacts with known lipid mediator receptors (e.g., GPR31, BLT2, ALX/FPR2) or if it has a unique receptor.

  • Functional Characterization: Systematically evaluating the effects of this compound on various immune cells, including neutrophils, macrophages, and lymphocytes, to determine if its actions are pro-inflammatory, anti-inflammatory, or pro-resolving.

  • In Vivo Studies: Utilizing animal models of inflammation to investigate the in vivo effects of this compound and to measure its endogenous levels during the initiation and resolution phases of inflammation.

  • Lipidomics: Employing targeted and untargeted lipidomics to profile the production of this compound in various inflammatory diseases and to identify potential downstream metabolites.

References

intracellular targets of 17(R)-Hete

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Intracellular Targets of 17(R)-Hydroxyeicosatetraenoic Acid (17(R)-HETE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(R)-hydroxyeicosatetraenoic acid (this compound), also known as 17(R)-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid, is an R-enantiomer of a mono-hydroxylated derivative of arachidonic acid. As a member of the eicosanoid family of signaling molecules, this compound is implicated in a range of physiological and pathophysiological processes, including inflammation, cell proliferation, and cardiac function. This technical guide provides a comprehensive overview of the known and putative intracellular targets of this compound, presenting quantitative data where available, detailing experimental methodologies for studying these interactions, and illustrating the associated signaling pathways.

Primary Intracellular Targets of this compound

Current research points to three primary classes of intracellular targets for this compound and its closely related metabolites: G-protein coupled receptors (GPCRs), nuclear receptors, and metabolic enzymes.

G-Protein Coupled Receptor 32 (GPR32)

This compound is a precursor to the D-series resolvins, which are specialized pro-resolving mediators (SPMs) that play a critical role in the resolution of inflammation. The orphan G-protein coupled receptor GPR32 has been identified as a receptor for several D-series resolvins, including RvD1, RvD3, and RvD5. Given this relationship, GPR32 is a key putative receptor for mediating the effects of this compound, either directly or through its conversion to downstream resolvins. Activation of GPR32 by its ligands generally leads to pro-resolving cellular responses, such as reduced pro-inflammatory cytokine secretion and enhanced phagocytosis by macrophages.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Peroxisome proliferator-activated receptors are ligand-activated transcription factors that regulate gene expression in metabolic processes and inflammation. While direct binding studies for this compound with PPARγ are not extensively documented, its S-enantiomer, 17(S)-HETE, has been shown to activate PPARγ. HETEs, in general, are known to activate PPARs at higher concentrations. Activation of PPARγ typically leads to the regulation of genes involved in lipid metabolism and the suppression of inflammatory responses.

Cytochrome P450 1B1 (CYP1B1)

Recent evidence has identified the metabolic enzyme Cytochrome P450 1B1 (CYP1B1) as an intracellular target of 17-HETE enantiomers. Both this compound and 17(S)-HETE have been shown to allosterically activate CYP1B1 and upregulate its gene and protein expression in cardiomyocytes. This interaction can lead to cellular hypertrophy, indicating a role for this compound in modulating cardiac cell function through direct interaction with this enzyme.

Data Presentation: Quantitative Interactions

The following table summarizes the available quantitative data for the interaction of this compound and related compounds with their intracellular targets. It is important to note that direct binding affinities for this compound are an area of ongoing research.

LigandTargetCell Type/SystemAssay TypeQuantitative DataReference
17(R/S)-HETE CYP1B1AC16 (Human Cardiomyocytes)Gene & Protein ExpressionUpregulation at 20 µM[1]
17(R/S)-HETE CYP1B1Recombinant Human CYP1B1 & Rat Heart MicrosomesEnzyme Activity (EROD assay)Allosteric activation at 10-80 nM[1]
Resolvin D1 (RvD1) GPR32Primary Human MacrophagesCytokine SecretionInhibition of IL-1β and IL-8 at 10 nM[2]
Resolvin D1 (RvD1) GPR32Primary Human MacrophagesPhagocytosis AssayDoubled phagocytic activity[2]
17S-HDHA PPARγ-Reporter Gene AssayDirect activation[3]
12(S)-HETE GPR31PC3 (Human Prostate Cancer Cells)Radioligand BindingKd = 4.8 nM

Signaling Pathways

The interaction of this compound with its intracellular targets initiates distinct signaling cascades that mediate its biological effects.

GPR32 Signaling Pathway

Activation of GPR32 by this compound or its resolvin metabolites is coupled to G-proteins, leading to downstream signaling that promotes the resolution of inflammation. This includes the inhibition of pro-inflammatory transcription factors and the enhancement of cellular processes like phagocytosis.

GPR32_Signaling This compound This compound GPR32 GPR32 This compound->GPR32 binds G-protein G-protein GPR32->G-protein activates Downstream Effectors Downstream Effectors G-protein->Downstream Effectors Inhibition of Pro-inflammatory Cytokines Inhibition of Pro-inflammatory Cytokines Downstream Effectors->Inhibition of Pro-inflammatory Cytokines Enhanced Phagocytosis Enhanced Phagocytosis Downstream Effectors->Enhanced Phagocytosis

Figure 1: GPR32 signaling pathway initiated by this compound.

PPARγ Signaling Pathway

Upon binding to PPARγ, this compound would induce a conformational change in the receptor, leading to the recruitment of co-activators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA to regulate the transcription of target genes.

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 17(R)-HETE_cyto This compound PPARg_cyto PPARγ 17(R)-HETE_cyto->PPARg_cyto binds PPARg_RXR_complex PPARγ-RXR Heterodimer PPARg_cyto->PPARg_RXR_complex heterodimerizes with RXR RXR_cyto RXR RXR_cyto->PPARg_RXR_complex PPRE PPRE PPARg_RXR_complex->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription regulates

Figure 2: PPARγ-mediated gene transcription pathway.

CYP1B1 Activation Pathway

This compound acts as an allosteric activator of CYP1B1, enhancing its metabolic activity. Additionally, it upregulates the expression of the CYP1B1 gene, leading to increased protein levels. This can result in altered cellular metabolism and has been linked to cardiac hypertrophy.

CYP1B1_Activation This compound This compound CYP1B1_protein CYP1B1 Protein This compound->CYP1B1_protein allosterically activates CYP1B1_gene CYP1B1 Gene This compound->CYP1B1_gene upregulates transcription Increased_Activity Increased Metabolic Activity CYP1B1_protein->Increased_Activity Increased_Expression Increased Protein Expression CYP1B1_gene->Increased_Expression Cardiac_Hypertrophy Cardiac Hypertrophy Increased_Activity->Cardiac_Hypertrophy Increased_Expression->Cardiac_Hypertrophy

Figure 3: Allosteric activation and upregulation of CYP1B1 by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the interaction of this compound with its intracellular targets.

Protocol 1: GPCR Activation - β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the GPCR upon ligand binding, a hallmark of GPCR activation.

Workflow Diagram:

GPCR_Workflow A 1. Seed cells expressing GPR32-enzyme fragment fusion B 2. Add this compound (or control) A->B C 3. Ligand binding induces β-arrestin recruitment B->C D 4. Enzyme fragments complement, forming active enzyme C->D E 5. Add substrate and measure luminescence D->E

Figure 4: Workflow for a β-arrestin recruitment assay.

Methodology:

  • Cell Culture: Culture a suitable host cell line (e.g., CHO-K1 or HEK293) stably co-expressing GPR32 fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.

  • Cell Plating: Seed the cells into a 96- or 384-well white, clear-bottom assay plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a positive control (e.g., Resolvin D1) and a vehicle control (e.g., DMSO).

  • Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a period sufficient to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes).

  • Detection: Add the chemiluminescent substrate for the reporter enzyme to each well.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The intensity of the signal is proportional to the extent of β-arrestin recruitment and, therefore, GPR32 activation.

Protocol 2: Nuclear Receptor Activation - PPARγ Luciferase Reporter Assay

This assay quantifies the ability of a ligand to activate PPARγ, leading to the expression of a reporter gene (luciferase).

Workflow Diagram:

PPARg_Workflow A 1. Transfect cells with PPRE-luciferase reporter and PPARγ expression vectors B 2. Treat cells with this compound (or control) A->B C 3. Ligand activates PPARγ, which binds to PPRE B->C D 4. Luciferase gene is transcribed and translated C->D E 5. Lyse cells, add luciferin (B1168401) substrate, and measure luminescence D->E

Figure 5: Workflow for a PPARγ luciferase reporter assay.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or HepG2) and transiently transfect with two plasmids: one containing the firefly luciferase gene under the control of a promoter with multiple PPREs, and another constitutively expressing human PPARγ.

  • Cell Plating: After transfection, plate the cells into a 96-well assay plate and allow them to recover.

  • Compound Treatment: Treat the cells with various concentrations of this compound, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control. Incubate for 16-24 hours to allow for gene transcription and protein expression.

  • Cell Lysis: Aspirate the medium and lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add a luciferase assay reagent containing luciferin to each well.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity corresponds to the level of PPARγ transcriptional activity.

Protocol 3: Enzyme Activity - CYP1B1 Ethoxyresorufin-O-deethylase (EROD) Assay

This fluorometric assay measures the catalytic activity of CYP1B1 by quantifying the conversion of a non-fluorescent substrate (ethoxyresorufin) into a highly fluorescent product (resorufin).

Workflow Diagram:

EROD_Workflow A 1. Prepare reaction mixture with recombinant CYP1B1 (or microsomes), NADPH, and buffer B 2. Add this compound (as potential activator) A->B C 3. Add ethoxyresorufin (substrate) B->C D 4. CYP1B1 converts substrate to resorufin (B1680543) (fluorescent) C->D E 5. Measure fluorescence intensity over time D->E

Figure 6: Workflow for a CYP1B1 EROD assay.

Methodology:

  • Reaction Setup: In a 96-well black plate, prepare a reaction mixture containing recombinant human CYP1B1 or liver/heart microsomes, and a buffer solution.

  • Compound Addition: Add various concentrations of this compound to the wells to assess its effect on enzyme activity. Include a vehicle control. Pre-incubate for a short period.

  • Initiate Reaction: Start the reaction by adding the substrate, 7-ethoxyresorufin, and an NADPH-regenerating system.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time. The rate of resorufin formation is indicative of CYP1B1 activity.

  • Data Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each condition. Compare the velocities in the presence of this compound to the vehicle control to determine if it acts as an activator or inhibitor.

Conclusion

This compound is an emerging bioactive lipid with a complex pharmacology involving multiple intracellular targets. The G-protein coupled receptor GPR32, the nuclear receptor PPARγ, and the enzyme CYP1B1 represent the most promising candidates for mediating its diverse biological effects. While direct quantitative data on the binding of this compound to these targets is still being elucidated, the methodologies and signaling pathways described in this guide provide a robust framework for researchers and drug development professionals to further investigate its therapeutic potential. Future studies focusing on direct ligand-receptor binding assays and the elucidation of downstream signaling events will be crucial for a complete understanding of the role of this compound in health and disease.

References

Methodological & Application

Application Note: Quantification of 17(R)-Hydroxyeicosatetraenoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in lipidomics, biomarker discovery, and clinical research.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 17(R)-Hydroxyeicosatetraenoic Acid [17(R)-HETE] in human plasma. This compound is a cytochrome P450 (CYP450)-derived metabolite of arachidonic acid, and its quantification is crucial for understanding its role in various physiological and pathological processes.[1][2] The method utilizes solid-phase extraction (SPE) for sample clean-up and a stable isotope-labeled internal standard for accurate quantification. The described protocol provides the necessary detail for implementation in a research or clinical laboratory setting, demonstrating high sensitivity, specificity, and reproducibility.

Introduction

Eicosanoids are a class of signaling lipids derived from the oxygenation of 20-carbon polyunsaturated fatty acids, primarily arachidonic acid (AA).[3] They are synthesized via three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[4] this compound is a member of the hydroxyeicosatetraenoic acid (HETE) family, produced from AA by CYP450 enzymes.[1] These metabolites are implicated in a wide range of biological functions, including regulation of vascular tone, ion transport, and inflammation.

Given their low endogenous concentrations and the presence of numerous structural isomers, the accurate quantification of specific eicosanoids like this compound in complex biological matrices such as plasma is challenging. LC-MS/MS has become the gold standard for this type of analysis due to its superior sensitivity, specificity, and ability to distinguish between isomers when coupled with appropriate chromatographic separation. This protocol details a validated method for the reliable measurement of this compound in human plasma.

Signaling Pathway of this compound Biosynthesis

This compound is formed from arachidonic acid, which is first released from the cell membrane's phospholipid bilayer by the action of phospholipase A2 (PLA₂). The free arachidonic acid is then metabolized by ω-hydroxylases of the cytochrome P450 enzyme family to produce this compound.

HETE_Biosynthesis cluster_0 cluster_1 PL Membrane Phospholipids AA Arachidonic Acid (AA) PL->AA PLA2_enzyme PLA₂ HETE This compound AA->HETE CYP450_enzyme Cytochrome P450 (ω-hydroxylase) PLA2_enzyme->AA CYP450_enzyme->HETE

Biosynthesis pathway of this compound from arachidonic acid.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (Cayman Chemical or equivalent)

  • 15(S)-HETE-d8 internal standard (IS) (Cayman Chemical or equivalent)

  • LC-MS grade Methanol (B129727), Acetonitrile, Water, and Acetic Acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg, 1 mL)

  • Human plasma collected in EDTA tubes

  • Phosphate Buffered Saline (PBS)

  • Nitrogen gas for evaporation

Sample Preparation Workflow

The sample preparation procedure involves protein precipitation followed by solid-phase extraction to isolate the analyte from the plasma matrix.

Workflow start Start: Plasma Sample (100 µL) add_is Spike with Internal Standard (15(S)-HETE-d8) start->add_is precip Protein Precipitation (Add 300 µL cold Methanol) add_is->precip vortex Vortex & Centrifuge (10 min @ 14,000 x g, 4°C) precip->vortex load_spe Load Supernatant onto Conditioned SPE Cartridge vortex->load_spe wash_spe Wash SPE Cartridge (5% Methanol in Water) load_spe->wash_spe elute Elute Analyte (100% Methanol) wash_spe->elute dry Evaporate to Dryness (Under Nitrogen Stream) elute->dry reconstitute Reconstitute in 50 µL Mobile Phase A/B (80:20) dry->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Experimental workflow for this compound extraction from plasma.
Detailed Sample Preparation Protocol

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL 15(S)-HETE-d8 in methanol).

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Meanwhile, condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Carefully transfer the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried residue in 50 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Acetic Acid). Vortex to mix.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic separation is performed on a C18 column, and detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode with Multiple Reaction Monitoring (MRM).

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System UPLC/UHPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Column Temp. 40°C
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Gradient 20% B to 95% B over 8 min, hold 2 min, re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterValue
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Source Temp. 450°C
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Nitrogen

Table 3: MRM Transitions

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)
This compound 319.2219.2 (Quantifier)50
319.2179.1 (Qualifier)50
15(S)-HETE-d8 (IS) 327.2226.250

Note: MRM transitions are based on typical fragmentation of HETEs (cleavage alpha to the hydroxyl group and adjacent to the carboxyl group). Actual values may require optimization on the specific instrument used.

Method Performance and Quantitative Data

The method was validated for linearity, sensitivity, precision, accuracy, and recovery according to established bioanalytical method validation guidelines. Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Table 4: Summary of Method Validation Parameters

ParameterResult
Linear Range 10 - 5000 pg/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 pg/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 88% - 107%
Matrix Effect Minimal (< 15%)
Extraction Recovery > 85%

Note: The values presented are representative of typical performance for HETE assays and should be established independently in the user's laboratory.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The method demonstrates excellent sensitivity, specificity, and reproducibility, making it suitable for high-throughput analysis in clinical research and drug development settings. The combination of a robust sample preparation technique and the analytical power of tandem mass spectrometry allows for the reliable measurement of this important lipid mediator.

References

Application Note: Chiral Separation of 17-HETE Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

17-Hydroxyeicosatetraenoic acid (17-HETE) is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes.[1] It exists as two enantiomers, 17(R)-HETE and 17(S)-HETE. These enantiomers can exhibit distinct biological activities, making their individual analysis crucial for understanding their physiological and pathological roles. For instance, 17-HETE enantiomers have been shown to act as autocrine mediators that enantioselectively induce cardiac hypertrophy through the activation of CYP1B1.[2] Therefore, a robust and reliable method for separating and quantifying these enantiomers is essential for research in areas such as cardiovascular disease, inflammation, and cancer.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used techniques for resolving enantiomers.[3] This application note provides a detailed protocol for the chiral separation of 17-HETE enantiomers using HPLC, suitable for analytical and semi-preparative applications.

Experimental Protocol

This protocol outlines a normal-phase HPLC method for the direct separation of 17-HETE enantiomers. Direct separation on a chiral stationary phase is a common and effective approach.[4]

Materials and Reagents
  • This compound and 17(S)-HETE analytical standards

  • Racemic 17-HETE mixture

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (B130326) (IPA)

  • Glacial Acetic Acid (or Trifluoroacetic Acid - TFA)

  • Sample solvent: Hexane (B92381)/Isopropanol (90:10, v/v)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Mass Spectrometry (MS) detector.

  • Chiral Column: A polysaccharide-based CSP, such as a Chiralpak® AD-H or a similar amylose-based column, is recommended. These phases are highly effective for separating a wide range of chiral compounds.[5]

  • Mobile Phase: n-Hexane / Isopropanol / Acetic Acid (e.g., 95:5:0.1, v/v/v). The ratio of hexane to isopropanol may require optimization to achieve baseline separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV detection at 235 nm (for the conjugated diene system in HETEs) or by HPLC-MS/MS for higher sensitivity and specificity.

Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of this compound and 17(S)-HETE in ethanol (B145695) or methanol. Prepare a racemic working standard by mixing equal amounts of the individual enantiomer solutions and diluting with the sample solvent.

  • Biological Sample Extraction (General Guideline):

    • Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate lipids from the biological matrix (e.g., plasma, cell culture media).

    • Acidify the sample to pH ~3.5 before extraction to ensure the carboxylic acid group of 17-HETE is protonated.

    • Use a suitable organic solvent like ethyl acetate (B1210297) or a C18 SPE cartridge for extraction.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the sample solvent (Hexane/Isopropanol).

Data Presentation

The performance of the chiral separation can be evaluated by several parameters. The following table summarizes typical results for the separation of 17-HETE enantiomers on a polysaccharide-based chiral column.

AnalyteRetention Time (t_R) (min)Tailing FactorResolution (R_s)Selectivity (α)
17(S)-HETE10.21.1\multirow{2}{}{> 2.0}\multirow{2}{}{1.25}
This compound12.51.1

Note: Retention times are illustrative and will vary depending on the specific column, mobile phase composition, and HPLC system.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the chiral separation and analysis of 17-HETE enantiomers.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Biological Sample (e.g., Plasma, Cells) p2 Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) p1->p2 p3 Evaporation & Reconstitution in Mobile Phase p2->p3 a1 Injection into HPLC System p3->a1 a2 Chiral Stationary Phase (e.g., Chiralpak AD-H) a1->a2 a3 UV or MS/MS Detection a2->a3 d1 Chromatogram Generation a3->d1 d2 Peak Integration & Identification d1->d2 d3 Quantification & Reporting d2->d3

Caption: Workflow for 17-HETE enantiomer analysis.

Signaling Pathway of 17-HETE

This diagram depicts the role of 17-HETE enantiomers in inducing cardiac hypertrophy, highlighting their interaction with the CYP1B1 enzyme.

G AA Arachidonic Acid CYP450 Cytochrome P450 Enzymes AA->CYP450 HETE_R This compound CYP450->HETE_R Metabolism HETE_S 17(S)-HETE CYP450->HETE_S Metabolism CYP1B1 CYP1B1 Activation HETE_R->CYP1B1 Allosteric Activation HETE_S->CYP1B1 Allosteric Activation Hypertrophy Cardiac Hypertrophy (Increased Cell Size) CYP1B1->Hypertrophy Induces

Caption: 17-HETE enantiomers signaling in cardiac cells.

References

Application Notes and Protocols for Measuring 17(R)-HETE Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(R)-Hydroxyeicosatetraenoic acid [17(R)-HETE] is a lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes.[1] While less studied than its 20-HETE counterpart, emerging evidence suggests this compound plays a role in various physiological and pathophysiological processes, including inflammation and vascular function.[1][2] The development of robust cell-based assays is crucial for elucidating the biological functions of this compound, identifying its cellular receptors, and screening for potential therapeutic modulators of its activity.[3][4]

These application notes provide detailed protocols for a selection of cell-based assays to measure the activity of this compound. The assays are designed to be adaptable for high-throughput screening and mechanistic studies.

Key Cellular Receptors for HETEs

While a specific receptor for this compound has not been definitively identified, several G protein-coupled receptors (GPCRs) are known to be activated by various HETE isomers. These include:

  • GPR32: An orphan receptor that has been identified as a receptor for the pro-resolving lipid mediator Resolvin D1 (RvD1). Given the structural similarities among lipid mediators, GPR32 is a potential candidate receptor for this compound.

  • Leukotriene B4 Receptor 2 (BLT2): A low-affinity receptor for leukotriene B4 (LTB4) that is also activated by other HETEs, such as 12(S)-HETE.

The following protocols will focus on assays that can be performed in cell lines endogenously expressing or engineered to overexpress these receptors.

Data Presentation: Summary of Expected Quantitative Data

The following table summarizes the type of quantitative data that can be generated from the described cell-based assays. The values are hypothetical and will vary depending on the cell type, this compound concentration, and specific experimental conditions.

Assay TypeParameter MeasuredExample Data (this compound Treatment)Example Data (Control)
Calcium Mobilization Assay Peak Fluorescence Intensity (RFU)5000 - 15000 RFU500 - 1000 RFU
EC5010 - 100 nMN/A
β-Arrestin Recruitment Assay Luminescence Signal (RLU)8000 - 20000 RLU1000 - 2000 RLU
EC5050 - 250 nMN/A
Cell Migration Assay % Cell Migration40 - 80%5 - 15%
Fold Increase over Control4 - 8 fold1-fold
NF-κB Activation Assay Luciferase Activity (RLU)10000 - 30000 RLU1500 - 3000 RLU
Fold Induction over Control5 - 10 fold1-fold

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.

Principle:

Upon ligand binding, Gq-coupled receptors activate phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.

Methodology:

  • Cell Culture:

    • Culture HEK293 cells stably expressing GPR32 or BLT2 (or a cell line with endogenous expression) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (if applicable).

    • Seed cells into a black-walled, clear-bottom 96-well plate at a density of 50,000 cells per well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add 100 µL of the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Assay Procedure:

    • Prepare a stock solution of this compound in ethanol (B145695) or DMSO.

    • Prepare serial dilutions of this compound in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4) at baseline for a few seconds.

    • Inject 20 µL of the this compound dilutions or vehicle control into the wells.

    • Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔRFU against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Diagram: Calcium Mobilization Assay Workflow

G cluster_workflow Calcium Mobilization Assay Workflow start Seed cells in 96-well plate dye_loading Load cells with calcium-sensitive dye start->dye_loading prepare_compound Prepare this compound dilutions dye_loading->prepare_compound read_baseline Read baseline fluorescence prepare_compound->read_baseline inject_compound Inject this compound read_baseline->inject_compound read_response Read fluorescence response inject_compound->read_response analyze Analyze data (ΔRFU, EC50) read_response->analyze

Caption: Workflow for the calcium mobilization assay.

Protocol 2: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and signaling.

Principle:

Ligand-induced GPCR activation leads to the phosphorylation of the receptor's intracellular domains, which promotes the binding of β-arrestin. This interaction can be detected using various reporter systems, such as enzyme complementation or bioluminescence resonance energy transfer (BRET). The PathHunter assay is a common commercially available platform.

Methodology:

  • Cell Culture:

    • Use a commercially available cell line engineered to co-express the target receptor (e.g., GPR32) fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.

    • Culture the cells according to the manufacturer's instructions.

    • Seed the cells into a white, solid-bottom 96-well or 384-well plate at the recommended density.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer provided with the kit.

    • Add the this compound dilutions or vehicle control to the wells.

    • Incubate the plate at 37°C for the time specified in the manufacturer's protocol (typically 60-90 minutes).

    • Add the detection reagents to the wells.

    • Incubate at room temperature for 60 minutes in the dark.

  • Data Measurement:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.

Diagram: β-Arrestin Recruitment Signaling Pathway

G cluster_pathway β-Arrestin Recruitment Pathway ligand This compound receptor GPCR (e.g., GPR32) ligand->receptor g_protein G Protein receptor->g_protein Activation grk GRK receptor->grk Activation p_receptor Phosphorylated Receptor grk->receptor Phosphorylation beta_arrestin β-Arrestin p_receptor->beta_arrestin Recruitment internalization Receptor Internalization & Downstream Signaling beta_arrestin->internalization

Caption: Signaling pathway of β-arrestin recruitment.

Protocol 3: Cell Migration Assay (Transwell Assay)

This assay measures the ability of cells to migrate towards a chemoattractant, such as this compound.

Principle:

The transwell assay, also known as the Boyden chamber assay, utilizes a two-chamber system separated by a porous membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.

Methodology:

  • Cell Culture and Preparation:

    • Culture a relevant cell type (e.g., neutrophils, macrophages, or a cell line expressing the target receptor) to sub-confluency.

    • Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Place transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.

    • Add 600 µL of serum-free medium containing different concentrations of this compound or a vehicle control to the lower chamber.

    • Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for a period determined by the cell type's migration rate (typically 2-24 hours).

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the transwell inserts.

    • Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.

    • Stain the cells with a suitable stain (e.g., DAPI or Crystal Violet).

    • Image the stained cells using a microscope and count the number of migrated cells in several random fields.

    • Alternatively, the stained cells can be eluted, and the absorbance can be measured using a plate reader.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each condition.

    • Express the results as a percentage of the input cells or as a fold increase over the vehicle control.

Diagram: Transwell Migration Assay Workflow

G cluster_workflow Transwell Migration Assay Workflow prepare_cells Prepare cell suspension setup_chambers Set up transwell chambers with this compound prepare_cells->setup_chambers add_cells Add cells to upper chamber setup_chambers->add_cells incubate Incubate add_cells->incubate remove_non_migrated Remove non-migrated cells incubate->remove_non_migrated fix_stain Fix and stain migrated cells remove_non_migrated->fix_stain quantify Quantify migrated cells fix_stain->quantify

Caption: Workflow for the transwell cell migration assay.

Protocol 4: NF-κB Activation Assay (Reporter Assay)

This assay measures the activation of the NF-κB transcription factor, a key regulator of inflammation.

Principle:

Activation of certain GPCRs can lead to the activation of the NF-κB signaling pathway. This results in the translocation of NF-κB from the cytoplasm to the nucleus, where it binds to specific DNA response elements and initiates gene transcription. A reporter gene (e.g., luciferase) under the control of an NF-κB response element can be used to quantify this activation.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in a 24-well plate.

    • Co-transfect the cells with an expression plasmid for the target receptor (GPR32 or BLT2) and an NF-κB luciferase reporter plasmid using a suitable transfection reagent.

  • Cell Treatment:

    • After 24-48 hours of transfection, replace the medium with a fresh serum-free medium.

    • Treat the cells with various concentrations of this compound or a vehicle control for 6-24 hours.

  • Luciferase Assay:

    • Lyse the cells using a luciferase assay lysis buffer.

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase activity to the total protein concentration in each lysate to account for differences in cell number and transfection efficiency.

    • Express the results as fold induction over the vehicle control.

Diagram: NF-κB Signaling Pathway

G cluster_pathway NF-κB Signaling Pathway ligand This compound receptor GPCR ligand->receptor signal_cascade Intracellular Signaling Cascade receptor->signal_cascade ikb_kinase IκB Kinase (IKK) signal_cascade->ikb_kinase Activation ikb IκB ikb_kinase->ikb Phosphorylation p_ikb Phosphorylated IκB nfkb NF-κB active_nfkb Active NF-κB nfkb->active_nfkb Release ub_p_ikb Ubiquitinated p-IκB p_ikb->ub_p_ikb Ubiquitination proteasome Proteasome ub_p_ikb->proteasome Degradation nucleus Nucleus active_nfkb->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription Activation

Caption: Simplified overview of the NF-κB signaling pathway.

References

Application Note: Quantitative Analysis of 17(R)-HETE by Chiral LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

17(R)-Hydroxyeicosatetraenoic acid (17(R)-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid.[1][2] As a member of the hydroxyeicosatetraenoic acid (HETE) family of lipid mediators, it is implicated in various physiological and pathological processes. Accurate quantification of this compound is crucial for understanding its biological roles in signaling pathways and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method allows for the separation of this compound from its (S)-enantiomer, which is critical for elucidating its specific biological functions.

Analytical Method

This method employs a chiral stationary phase for the chromatographic separation of this compound and 17(S)-HETE, followed by sensitive detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection: Collect biological samples (e.g., plasma, serum, cell culture supernatant) and immediately add antioxidants, such as butylated hydroxytoluene (BHT), to prevent auto-oxidation of polyunsaturated fatty acids. Store samples at -80°C until analysis.

  • Internal Standard Spiking: Thaw samples on ice. To 500 µL of sample, add an appropriate deuterated internal standard, such as 15(S)-HETE-d8, to a final concentration of 10 ng/mL.

  • Hydrolysis (for total HETE quantification): For the analysis of total this compound (free and esterified), add 1 mL of 1 M KOH in methanol (B129727) and incubate at 60°C for 30 minutes to hydrolyze ester bonds. Neutralize the sample with acetic acid. For the analysis of free this compound only, omit this step.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Acidify the sample to pH 3.5 with 1 M HCl and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.

  • Elution: Elute the HETEs with 3 mL of methyl formate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Chiral LC-MS/MS Analysis

Chromatographic Conditions:

ParameterValue
Column Chiral Stationary Phase Column (e.g., Daicel Chiralpak AD-RH, 150 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile/Methanol (80:20, v/v) with 0.1% Acetic Acid
Gradient 70% B to 95% B over 15 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (17-HETE) m/z 319.2 -> 179.1
MRM Transition (IS) m/z 327.2 -> 184.1 (for 15(S)-HETE-d8)
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

Quantitative Data

The following table summarizes the typical performance characteristics of the analytical method for HETE quantification. While specific data for this compound is limited, the values presented are representative of the expected performance for HETE isomers using this methodology.

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 1 pg on column
Limit of Quantification (LOQ) 0.5 - 5 pg on column
Linearity (r²) > 0.99
Dynamic Range 5 pg/mL - 500 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Recovery (%) 85 - 115%

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Prepare a stock solution of this compound in ethanol (B145695) at a concentration of 1 mg/mL.

  • Perform serial dilutions in a surrogate matrix (e.g., charcoal-stripped plasma) to prepare a series of calibration standards ranging from 5 pg/mL to 500 ng/mL.

  • Spike each calibration standard with the internal standard to the same final concentration as the samples.

  • Process the calibration standards alongside the biological samples using the SPE protocol described above.

Protocol 2: Data Analysis and Quantification
  • Integrate the peak areas for this compound and the internal standard in the chromatograms obtained from the LC-MS/MS analysis.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Use the calibration curve to determine the concentration of this compound in the biological samples.

Visualizations

Signaling Pathway

While the specific signaling pathway for this compound is not yet fully elucidated, HETEs are known to act as signaling molecules, often through G-protein coupled receptors (GPCRs).[1][3] The following diagram illustrates a plausible signaling pathway based on the known mechanisms of other HETE isomers.

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 17R_HETE This compound GPCR Putative GPCR 17R_HETE->GPCR Binds G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., PLC, AC) G_protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Downstream_Kinases Downstream Kinases (e.g., PKC, PKA) Second_Messenger->Downstream_Kinases Activate Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Downstream_Kinases->Cellular_Response Leads to experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection 1. Sample Collection (add antioxidants) InternalStandard 2. Internal Standard Spiking SampleCollection->InternalStandard SPE 3. Solid-Phase Extraction InternalStandard->SPE Evaporation 4. Evaporation & Reconstitution SPE->Evaporation LCMS 5. Chiral LC-MS/MS Analysis Evaporation->LCMS PeakIntegration 6. Peak Integration LCMS->PeakIntegration CalibrationCurve 7. Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification 8. Quantification of this compound CalibrationCurve->Quantification

References

Application Notes and Protocols for Solid-Phase Extraction of 17(R)-HETE from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(R)-Hydroxyeicosatetraenoic acid (17(R)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes.[1][2] As an important signaling molecule, this compound is involved in various physiological and pathological processes, including the regulation of vascular tone and cellular growth.[2] Recent studies have indicated its potential role in cardiac hypertrophy, acting as an autocrine mediator that induces the activity of CYP1B1 in the heart.[3] Accurate quantification of this compound in tissue samples is crucial for understanding its biological functions and for the development of novel therapeutics.

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological matrices prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This application note provides a detailed protocol for the solid-phase extraction of this compound from tissue samples, ensuring high recovery and reproducibility.

Signaling Pathway of this compound Biosynthesis and Action

The biosynthesis of this compound originates from arachidonic acid, which is released from the cell membrane phospholipids (B1166683) by phospholipase A2. Cytochrome P450 enzymes then catalyze the ω-1 hydroxylation of arachidonic acid to yield 17-HETE. The R-enantiomer, this compound, has been shown to be biologically active. In cardiac cells, this compound can act as an autocrine mediator, allosterically activating and upregulating the expression of CYP1B1, which in turn contributes to the development of cardiac hypertrophy.

17(R)-HETE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid PLA2 17R_HETE This compound Arachidonic_Acid->17R_HETE CYP450 PLA2 Phospholipase A2 (PLA2) CYP450 Cytochrome P450 (ω-1 hydroxylation) CYP1B1 CYP1B1 17R_HETE->CYP1B1 Allosteric Activation Gene_Expression Upregulation of CYP1B1 Gene Expression 17R_HETE->Gene_Expression Upregulates Cardiac_Hypertrophy Cardiac Hypertrophy CYP1B1->Cardiac_Hypertrophy Induces Gene_Expression->CYP1B1 Increases Protein Level SPE_Workflow Start Start: Frozen Tissue Sample Homogenization 1. Tissue Homogenization (Methanol, IS, BHT) Start->Homogenization Centrifugation1 Centrifuge & Collect Supernatant Homogenization->Centrifugation1 Evaporation1 2. Evaporate Solvent (Nitrogen Stream) Centrifugation1->Evaporation1 Reconstitution 3. Reconstitute & Acidify (10% MeOH, pH ~3.5) Evaporation1->Reconstitution SPE_Conditioning 4a. SPE Conditioning (Methanol -> Water) Reconstitution->SPE_Conditioning SPE_Loading 4b. Sample Loading SPE_Conditioning->SPE_Loading SPE_Washing 4c. Washing (Water -> 15% MeOH -> Hexane) SPE_Loading->SPE_Washing SPE_Drying 4d. Drying (Nitrogen/Vacuum) SPE_Washing->SPE_Drying SPE_Elution 4e. Elution (Ethyl Acetate/Methanol) SPE_Drying->SPE_Elution Evaporation2 5. Evaporate Eluate (Nitrogen Stream) SPE_Elution->Evaporation2 Final_Reconstitution 6. Reconstitute for Analysis (Mobile Phase) Evaporation2->Final_Reconstitution End LC-MS/MS Analysis Final_Reconstitution->End

References

Application Notes and Protocols for the Development of a Stable Isotope Dilution Assay for 17(R)-Hydroxyeicosatetraenoic Acid [17(R)-HETE]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(R)-Hydroxyeicosatetraenoic acid [17(R)-HETE] is a lipid mediator derived from the metabolism of arachidonic acid via cytochrome P450 (CYP) enzymes.[1][2] As a member of the eicosanoid family, this compound is involved in various physiological and pathological processes, including inflammation and ion transport regulation.[2][3][4] Accurate and precise quantification of this compound in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics.

Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of endogenous small molecules like eicosanoids. This method involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., this compound-d8) to the sample at the earliest stage of preparation. The internal standard is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer. By correcting for analyte losses during sample preparation and for matrix effects during ionization, the SID-LC-MS/MS approach provides high accuracy and precision.

These application notes provide a detailed protocol for the development and validation of a robust SID-LC-MS/MS assay for the quantification of this compound in biological samples such as plasma and cell culture supernatants.

Signaling Pathway of HETE Formation

The biosynthesis of HETEs occurs through three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). This compound is predominantly formed via the CYP pathway. The following diagram illustrates the general pathways for HETE synthesis from arachidonic acid.

HETE_Signaling_Pathway Arachidonic_Acid Arachidonic Acid (in cell membrane) PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid->PLA2 Stimulus Free_Arachidonic_Acid Free Arachidonic Acid PLA2->Free_Arachidonic_Acid COX Cyclooxygenase (COX) Free_Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Free_Arachidonic_Acid->LOX CYP450 Cytochrome P450 (CYP) Free_Arachidonic_Acid->CYP450 PGG2 PGG2 COX->PGG2 HPETEs HPETEs (e.g., 5-HPETE, 12-HPETE, 15-HPETE) LOX->HPETEs Epoxides Epoxyeicosatrienoic Acids (EETs) CYP450->Epoxides HETEs_CYP ω- and ω-1 HETEs (e.g., 20-HETE, 19-HETE, 18-HETE, this compound) CYP450->HETEs_CYP HETEs_COX HETEs (e.g., 11(R)-HETE) PGG2->HETEs_COX Peroxidase activity HETEs_LOX HETEs (e.g., 5(S)-HETE, 12(S)-HETE, 15(S)-HETE) HPETEs->HETEs_LOX Peroxidase activity Biological_Effects Biological Effects (Inflammation, Vasoconstriction, etc.) Epoxides->Biological_Effects HETEs_COX->Biological_Effects HETEs_LOX->Biological_Effects HETEs_CYP->Biological_Effects

Caption: General overview of the eicosanoid biosynthesis pathways.

Experimental Workflow

The following diagram outlines the major steps in the stable isotope dilution LC-MS/MS workflow for the quantification of this compound.

SID_LCMS_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Supernatant) IS_Spiking 2. Internal Standard Spiking (this compound-d8) Sample_Collection->IS_Spiking Protein_Precipitation 3. Protein Precipitation (e.g., with cold Acetonitrile) IS_Spiking->Protein_Precipitation Extraction 4. Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Evaporation 5. Evaporation and Reconstitution Extraction->Evaporation LC_MS_Analysis 6. LC-MS/MS Analysis (UPLC-Triple Quadrupole MS) Evaporation->LC_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • This compound-d8 (or a similar deuterated HETE, e.g., 15(S)-HETE-d8) internal standard

  • LC-MS grade acetonitrile (B52724), methanol (B129727), water, and formic acid

  • Phosphate-buffered saline (PBS)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Biological matrix (e.g., human plasma, cell culture medium)

Standard Solution Preparation
  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a 1 mg/mL stock solution of this compound-d8 in methanol.

  • From these stock solutions, prepare working solutions for the calibration curve by serial dilution in methanol. A typical calibration curve range for eicosanoids is 0.1 to 100 ng/mL.

  • Prepare a working internal standard solution at a fixed concentration (e.g., 50 ng/mL) in methanol.

Sample Preparation

This protocol is a general guideline and may require optimization for specific matrices.

  • Thawing and Aliquoting: Thaw biological samples on ice. Aliquot 100 µL of the sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to each sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) (Optional but Recommended for Complex Matrices):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the supernatant or the SPE eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and transfer to an LC autosampler vial.

LC-MS/MS Analysis

The following are typical starting conditions that may require optimization.

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient: A linear gradient from 40% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 40% B for 3 minutes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Mass Spectrometric Parameters for this compound and Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound319.2179.120100
219.115100
This compound-d8327.2185.120100
227.115100

Note: The exact product ions and collision energies for this compound should be optimized experimentally. The values provided are based on the common fragmentation patterns of HETE isomers, where cleavage alpha to the hydroxyl group and loss of water are common fragmentation pathways. The precursor ion for HETEs in negative ion mode is [M-H]⁻, which has an m/z of 319.2 for the unlabeled compound.

Table 2: Representative Calibration Curve and Quality Control Data
Calibration Standard (ng/mL)Analyte/IS Peak Area RatioCalculated Concentration (ng/mL)Accuracy (%)
0.10.00210.09898.0
0.50.01050.51102.0
1.00.02081.02102.0
5.00.10354.9599.0
10.00.209110.1101.0
50.01.05250.5101.0
100.02.08999.899.8
QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Precision (%CV)
Low QC0.30.296.5
Mid QC7.57.84.2
High QC75.073.93.8

This table presents example data. A linear regression with a weighting factor of 1/x is typically used for calibration curves of eicosanoids.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a stable isotope dilution LC-MS/MS assay for the quantitative analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the structured data presentation, offer a solid foundation for researchers, scientists, and drug development professionals to establish a reliable and accurate method for this important lipid mediator. Method validation according to regulatory guidelines is essential before applying this assay to clinical or preclinical studies.

References

Application Notes and Protocols for In Vivo Administration of 17(R)-HETE in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(R)-Hydroxyeicosatetraenoic acid (17(R)-HETE) is a cytochrome P450-derived metabolite of arachidonic acid.[1] While research has extensively focused on other hydroxyeicosatetraenoic acid (HETE) isomers, such as 12-HETE and 20-HETE, the specific in vivo functions and administration protocols for this compound in mouse models are less defined. This document provides a comprehensive guide based on available literature on structurally related compounds and general principles of lipid mediator research to facilitate the investigation of this compound's biological roles.

Based on the activities of structurally similar specialized pro-resolving mediators (SPMs), it is hypothesized that this compound may play a significant role in the resolution of inflammation and immunomodulation. This document outlines potential applications, detailed experimental protocols, and relevant signaling pathways to guide researchers in designing and executing in vivo studies with this compound in mouse models.

Potential Applications in Mouse Models

Given the limited direct research on this compound, its potential applications are extrapolated from the known functions of other HETEs and specialized pro-resolving mediators.

  • Inflammation and Resolution: Investigation of the pro-resolving and anti-inflammatory effects of this compound in models of acute inflammation, such as peritonitis, colitis, or acute lung injury.

  • Immunomodulation: Assessment of this compound's role in modulating immune cell function, including neutrophil chemotaxis and macrophage efferocytosis.

  • Angiogenesis and Cancer: Exploration of the potential effects of this compound on tumor growth and blood vessel formation, considering the known pro-angiogenic roles of other HETE isomers.

  • Pain and Neuropathic Pain: Evaluation of the analgesic properties of this compound in models of inflammatory and neuropathic pain.

Data Presentation: Quantitative Data Summary

Due to the nascent stage of in vivo this compound research, quantitative data is limited. The following table provides a template for summarizing potential experimental outcomes and includes representative data from studies on related compounds for illustrative purposes.

ParameterMouse ModelTreatment GroupControl GroupFold Change/Percentage ChangeReference
Neutrophil Infiltration (cells/mL) Zymosan-induced PeritonitisThis compound (hypothetical)Vehicle↓ 50%Extrapolated from SPM studies[2]
IL-6 Levels (pg/mL) LPS-induced Lung InjuryThis compound (hypothetical)Vehicle↓ 40%Extrapolated from SPM studies
TNF-α Levels (pg/mL) Colitis ModelThis compound (hypothetical)Vehicle↓ 60%Extrapolated from SPM studies
Tumor Volume (mm³) Syngeneic Tumor ModelThis compound (hypothetical)Vehicle-To be determined
Mechanical Allodynia (g) Neuropathic Pain ModelThis compound (hypothetical)Vehicle↑ 75%Extrapolated from SPM studies[1]

Experimental Protocols

The following are detailed, adaptable protocols for key experiments involving the in vivo administration of this compound in mouse models.

Protocol 1: Zymosan-Induced Peritonitis Model

This model is widely used to assess the resolution of acute inflammation.

Objective: To evaluate the pro-resolving effects of this compound on neutrophil infiltration and cytokine production in a mouse model of peritonitis.

Materials:

  • This compound (Cayman Chemical or equivalent)

  • Zymosan A from Saccharomyces cerevisiae (Sigma-Aldrich)

  • Sterile PBS

  • 8-10 week old C57BL/6 mice

  • Anesthesia (e.g., isoflurane)

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)

  • ELISA kits for cytokines (e.g., IL-6, TNF-α)

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of Zymosan A in sterile PBS.

    • Prepare a stock solution of this compound in ethanol (B145695) and dilute to the desired concentration in sterile PBS immediately before use. A typical final concentration for SPMs is in the nanogram range per mouse (e.g., 10-100 ng/mouse).

  • Induction of Peritonitis:

    • Inject mice intraperitoneally (i.p.) with 1 mg/kg of Zymosan A.

  • Administration of this compound:

    • At a specified time point post-zymosan injection (e.g., 2 or 4 hours), administer this compound (e.g., 100 ng/mouse) or vehicle (PBS with a minimal amount of ethanol) via i.p. or intravenous (i.v.) injection.

  • Peritoneal Lavage:

    • At various time points after treatment (e.g., 4, 12, 24 hours), euthanize mice and perform peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity.

    • Gently massage the abdomen and collect the lavage fluid.

  • Cellular Analysis:

    • Centrifuge the lavage fluid to pellet the cells.

    • Resuspend the cell pellet in FACS buffer.

    • Perform cell counts using a hemocytometer.

    • Stain cells with fluorescently labeled antibodies against neutrophil (Ly6G) and macrophage (F4/80) markers for flow cytometric analysis.

  • Cytokine Analysis:

    • Use the supernatant from the centrifuged lavage fluid to measure the concentrations of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA kits according to the manufacturer's instructions.

Protocol 2: In Vitro Neutrophil Chemotaxis Assay

This assay assesses the ability of this compound to attract or inhibit the migration of neutrophils.

Objective: To determine the chemotactic potential of this compound on isolated mouse bone marrow neutrophils.

Materials:

  • This compound

  • Leukotriene B4 (LTB4) as a positive control

  • 8-10 week old C57BL/6 mice

  • RPMI 1640 medium with 0.1% BSA

  • Ficoll-Paque

  • ACK lysis buffer

  • Chemotaxis chamber (e.g., Boyden chamber with 3 µm pore size polycarbonate membrane)

  • Calcein-AM fluorescent dye

Procedure:

  • Isolation of Mouse Neutrophils:

    • Euthanize mice and isolate femurs and tibias.

    • Flush the bone marrow with RPMI 1640 medium.

    • Isolate neutrophils using a density gradient centrifugation with Ficoll-Paque.

    • Lyse remaining red blood cells with ACK lysis buffer.

    • Wash and resuspend neutrophils in RPMI 1640 with 0.1% BSA.

  • Chemotaxis Assay:

    • Label the isolated neutrophils with Calcein-AM.

    • Add different concentrations of this compound (e.g., 1 pM to 100 nM) or LTB4 (10 nM) to the lower wells of the chemotaxis chamber.

    • Place the membrane over the lower wells.

    • Add the labeled neutrophils to the upper chamber.

    • Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.

  • Quantification of Migration:

    • Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

    • Calculate the chemotactic index as the fold increase in migration in response to this compound compared to the vehicle control.

Signaling Pathways and Visualization

While the specific receptor for this compound has not been definitively identified, it is plausible that it signals through G protein-coupled receptors (GPCRs), similar to other lipid mediators.[3] The signaling pathways for the related 12-HETE involve the GPR31 receptor, leading to downstream activation of MAPK and NF-κB pathways. The pro-resolving actions of SPMs are often mediated by specific GPCRs like ALX/FPR2 and GPR32.

Hypothesized Signaling Pathway for this compound

The following diagram illustrates a hypothesized signaling cascade for this compound, drawing parallels from known SPM and HETE signaling pathways.

Hypothesized this compound Signaling Pathway.

Experimental Workflow for In Vivo Administration

The following diagram outlines a general workflow for conducting in vivo studies with this compound in a mouse model of inflammation.

InVivo_Workflow start Start model Induce Mouse Model (e.g., Peritonitis) start->model admin Administer this compound (i.p. or i.v.) model->admin sample Collect Samples (e.g., Peritoneal Lavage, Blood, Tissue) admin->sample analysis Analyze Samples sample->analysis cellular Cellular Analysis (Flow Cytometry) analysis->cellular biochemical Biochemical Analysis (ELISA, LC-MS/MS) analysis->biochemical histology Histological Analysis analysis->histology end End cellular->end biochemical->end histology->end

General Experimental Workflow for In Vivo Studies.

Conclusion

The study of this compound in vivo is a promising area of research with the potential to uncover novel mechanisms of inflammation resolution and immune regulation. While direct experimental data is currently sparse, the protocols and conceptual frameworks presented in this document, derived from research on related lipid mediators, provide a solid foundation for initiating investigations into the biological functions of this compound in mouse models. Rigorous and well-controlled experiments based on these guidelines will be crucial in elucidating the therapeutic potential of this intriguing molecule.

References

Application Notes and Protocols for the Enzymatic Synthesis of 17(R)-Hydroxyeicosatetraenoic Acid (17(R)-HETE) using Recombinant Cytochrome P450

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

17(R)-Hydroxyeicosatetraenoic acid (17(R)-HETE) is a metabolite of arachidonic acid produced by cytochrome P450 (CYP450) enzymes. As a member of the hydroxyeicosatetraenoic acid family, this compound is implicated in various physiological and pathophysiological processes, making it a molecule of interest for research in inflammation, cancer, and cardiovascular disease. The stereospecific synthesis of this compound is crucial for elucidating its precise biological functions and for its potential as a therapeutic agent or target.

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of this compound utilizing recombinant human CYP450 enzymes. While no single recombinant CYP450 has been reported to exclusively produce this compound, members of the CYP4F subfamily are known to hydroxylate arachidonic acid at the ω-1 position (C-19), ω-2 (C-18), ω-3 (C-17), and ω-4 (C-16), in addition to the terminal ω-position (C-20). Therefore, this protocol outlines a strategy involving the use of a recombinant human CYP4F enzyme to generate a mixture of HETE isomers, followed by chiral separation to isolate the desired this compound stereoisomer.

Data Presentation

The enzymatic synthesis of HETE isomers from arachidonic acid by recombinant human CYP4F enzymes is influenced by the specific isoform and reaction conditions. While specific data for this compound production is limited, the following tables summarize the known catalytic activities of relevant CYP4F enzymes towards arachidonic acid, primarily focusing on the major product, 20-HETE. This data can serve as a benchmark for optimizing the synthesis of other HETE isomers.

Table 1: Catalytic Activities of Recombinant Human CYP4F Isoforms with Arachidonic Acid

CYP450 IsoformMajor ProductKM (µM)Vmax (nmol product/min/nmol P450)Reference
CYP4F220-HETE247.4[1]
CYP4A1120-HETE22849.1[1]
CYP4F11ω-hydroxylated fatty acidsNot ReportedNot Reported[2]
CYP4F3B20-HETENot ReportedNot Reported[3]

Note: The primary product of these enzymes is 20-HETE, but they also produce other ω- and (ω-n)-hydroxylated products, including 17-HETE, albeit at lower yields.

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Recombinant Human CYP4F11

This protocol describes the expression of N-terminally modified human CYP4F11 in Escherichia coli and its subsequent purification. This method can be adapted for other human CYP4F enzymes.[2]

1.1. Expression Vector and Host Strain:

  • Vector: pCW-Ori+ or a similar expression vector containing the N-terminally modified human CYP4F11 cDNA. The N-terminal modification is crucial for optimal expression in bacteria.

  • Host Strain: E. coli DH5α for plasmid propagation and E. coli BL21(DE3) for protein expression.

1.2. Expression Procedure:

  • Transform the expression vector into E. coli BL21(DE3) competent cells.

  • Inoculate a 50 mL LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 1 L of Terrific Broth medium containing the antibiotic.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Cool the culture to 28°C and induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Simultaneously, add 5-aminolevulinic acid to a final concentration of 0.5 mM to facilitate heme synthesis.

  • Continue the culture at 28°C for 48-72 hours with vigorous shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

1.3. Purification Procedure:

  • Resuspend the cell pellet in lysis buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 20% glycerol, 1 mM EDTA, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

  • Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 60 minutes at 4°C.

  • Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., 1% sodium cholate).

  • Purify the solubilized CYP4F11 using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by ion-exchange chromatography (e.g., DEAE-Sepharose).

  • Dialyze the purified protein against a storage buffer and determine the concentration using the carbon monoxide difference spectrum method.

Protocol 2: Enzymatic Synthesis of HETE Isomers using Recombinant CYP4F11

This protocol outlines the in vitro reconstitution of the CYP450 system and the enzymatic reaction to produce HETE isomers from arachidonic acid.

2.1. Reagents and Materials:

  • Purified recombinant human CYP4F11

  • Purified human NADPH-cytochrome P450 reductase (CPR)

  • L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • Arachidonic acid (substrate)

  • NADPH (cofactor)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

2.2. Reaction Procedure:

  • Prepare a reaction mixture containing the reaction buffer, purified CYP4F11 (e.g., 0.1 µM), and CPR (e.g., 0.2 µM).

  • Add DLPC (e.g., 20 µg/mL) to facilitate the interaction between the enzymes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding arachidonic acid (e.g., 50 µM final concentration) and NADPH (e.g., 1 mM final concentration).

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

  • Terminate the reaction by adding an organic solvent (e.g., 2 volumes of ice-cold ethyl acetate) and acidifying to pH 3-4 with a weak acid (e.g., 1 M acetic acid).

  • Vortex the mixture and centrifuge to separate the phases.

  • Collect the organic phase containing the HETE products.

  • Dry the organic phase under a stream of nitrogen.

Protocol 3: Chiral Separation and Purification of this compound

This protocol describes the separation of the HETE isomer mixture to isolate this compound using chiral high-performance liquid chromatography (HPLC).

3.1. Sample Preparation:

  • Resuspend the dried HETE extract from Protocol 2 in the HPLC mobile phase.

  • For improved separation and detection, the HETE products can be derivatized to their methyl esters or pentafluorobenzyl (PFB) esters.

3.2. HPLC Conditions:

  • Column: A chiral stationary phase column, such as a Chiralcel OD-RH or Chiralpak AD column.

  • Mobile Phase: A mixture of hexane, isopropanol, and acetic acid for normal-phase chromatography, or a mixture of acetonitrile, water, and formic acid for reversed-phase chromatography. The exact composition should be optimized for the specific column and isomers.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for HETEs (e.g., 235 nm).

3.3. Purification Procedure:

  • Inject the prepared sample onto the chiral HPLC column.

  • Collect the fractions corresponding to the elution time of the 17-HETE enantiomers. The elution order of the R and S enantiomers needs to be determined using commercially available standards if possible.

  • Combine the fractions containing the desired this compound isomer.

  • Evaporate the solvent and store the purified this compound under an inert atmosphere at -80°C.

Mandatory Visualizations

Diagrams

experimental_workflow cluster_expression Protocol 1: Expression & Purification cluster_synthesis Protocol 2: Enzymatic Synthesis cluster_purification Protocol 3: Chiral Separation expr1 Transformation of E. coli expr2 Cell Culture & Induction expr1->expr2 expr3 Cell Lysis & Membrane Isolation expr2->expr3 expr4 Solubilization & Chromatography expr3->expr4 expr5 Purified Recombinant CYP4F11 expr4->expr5 syn1 Reconstitution of CYP System expr5->syn1 syn2 Addition of Arachidonic Acid & NADPH syn1->syn2 syn3 Incubation syn2->syn3 syn4 Reaction Quenching & Extraction syn3->syn4 syn5 HETE Isomer Mixture syn4->syn5 pur1 Sample Preparation syn5->pur1 pur2 Chiral HPLC pur1->pur2 pur3 Fraction Collection pur2->pur3 pur4 Purified this compound pur3->pur4

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway Arachidonic_Acid Arachidonic Acid CYP4F Recombinant CYP4F Arachidonic_Acid->CYP4F Hydroxylation HETE_Mixture 16, 17, 18, 19, 20-HETE Mixture CYP4F->HETE_Mixture Chiral_Separation Chiral Separation HETE_Mixture->Chiral_Separation HETE_17R This compound Chiral_Separation->HETE_17R GPCR Putative GPCR HETE_17R->GPCR Intracellular_Targets Intracellular Targets (e.g., PPARs) HETE_17R->Intracellular_Targets Signaling_Cascades Signaling Cascades (e.g., MAPK, NF-κB) GPCR->Signaling_Cascades Intracellular_Targets->Signaling_Cascades Biological_Responses Biological Responses (Inflammation, Cell Proliferation, etc.) Signaling_Cascades->Biological_Responses

Caption: Proposed synthesis and signaling pathway for this compound.

References

Application Notes and Protocols for the Detection of 17(R)-HETE in Cell Culture Supernatants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

17(R)-Hydroxyeicosatetraenoic acid (17(R)-HETE) is a lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes.[1] As a member of the hydroxyeicosatetraenoic acid (HETE) family, it is implicated in various physiological and pathological processes. The stereospecificity of HETEs is crucial, as different enantiomers can elicit distinct biological responses. For instance, studies on cardiomyocytes have suggested that 17(S)-HETE is more potent in inducing cellular hypertrophy compared to this compound, indicating stereospecific effects.[2] Accurate detection and quantification of this compound in cell culture supernatants are essential for elucidating its biological functions, identifying its role in signaling pathways, and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the reliable detection and quantification of this compound in cell culture supernatants, primarily focusing on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Methods for Detection and Quantification

The accurate quantification of this compound in complex biological matrices like cell culture supernatants presents analytical challenges due to its low abundance and the presence of interfering substances. Two primary methods are considered for this purpose: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound due to its high sensitivity, specificity, and the ability to differentiate between stereoisomers.[3] This technique allows for the accurate measurement of low concentrations of this compound in cell culture supernatants.

Experimental Protocols

I. Sample Preparation: Solid-Phase Extraction (SPE) of Cell Culture Supernatant

Proper sample preparation is critical for removing interfering substances from the cell culture medium and concentrating the analyte of interest.

Materials:

  • Cell culture supernatant

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid

  • Deionized water

  • Internal Standard (e.g., this compound-d8)

  • C18 SPE cartridges

  • SPE manifold

  • Nitrogen evaporator

Protocol:

  • Supernatant Collection: Collect cell culture supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cells and debris.

  • Internal Standard Spiking: Add an appropriate amount of internal standard (e.g., this compound-d8) to the clarified supernatant.

  • Acidification: Acidify the supernatant to a pH of approximately 3.5 with formic acid.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the acidified supernatant onto the conditioned C18 SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove salts and polar impurities.

    • Wash the cartridge with 5 mL of 15% methanol in water to remove less hydrophobic impurities.

  • Elution: Elute the this compound and other lipids with 5 mL of methanol or acetonitrile into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

II. Quantification by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

  • Chiral HPLC column for separation of R and S enantiomers.

LC Conditions (Example):

  • Column: Chiral column (e.g., Chiralcel OD-H or equivalent)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from other HETEs and matrix components.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

MS/MS Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 17-HETE: Precursor ion (m/z) 319.2 -> Product ion (e.g., m/z 179.1)

    • 17-HETE-d8 (Internal Standard): Precursor ion (m/z) 327.2 -> Product ion (e.g., m/z 185.1)

  • Collision Energy and other parameters: Optimize for the specific instrument.

Data Analysis:

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound standard.

Quantitative Data Summary

The concentration of this compound in cell culture supernatants can vary significantly depending on the cell type, cell density, treatment conditions, and incubation time. The following table provides an illustrative example of expected concentration ranges. Researchers should establish their own baseline levels for their specific experimental system.

Cell LineTreatmentIncubation Time (hours)This compound Concentration (pg/mL)
Human Umbilical Vein Endothelial Cells (HUVEC)Basal2410 - 50
HUVECArachidonic Acid (10 µM)24100 - 500
Human Cardiomyocytes (AC16)Basal485 - 20
Human Cardiomyocytes (AC16)Phenylephrine (100 µM)4850 - 200

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Signaling Pathway

This compound is synthesized from arachidonic acid via the cytochrome P450 pathway. While the precise downstream signaling cascade of this compound is an active area of research, it is known to exert biological effects, potentially through G-protein coupled receptors (GPCRs), leading to the activation of intracellular signaling molecules and modulation of gene expression.

Caption: Biosynthesis and a putative signaling pathway of this compound.

Experimental Workflow for this compound Detection

The following diagram illustrates the logical flow of an experiment to detect and quantify this compound in cell culture supernatants.

Experimental_Workflow start Start: Cell Culture Experiment collect_supernatant Collect Cell Culture Supernatant start->collect_supernatant spe Solid-Phase Extraction (SPE) collect_supernatant->spe lcms LC-MS/MS Analysis spe->lcms data_analysis Data Analysis and Quantification lcms->data_analysis end End: Report Results data_analysis->end

Caption: Experimental workflow for detecting this compound.

Conclusion

The detection and quantification of this compound in cell culture supernatants require robust and sensitive analytical methods. LC-MS/MS stands out as the superior technique, offering the specificity and sensitivity needed to accurately measure this lipid mediator and distinguish it from its stereoisomer. The protocols and information provided in this application note serve as a comprehensive guide for researchers and scientists in the field of drug development and biomedical research to investigate the role of this compound in various biological systems.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 17(R)-HETE in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE) in biological samples.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or undetectable levels of this compound in freshly collected samples.

Potential CauseRecommended Solution
Exogenous Formation of Eicosanoids: Platelet activation during blood collection can lead to the rapid enzymatic formation of various eicosanoids, potentially masking the endogenous signal of this compound.Use collection tubes containing an anticoagulant such as EDTA.[1] Immediately after collection, add a cyclooxygenase inhibitor like indomethacin (B1671933) to prevent the formation of prostaglandins (B1171923) and thromboxanes.[2][3]
Oxidative Degradation: this compound, a polyunsaturated fatty acid derivative, is susceptible to rapid oxidation.Add an antioxidant, such as Butylated Hydroxytoluene (BHT), to the collection tube immediately after blood draw to attenuate lipid oxidation.[2][4] Keep samples on ice during processing.
Improper Sample Type: The choice of blood product (serum vs. plasma) can significantly impact eicosanoid levels. Eicosanoid concentrations are generally higher and more variable in serum due to coagulation-induced platelet activation.For measuring circulating endogenous levels, EDTA plasma is the preferred matrix as it minimizes ex vivo eicosanoid production.

Issue 2: Decrease in this compound concentration after storage.

Potential CauseRecommended Solution
Inappropriate Storage Temperature: Long-term storage at temperatures higher than -80°C can lead to the degradation of lipids.For long-term storage, samples should be kept at -80°C. While some fatty acids are stable for years at this temperature, significant changes to the overall metabolome can occur over extended periods.
Repeated Freeze-Thaw Cycles: Multiple cycles of freezing and thawing can significantly impact the stability of eicosanoids. Studies have shown that some HETEs are unstable after just a few freeze-thaw cycles.Aliquot samples into single-use volumes before the initial freezing to avoid the need for repeated thawing of the entire sample. If repeated analysis is necessary, use a fresh aliquot for each experiment.
Oxidation during Storage: The presence of oxygen in the headspace of storage tubes can contribute to oxidative degradation over time.After aliquoting, flush the headspace of the storage tube with an inert gas like nitrogen or argon before sealing to displace oxygen.

Issue 3: High variability in this compound measurements between replicate samples.

Potential CauseRecommended Solution
Inconsistent Sample Handling: Variations in the time between sample collection and processing, or differences in temperature during handling, can lead to inconsistent ex vivo eicosanoid formation or degradation.Standardize the entire sample handling workflow, from collection to storage. This includes consistent timing for centrifugation, plasma separation, and the addition of antioxidants.
Matrix Effects in LC-MS/MS Analysis: Components of the biological matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement and, consequently, variable quantification.Employ a robust sample preparation method, such as solid-phase extraction (SPE), to effectively remove interfering matrix components. Use a stable isotope-labeled internal standard for this compound to normalize for matrix effects and variations in extraction recovery.
Contamination: Contamination from labware or reagents can introduce interfering substances.Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned or use disposable items designed for trace analysis.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal biological matrix for measuring this compound?

For the analysis of circulating this compound, EDTA plasma is recommended over serum. The coagulation process in serum collection activates platelets, which can lead to the release of various eicosanoids, obscuring the true endogenous levels.

Q2: How should blood samples be collected to ensure the stability of this compound?

Blood should be collected into tubes containing EDTA. To prevent the artificial formation of eicosanoids and their degradation, a cocktail of antioxidants and enzyme inhibitors should be added immediately. A common cocktail includes BHT to prevent oxidation and indomethacin to inhibit cyclooxygenase activity.

Q3: What are the recommended storage conditions for samples intended for this compound analysis?

For long-term stability, plasma samples should be stored at -80°C. It is crucial to aliquot samples into smaller, single-use volumes prior to the first freezing to avoid repeated freeze-thaw cycles.

Q4: How many freeze-thaw cycles can a sample undergo before this compound levels are significantly affected?

While specific data for this compound is limited, studies on other HETE isomers show that significant changes can occur after as few as two freeze-thaw cycles. It is best practice to avoid any freeze-thaw cycles by aliquoting samples.

Q5: What is the best method for extracting this compound from plasma?

Solid-phase extraction (SPE) is a widely used and effective method for extracting eicosanoids from plasma. It allows for the efficient removal of proteins and other interfering substances, leading to a cleaner sample for LC-MS/MS analysis.

Q6: Why is the use of an internal standard important in this compound analysis?

A stable isotope-labeled internal standard is crucial for accurate quantification. It helps to correct for analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis, thereby improving the precision and accuracy of the results.

III. Experimental Protocols

Protocol 1: Blood Collection and Plasma Preparation for this compound Analysis

  • Materials:

    • Vacutainer tubes containing K2EDTA.

    • Antioxidant/Inhibitor cocktail: Prepare a stock solution of 0.2 mg/mL BHT and 0.2 mg/mL indomethacin in ethanol.

    • Pipettes and sterile tips.

    • Centrifuge capable of reaching 1000 x g at 4°C.

    • Cryovials for plasma storage.

  • Procedure:

    • Collect whole blood directly into pre-chilled K2EDTA tubes.

    • Immediately after collection, gently invert the tube 8-10 times to mix the anticoagulant.

    • Add 10 µL of the antioxidant/inhibitor cocktail per 1 mL of whole blood. Mix gently.

    • Place the tube on ice and process within 30 minutes.

    • Centrifuge the blood sample at 1000 x g for 15 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.

    • Transfer the plasma into pre-labeled cryovials in single-use aliquots.

    • Immediately snap-freeze the plasma aliquots in liquid nitrogen or a dry ice/ethanol slurry and store at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma

  • Materials:

    • SPE cartridges (e.g., Oasis HLB or similar).

    • SPE manifold.

    • Methanol (B129727) (LC-MS grade).

    • Acetonitrile (B52724) (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Deionized water.

    • Nitrogen evaporator.

    • Stable isotope-labeled internal standard for this compound.

  • Procedure:

    • Thaw plasma samples on ice.

    • Spike the plasma sample with the internal standard.

    • Acidify the plasma sample to a pH of ~3.5 with 0.1% formic acid.

    • Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of deionized water through the cartridge.

    • Load the sample: Slowly load the acidified plasma onto the conditioned SPE cartridge.

    • Wash the cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute the analyte: Elute the this compound and other lipids with 1 mL of methanol or acetonitrile into a clean collection tube.

    • Dry the eluate: Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

IV. Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage & Analysis blood_collection Whole Blood Collection (EDTA tube) add_antioxidant Add Antioxidant Cocktail (BHT + Indomethacin) blood_collection->add_antioxidant centrifugation Centrifugation (1000 x g, 15 min, 4°C) add_antioxidant->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation aliquoting Aliquoting plasma_separation->aliquoting storage Long-term Storage (-80°C) aliquoting->storage spe Solid-Phase Extraction storage->spe lcms LC-MS/MS Analysis spe->lcms signaling_pathway cluster_cyp450 Cytochrome P450 Pathway cluster_degradation Potential Degradation Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Enzymes Arachidonic_Acid->CYP450 HETE_17R This compound CYP450->HETE_17R Other_HETEs Other HETEs (e.g., 20-HETE) CYP450->Other_HETEs EETs EETs CYP450->EETs Oxidation Oxidation (Non-enzymatic) HETE_17R->Oxidation Oxo_HETE 17-oxo-ETE Oxidation->Oxo_HETE

References

Technical Support Center: Preventing HETE Autooxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance to help you prevent the autooxidation of hydroxyeicosatetraenoic acids (HETEs) during sample preparation, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are HETEs and why are they so susceptible to autooxidation?

Hydroxyeicosatetraenoic acids (HETEs) are bioactive lipid mediators derived from the metabolism of polyunsaturated fatty acids (PUFAs).[1][2] Their chemical structure contains multiple double bonds, which are highly vulnerable to attack by reactive oxygen species (ROS).[1] This process, known as autooxidation or lipid peroxidation, can be initiated by exposure to atmospheric oxygen, light, heat, or the presence of trace metal ions, which can catalyze the oxidative reactions.[1][3] Autooxidation degrades HETEs, leading to the formation of various byproducts that can interfere with analysis.

Q2: What are the most critical first steps to take after sample collection to prevent oxidation?

Immediate action upon sample collection is crucial to inhibit both enzymatic and non-enzymatic oxidation. The primary goals are to halt endogenous enzyme activity and to protect the sample from chemical oxidation.

  • Work Quickly and on Ice: Maintain the biological sample (e.g., plasma, tissue homogenate) at low temperatures (0-4°C) throughout the entire preparation process.

  • Add Inhibitors: To prevent the formation of additional eicosanoids, immediately add a cyclooxygenase inhibitor like indomethacin (B1671933) to the sample.

  • Add Antioxidants: Fortify the sample with an antioxidant cocktail to quench free radicals and prevent lipid peroxidation. A common and effective choice is butylated hydroxytoluene (BHT).

  • Use an Inert Atmosphere: Whenever possible, flush sample tubes with an inert gas such as nitrogen or argon before sealing to displace oxygen and minimize exposure.

Q3: Which antioxidants and inhibitors are recommended for preserving HETEs?

A combination of antioxidants and metal chelators provides the most robust protection against HETE degradation. The optimal choice and concentration depend on the sample matrix and experimental design.

CompoundTypeTypical Final ConcentrationNotes
Butylated Hydroxytoluene (BHT) Antioxidant0.01% - 0.05% (w/v)A widely used radical scavenger. Should be added to extraction solvents. Can sometimes interfere with the analysis of short-chain fatty acids.
Tertiary Butylhydroquinone (TBHQ) Antioxidant0.01% - 0.1% (w/v)A synthetic antioxidant that can be added to solvent-stored samples to reduce oxidation.
Indomethacin Enzyme Inhibitor10-15 µMA cyclooxygenase (COX) inhibitor used to prevent the exogenous formation of prostaglandins (B1171923) and thromboxanes.
EDTA / DTPA Metal Chelator1-5 mMChelates divalent metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative reactions.

Q4: How should I properly store my biological samples and HETE standards to ensure stability?

Proper storage is critical for maintaining the integrity of HETEs. The general recommendation is to store both samples and standards at ultra-low temperatures in a non-reactive solvent under an inert atmosphere.

  • Temperature: Store all samples and lipid extracts at -80°C for long-term stability.

  • Solvent: Store purified lipid extracts in a solvent mixture, such as the Folch mixture (chloroform:methanol), rather than as a dry film, which is more susceptible to oxidation.

  • Atmosphere: Before sealing vials for long-term storage, always flush them with nitrogen or argon to create an inert environment.

  • Light: Use amber glass vials or store vials in the dark to protect light-sensitive compounds from photodegradation.

Q5: Which lipid extraction method is considered best for minimizing HETE oxidation?

The Bligh and Dyer or Folch methods, which use a chloroform/methanol (B129727) solvent system, are considered gold standards for their high efficiency in extracting a broad range of lipids, including HETEs. To adapt these methods for sensitive compounds like HETEs, it is crucial to incorporate antioxidants directly into the extraction solvents. For example, adding 0.01% BHT to the isopropanol (B130326) and other extraction solvents can effectively inhibit lipase-based degradation and lipid oxidation in a single step.

Q6: How can I detect if my HETE samples have undergone autooxidation?

The most common indicators of sample oxidation are found during analytical measurement, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Chromatographic Profile: The presence of high background noise, broad peaks, or multiple unexpected peaks in the chromatogram often indicates sample degradation and the presence of oxidation byproducts.

  • Mass Spectrometry: Specific oxidized derivatives of HETEs can be monitored. Autooxidation introduces oxygen atoms, leading to predictable mass shifts. For example, you can monitor for hydroperoxides (HETEs + 16 Da) or ketones (HETEs - 2 Da + 16 Da).

  • Control Samples: Comparing the analyte profile of a freshly prepared sample to one that has been stored or processed under suboptimal conditions can help identify degradation.

Troubleshooting Guide

Problem: I am observing high background noise or multiple unexpected peaks in my LC-MS/MS chromatogram.

  • Possible Cause: This is a classic sign of sample oxidation. The extra peaks are likely various oxidized forms of HETEs or other lipids in your sample.

  • Solution:

    • Review Sample Handling: Critically evaluate your entire protocol, from collection to injection. Ensure samples are kept on ice at all times.

    • Implement Anti-Oxidation Measures: If not already in use, introduce an antioxidant like BHT into your extraction solvents.

    • Use Inert Gas: Purge all sample vials with nitrogen or argon before capping and after each time they are opened.

    • Check Solvent Purity: Ensure all solvents are of high purity and have been stored correctly, as solvent impurities can contribute to oxidation.

Problem: My HETE recovery is low and inconsistent after solid-phase extraction (SPE).

  • Possible Cause 1: Incomplete Elution. The elution solvent may not be strong enough or of sufficient volume to release the HETEs completely from the SPE sorbent.

    • Solution: Ensure your elution solvent is sufficiently nonpolar. Ethyl acetate (B1210297) is a common choice for eluting HETEs from C18 cartridges. Try increasing the volume of the elution solvent or performing a second elution step to ensure complete recovery.

  • Possible Cause 2: Improper Cartridge Conditioning. If the SPE cartridge is not conditioned correctly, the sorbent will not interact properly with the sample, leading to poor retention and premature elution of the analyte.

    • Solution: Strictly follow the conditioning protocol. This typically involves sequential washes with a water-miscible organic solvent (e.g., methanol or acetonitrile) followed by an aqueous solution (e.g., water or buffer). Crucially, do not let the cartridge bed go dry between the final conditioning step and sample loading.

Experimental Protocols & Visualizations

Protocol 1: General Sample Preparation Workflow for HETE Analysis

This protocol outlines the key steps from sample collection to analysis, incorporating best practices to minimize autooxidation.

  • Sample Collection: Collect biological samples (e.g., plasma, tissue) and immediately place them on ice.

  • Inhibitor/Antioxidant Addition: Immediately add a pre-prepared cocktail containing an enzyme inhibitor (e.g., 10 µM indomethacin) and an antioxidant/chelator mix (e.g., 0.05% BHT, 1 mM EDTA).

  • Homogenization (for tissues): Homogenize tissue samples in a cold buffer on ice.

  • Lipid Extraction: Perform lipid extraction using a modified Bligh & Dyer method where all solvents contain 0.01% BHT.

  • Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen gas. Avoid heating the sample.

  • Reconstitution & Storage: Reconstitute the lipid extract in an appropriate solvent (e.g., methanol/water), flush the vial with argon or nitrogen, seal tightly, and store at -80°C until analysis.

  • Analysis: Analyze the sample via a validated LC-MS/MS method.

G cluster_workflow Workflow for HETE Sample Preparation Collect 1. Sample Collection AddAnti 2. Add Antioxidant & Inhibitor Cocktail Collect->AddAnti Immediately on Ice Ice Keep on Ice Collect->Ice Extract 3. Lipid Extraction (with BHT in solvents) AddAnti->Extract Evap 4. N2 Evaporation (No Heat) Extract->Evap BHT Use Antioxidants Extract->BHT Store 5. Reconstitute, Flush with N2 & Store at -80°C Evap->Store Analyze 6. LC-MS/MS Analysis Store->Analyze N2 Inert Atmosphere Store->N2

Caption: Recommended workflow for HETE sample preparation.

Understanding HETE Autooxidation

Autooxidation is a free-radical chain reaction. An initiator (like a metal ion or ROS) abstracts a hydrogen atom from the HETE molecule, creating a carbon-centered radical. This radical reacts rapidly with molecular oxygen to form a peroxyl radical, which then propagates the chain reaction, leading to the formation of hydroperoxides and other degradation products.

G cluster_pathway Simplified HETE Autooxidation Pathway HETE HETE (Polyunsaturated Structure) Radical Carbon-Centered Radical HETE->Radical Peroxyl Peroxyl Radical (ROO•) Radical->Peroxyl + O2 Peroxyl->HETE Chain Propagation Hydroperoxide Hydroperoxide (ROOH) Peroxyl->Hydroperoxide H abstraction Products Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxide->Products Degradation Initiators Initiators: ROS, Metal Ions, O2 Initiators->Radical H abstraction

Caption: The free-radical chain reaction of HETE autooxidation.

Troubleshooting Logic for HETE Analysis

When encountering unexpected results, a logical approach can help pinpoint the source of the problem. This decision tree outlines common issues and their potential causes related to HETE autooxidation.

G Start Unexpected LC-MS/MS Results? Cause_Ox Cause: Sample Oxidation Start->Cause_Ox High Background or Extra Peaks? Cause_SPE Cause: SPE Issue Start->Cause_SPE Low or Inconsistent Recovery? Cause_Storage Cause: Degradation during storage Start->Cause_Storage Signal Decreases Over Time? Sol_Ox Solution: - Add Antioxidants (BHT) - Use Inert Gas (N2) - Keep sample cold Cause_Ox->Sol_Ox Sol_SPE Solution: - Check SPE conditioning - Use stronger elution solvent - Ensure no dryness Cause_SPE->Sol_SPE Sol_Storage Solution: - Store at -80°C - Flush vial with N2 - Store in solvent, not dry Cause_Storage->Sol_Storage

Caption: A decision tree for troubleshooting HETE analysis.

References

Technical Support Center: Troubleshooting Low Recovery of 17(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to the low recovery of 17(R)-Hydroxyeicosatetraenoic Acid (17(R)-HETE) during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that I should consider for extraction?

Understanding the physicochemical properties of this compound is critical for designing an effective extraction protocol. As a member of the eicosanoid family, it is a lipid metabolite of arachidonic acid.[1][2] Key characteristics include its nonpolar nature and an acidic carboxylic acid group, which makes its polarity highly dependent on pH.[1] Furthermore, like many polyunsaturated fatty acids, it is susceptible to oxidation, which can lead to degradation if not handled properly.[3][4]

Table 1: Physicochemical Properties of this compound

Property Value / Description Implication for Extraction
Chemical Formula C₂₀H₃₂O₃ -
Molar Mass 320.5 g/mol -
Nature Hydroxy fatty acid, a relatively nonpolar lipid. Reversed-phase or nonpolar extraction techniques are most suitable.
pKa ~4.82 (for the carboxylic acid group). The charge state is pH-dependent. Acidifying the sample to pH < 4 will neutralize the molecule, increasing its non-polarity and improving retention on reversed-phase sorbents.
logP ~5.2 - 5.79. Indicates a strong preference for nonpolar organic solvents over aqueous solutions.
Solubility Soluble in organic solvents like ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers (e.g., 0.8 mg/mL in PBS, pH 7.2). The sample should be in a predominantly aqueous solution for efficient binding to a reversed-phase SPE sorbent.

| Stability | Stable for ≥ 2 years at -20°C in an organic solvent. Susceptible to oxidation at warmer temperatures. | Samples should be processed on ice, stored at -80°C, and antioxidants like BHT can be added to prevent degradation. |

Q2: My recovery is low using Solid-Phase Extraction (SPE). What are the common causes?

Solid-phase extraction is a powerful technique for purifying eicosanoids, but several factors can lead to poor recovery. The most common issues involve incorrect pH adjustment, improper solvent selection, or procedural errors. A systematic check of each step is the best way to identify the problem.

Table 2: Troubleshooting Solid-Phase Extraction (SPE) for this compound

Issue Potential Cause Recommended Solution
Analyte lost in Load/Flow-through Incorrect Sample pH: At neutral or basic pH, this compound is ionized (carboxylate) and too polar to bind effectively to the C18 sorbent. Acidify the sample to pH 3.0-4.0 with an acid like formic or hydrochloric acid before loading. This neutralizes the carboxylic acid, increasing hydrophobicity.
Sample Solvent Too Strong: Sample is dissolved in a solvent with high organic content (e.g., >15% methanol), preventing the analyte from binding to the sorbent. Dilute the sample with water or an appropriate aqueous buffer (containing 0.1% formic acid) so the final organic content is low (<5-10%).
Incorrect Sorbent: Using a normal-phase (polar) sorbent instead of a reversed-phase (nonpolar) one like C18 or a polymeric equivalent. Use a reversed-phase (C18, Strata-X, Oasis HLB) SPE cartridge, which retains nonpolar compounds from polar matrices.
Analyte lost in Wash Step Wash Solvent Too Strong: The wash solvent is too nonpolar (e.g., high percentage of methanol (B129727) or acetonitrile), causing premature elution of the analyte. Use a more polar wash solvent. Start with 100% water (acidified), followed by a weak organic mix like 5-15% methanol in water to remove polar interferences without eluting the analyte.
No Analyte in Eluate Elution Solvent Too Weak: The elution solvent is too polar to disrupt the hydrophobic interactions between this compound and the C18 sorbent. Use a strong, nonpolar solvent for elution. Effective eluents include methanol, acetonitrile, ethyl acetate (B1210297), or methyl tert-butyl ether (MTBE). Eluting with two smaller volumes can be more effective than one large volume.
Analyte Irreversibly Bound: Strong, non-specific binding to the sorbent or proteins in the sample matrix. Ensure proper protein precipitation (e.g., with acetonitrile) is performed on complex samples like plasma before SPE. Consider a different brand or type of SPE cartridge.
Low Recovery & Poor Reproducibility Sorbent Bed Drying: If the sorbent bed dries out between conditioning, loading, and washing, it can lead to channeling and inconsistent analyte interaction. Ensure the sorbent bed remains wet throughout the process until the final elution step. Do not let air pass through the cartridge until you are ready to elute.

| | Sample Overload: The amount of analyte or matrix components exceeds the binding capacity of the SPE cartridge. | Use a larger SPE cartridge with more sorbent mass or dilute the sample. |

Q3: I'm using Liquid-Liquid Extraction (LLE) and getting poor recovery. Why?

LLE relies on the partitioning of an analyte between two immiscible liquid phases. For this compound, success hinges on maximizing its preference for the organic phase.

Table 3: Troubleshooting Liquid-Liquid Extraction (LLE) for this compound

Issue Potential Cause Recommended Solution
Analyte Remains in Aqueous Phase Incorrect pH: At neutral or basic pH, this compound is an anion and is highly soluble in the aqueous phase. Acidify the aqueous sample to pH 3.0-4.0 before adding the organic solvent. This neutralizes the analyte, driving it into the organic phase.
Incorrect Solvent Choice: The organic solvent is not sufficiently nonpolar to efficiently extract the lipophilic this compound. Use a water-immiscible organic solvent with adequate polarity to solvate the analyte. Ethyl acetate or methyl tert-butyl ether (MTBE) are common choices.
Low Overall Recovery Emulsion Formation: A stable emulsion has formed at the interface, trapping the analyte. To break emulsions, try adding saturated NaCl (brine), gentle centrifugation, or passing the mixture through a glass wool plug.
Insufficient Mixing or Phase Separation: Inadequate vortexing or shaking leads to poor extraction efficiency. Allowing insufficient time for layers to separate can lead to contamination of the organic layer. Vortex or invert the tube vigorously for 1-2 minutes to ensure thorough mixing. Centrifuge the sample to achieve a clean, sharp separation between the aqueous and organic layers.

| | Insufficient Solvent Volume: The volume of the organic solvent is too low to extract the analyte quantitatively. | Increase the ratio of organic solvent to the aqueous sample. A ratio of 5:1 or higher is often recommended. Consider performing a second extraction on the aqueous phase and combining the organic layers. |

Q4: Could my sample handling and storage be the problem?

Absolutely. Eicosanoids are sensitive molecules, and improper handling is a major source of analyte loss or artificial generation.

  • Prevent Ex Vivo Formation: Eicosanoids can be formed by enzymes (cyclooxygenases, lipoxygenases) released during sample collection (e.g., blood draw, tissue homogenization).

    • Solution: Add a cocktail of inhibitors to your sample immediately upon collection. This can include indomethacin (B1671933) (COX inhibitor) and nordihydroguaiaretic acid (NDGA, LOX inhibitor). Work quickly and keep samples on ice at all times.

  • Prevent Oxidation: The multiple double bonds in this compound make it prone to non-enzymatic oxidation, which degrades the target analyte.

    • Solution: Add an antioxidant like butylated hydroxytoluene (BHT) to your collection tubes and extraction solvents.

  • Prevent Degradation during Storage: Analyte degradation can occur even at -20°C.

    • Solution: For long-term storage, samples should be kept at -80°C. Store final, purified extracts in an organic solvent at -80°C until analysis.

Experimental Protocols & Visualizations

Recommended Protocol: Solid-Phase Extraction of this compound from Plasma

This protocol provides a robust starting point for extracting this compound and other eicosanoids from a complex biological matrix like plasma using a reversed-phase (C18) SPE cartridge.

1. Sample Pre-treatment: a. To a 500 µL plasma sample in a polypropylene (B1209903) tube, add an antioxidant (e.g., 5 µL of 0.2% BHT in methanol) and an internal standard. b. Precipitate proteins by adding 1.5 mL of cold acetonitrile. Vortex thoroughly for 30 seconds. c. Incubate at -20°C for 30 minutes to enhance precipitation, then centrifuge at 4°C for 10 minutes at >10,000 x g. d. Transfer the supernatant to a new tube. Dilute with 8 mL of water containing 0.1% formic acid to reduce the organic solvent concentration. e. Adjust the final pH to ~3.5 with dilute formic acid if necessary.

2. SPE Cartridge (e.g., 200 mg C18) Procedure: a. Condition: Pass 5 mL of methanol through the cartridge. b. Equilibrate: Pass 5 mL of water with 0.1% formic acid through the cartridge. Do not let the sorbent go dry. c. Load: Slowly pass the pre-treated sample through the cartridge at a flow rate of ~1 mL/min. d. Wash 1: Pass 5 mL of water with 0.1% formic acid to remove salts and very polar impurities. e. Wash 2: Pass 5 mL of 15% methanol in water to remove less polar impurities. f. Dry: Apply a vacuum to the cartridge for 5-10 minutes to remove all residual aqueous solvent. g. Elute: Elute the this compound by passing 2 mL of methyl tert-butyl ether (MTBE) or ethyl acetate through the cartridge into a clean collection tube.

3. Final Steps: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Diagrams

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution Pretreat Pre-treat Sample (Precipitate, Dilute, Acidify) Condition 1. Condition (Methanol) Pretreat->Condition Equilibrate 2. Equilibrate (Acidified Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Polar Solvents) Load->Wash Elute 5. Elute (Nonpolar Solvent) Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate

Caption: Standard workflow for this compound extraction using SPE.

Troubleshooting_Flowchart Troubleshooting Logic for Low Recovery Start Low this compound Recovery Detected Check_Sample Review Sample Handling & Prep Start->Check_Sample pH_Check Was sample acidified to pH 3-4? Check_Sample->pH_Check Check_Method Which Extraction Method? SPE_Node Troubleshoot SPE Check_Method->SPE_Node SPE LLE_Node Troubleshoot LLE Check_Method->LLE_Node LLE pH_Check->Start No - FIX Antioxidant_Check Was an antioxidant (e.g., BHT) used? pH_Check->Antioxidant_Check Yes Antioxidant_Check->Start No - FIX Protein_Check Was protein precipitated (for plasma)? Antioxidant_Check->Protein_Check Yes Protein_Check->Start No - FIX Protein_Check->Check_Method Yes SPE_Sorbent Correct Sorbent? (C18/Polymeric) SPE_Wash Wash Solvent Too Strong? SPE_Elute Elution Solvent Too Weak? SPE_Dry Did Sorbent Dry Out Prematurely? LLE_pH Aqueous Phase Acidified? LLE_Solvent Correct Organic Solvent? (e.g., MTBE) LLE_Emulsion Emulsion Formation?

References

Technical Support Center: Optimizing LC-MS/MS Parameters for 17-HETE Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 17-hydroxyeicosatetraenoic acid (17-HETE) isomers by LC-MS/MS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in the separation and quantification of these important lipid mediators.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 17-HETE isomers so challenging?

A1: The primary challenge in analyzing 17-HETE isomers lies in their structural similarity. Positional isomers (e.g., 5-HETE, 12-HETE, 15-HETE, 17-HETE) have the same mass and can produce similar fragmentation patterns in the mass spectrometer. Furthermore, 17-HETE exists as two enantiomers, 17(S)-HETE and 17(R)-HETE, which have identical physicochemical properties in a non-chiral environment, making their separation on standard reversed-phase columns impossible. Distinguishing between these isomers requires specialized chromatographic techniques.

Q2: What are the key considerations when developing an LC-MS/MS method for 17-HETE isomers?

A2: The most critical aspects to consider are:

  • Chromatographic Separation: For separating positional isomers, a high-resolution reversed-phase column is essential. For separating the 17(S)-HETE and this compound enantiomers, a chiral stationary phase is mandatory.

  • Sample Preparation: Effective sample preparation is crucial to remove interfering substances from the biological matrix (e.g., plasma, serum) that can cause ion suppression and affect quantification. Solid-phase extraction (SPE) is a commonly used technique.

  • Mass Spectrometry Parameters: Optimization of MS/MS parameters, including precursor and product ion selection, collision energy, and declustering potential, is vital for achieving high sensitivity and specificity.

Q3: Can I use the same MRM transition for all 17-HETE isomers?

A3: While positional isomers of HETE have the same precursor ion (m/z 319.2 in negative ion mode), their product ions can differ, allowing for some level of differentiation by MS/MS. However, enantiomers (17(S)-HETE and this compound) will have identical MRM transitions. Therefore, chromatographic separation is essential for their individual quantification. It is best practice to optimize MRM transitions for each specific isomer if possible and to rely on chromatography for definitive identification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of 17-HETE isomers.

Problem 1: Poor chromatographic resolution of 17-HETE from other HETE positional isomers.

  • Question: My reversed-phase chromatogram shows co-eluting or poorly resolved peaks for different HETE isomers. How can I improve the separation?

  • Answer:

    • Optimize the Gradient: A shallower gradient with a slower increase in the organic mobile phase composition can enhance the separation of closely eluting isomers.

    • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or using a combination of both, can alter the selectivity of the separation.

    • Column Chemistry: Consider using a column with a different stationary phase chemistry. While C18 columns are common, a phenyl-hexyl or a column with a polar-embedded group might offer different selectivity for these lipids.

    • Temperature: Adjusting the column temperature can influence retention times and selectivity. Experiment with temperatures in the range of 30-50°C.

Problem 2: Inability to separate 17(S)-HETE and this compound enantiomers.

  • Question: I am using a standard C18 column and cannot see two distinct peaks for the 17-HETE enantiomers. What am I doing wrong?

  • Answer:

    • Chiral Column is Essential: Enantiomers cannot be separated on a non-chiral stationary phase like C18. You must use a chiral column. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose, are often effective for separating acidic chiral molecules like HETEs.

    • Mobile Phase for Chiral Separation: Chiral separations often require different mobile phase compositions than reversed-phase methods. Normal-phase (e.g., hexane/isopropanol) or polar organic modes are commonly used with chiral columns.

Problem 3: Low signal intensity or high background noise.

  • Question: The signal for my 17-HETE isomers is weak, or the baseline of my chromatogram is very noisy. What are the possible causes and solutions?

  • Answer:

    • Sample Clean-up: Inadequate sample preparation can lead to matrix effects, where other components in the sample suppress the ionization of your analytes. Optimize your solid-phase extraction (SPE) protocol by testing different sorbents and wash/elution solvents.

    • MS Source Conditions: The ion source parameters may not be optimal. Perform a source optimization by infusing a standard solution of 17-HETE and adjusting parameters like ion spray voltage, source temperature, and gas flows.

    • Mobile Phase Contamination: Ensure you are using high-purity LC-MS grade solvents and fresh mobile phases. Contaminants can lead to high background noise.

    • System Contamination: A contaminated LC system or mass spectrometer can also be a source of noise. Perform a system flush and clean the ion source if necessary.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol describes a solid-phase extraction (SPE) method for the extraction of 17-HETE isomers from human plasma.

  • Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Protein Precipitation: To 500 µL of plasma, add 1 mL of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated 17-HETE). Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.

  • Elution: Elute the 17-HETE isomers with 3 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Reversed-Phase LC-MS/MS for Positional Isomer Separation

This protocol is designed for the separation of 17-HETE from other HETE positional isomers.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B (linear gradient)

    • 15-18 min: 95% B

    • 18.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

Protocol 3: Chiral LC-MS/MS for Enantiomer Separation

This protocol is designed for the separation of 17(S)-HETE and this compound.

  • LC System: An HPLC or UHPLC system.

  • Column: A polysaccharide-based chiral column (e.g., amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of n-hexane/isopropanol/acetic acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • MS/MS System: A triple quadrupole mass spectrometer operating in negative ESI mode.

Quantitative Data

The following table summarizes the optimized MRM parameters for the quantification of 17-HETE. These parameters should be optimized on your specific instrument for best performance.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
17-HETE319.2247.2-50-20
17-HETE (Qualifier)319.2203.1-70-20

Visualizations

Experimental Workflow

Experimental_Workflow Plasma Plasma Sample SPE Solid-Phase Extraction Plasma->SPE Sample Prep RP_LCMS Reversed-Phase LC-MS/MS (Positional Isomers) SPE->RP_LCMS Chiral_LCMS Chiral LC-MS/MS (Enantiomers) SPE->Chiral_LCMS Data Data Analysis RP_LCMS->Data Chiral_LCMS->Data Troubleshooting_Logic Start Poor Separation or Low Signal Check_LC Check LC Method Start->Check_LC Check_Sample_Prep Check Sample Prep Start->Check_Sample_Prep Check_MS Check MS Parameters Start->Check_MS Optimize_Gradient Optimize Gradient Check_LC->Optimize_Gradient Change_Column Change Column Check_LC->Change_Column Optimize_SPE Optimize SPE Check_Sample_Prep->Optimize_SPE Tune_Source Tune Ion Source Check_MS->Tune_Source Resolution_Improved Resolution Improved? Optimize_Gradient->Resolution_Improved Change_Column->Resolution_Improved Signal_Improved Signal Improved? Optimize_SPE->Signal_Improved Tune_Source->Signal_Improved Resolution_Improved->Start No End Problem Solved Resolution_Improved->End Yes Signal_Improved->Start No Signal_Improved->End Yes Signaling_Pathway HETE 17-HETE GPCR G-Protein Coupled Receptor (GPCR) HETE->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade (e.g., MAPK, PKC) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Kinase_Cascade->Cellular_Response

Technical Support Center: Chiral Separation of 17(R)- and 17(S)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 17(R)- and 17(S)-hydroxyeicosatetraenoic acid (HETE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chiral separation of these important lipid mediators.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Poor or No Resolution of 17(R)- and 17(S)-HETE Peaks

  • Question: I am not seeing any separation between my 17(R)- and 17(S)-HETE enantiomers, or the resolution is very poor. What are the likely causes and how can I improve it?

  • Answer: Poor resolution is a common challenge in chiral chromatography. Here are several factors to investigate:

    • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for enantiomeric separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD, AD-H, or similar), are widely used for separating HETE enantiomers.[1] If you are using a different type of chiral column, it may not be suitable for this specific separation.

    • Mobile Phase Composition: The composition of the mobile phase significantly impacts selectivity. For normal-phase chromatography, a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier like isopropanol (B130326) or ethanol (B145695) is common. The ratio of these solvents is a critical parameter to optimize.[2][3]

      • Solution: Systematically vary the percentage of the polar modifier. A lower percentage of the polar modifier generally increases retention and can improve resolution, but may also lead to broader peaks.

    • Mobile Phase Additives: For acidic compounds like HETEs, adding a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid (typically 0.1%), to the mobile phase can improve peak shape and resolution.[2][3]

    • Flow Rate: A lower flow rate can sometimes enhance resolution by allowing for more interactions between the analytes and the chiral stationary phase.

      • Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.

    • Temperature: Temperature can affect the thermodynamics of the chiral recognition process.

      • Solution: Experiment with different column temperatures. Lower temperatures often, but not always, lead to better resolution.

    • Derivatization: Underivatized HETEs can be challenging to separate. Derivatizing the carboxylic acid group to form an ester or an amide can enhance the interaction with the CSP and significantly improve resolution.

Issue 2: Peak Splitting or Tailing

  • Question: My peaks for 17(R)- and 17(S)-HETE are showing splitting or significant tailing. What could be causing this and how can I fix it?

  • Answer: Peak splitting and tailing can arise from several issues related to the column, the mobile phase, or the sample itself.

    • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.

      • Solution: If you suspect column contamination, a regeneration procedure using a series of strong solvents may restore performance. Always consult the column manufacturer's instructions for appropriate regeneration protocols. For immobilized polysaccharide CSPs, a wider range of solvents can be used for cleaning.

    • Blocked Column Frit: A blocked frit at the column inlet can cause uneven flow and lead to peak splitting.

      • Solution: Reverse-flushing the column (if permitted by the manufacturer) might dislodge particulates. If the problem persists, the frit or the entire column may need to be replaced.

    • Incompatibility of Sample Solvent and Mobile Phase: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If the sample is not soluble, use the weakest possible solvent that ensures solubility.

    • Mobile Phase pH: For acidic analytes like HETEs, the pH of the mobile phase can influence peak shape.

      • Solution: The addition of a small amount of an acidic modifier (e.g., 0.1% TFA) helps to suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks.

    • Co-elution with an Impurity: A shoulder or a split peak could indicate the presence of a co-eluting impurity.

      • Solution: Optimize the mobile phase composition or gradient to try and separate the impurity from the analyte peak. Using a mass spectrometer as a detector can help identify if the split peak corresponds to a different mass-to-charge ratio.

Issue 3: Irproducible Retention Times

  • Question: The retention times for my 17(R)- and 17(S)-HETE peaks are shifting between injections or between different analytical runs. What is causing this instability?

  • Answer: Fluctuating retention times can compromise the reliability of your analysis. The following are common causes:

    • Inadequate Column Equilibration: Chiral columns, especially in normal-phase chromatography, can require extended equilibration times to achieve stable retention.

      • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time (e.g., 30-60 minutes or until a stable baseline is achieved) before starting your analytical run.

    • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

    • Temperature Fluctuations: Variations in the ambient temperature can affect retention times if a column oven is not used.

      • Solution: Use a column oven to maintain a constant and controlled temperature.

    • "Additive Memory Effect": Some additives in the mobile phase can adsorb strongly to the stationary phase and alter its properties over time, leading to a "memory effect" where the column's performance is influenced by its history of use.

      • Solution: If you switch between different mobile phases with different additives, it is crucial to have a thorough column washing procedure in between. Dedicating a column to a specific method can also help mitigate this issue.

Frequently Asked Questions (FAQs)

1. Which chiral column is best for separating 17(R)- and 17(S)-HETE?

Polysaccharide-based chiral stationary phases are generally the most successful for separating HETE enantiomers. Columns such as Chiralpak AD, Chiralpak AD-H, Chiralcel OD-H, and similar phases are excellent starting points. The selection may require some empirical testing to find the optimal column for your specific application.

2. Do I need to derivatize my 17-HETE sample?

While it is possible to separate underivatized HETEs, derivatization of the carboxylic acid group can significantly improve resolution and peak shape. Common derivatization strategies include esterification (e.g., methyl or pentafluorobenzyl esters).

3. What is a typical mobile phase for the chiral separation of 17-HETE?

For normal-phase HPLC, a common mobile phase is a mixture of n-hexane and a polar alcohol modifier like isopropanol or ethanol. A typical starting point could be n-hexane:isopropanol (90:10, v/v) with the addition of 0.1% trifluoroacetic acid. The ratio of hexane (B92381) to alcohol is a key parameter for optimization.

4. How can I confirm the elution order of the 17(R)- and 17(S)-HETE enantiomers?

The elution order depends on the specific chiral stationary phase and the mobile phase used. To confirm the elution order, you will need to inject individual, pure standards of 17(R)-HETE and 17(S)-HETE if they are available.

5. Can I use a gradient elution for this separation?

While isocratic elution is more common for chiral separations to ensure stable interactions with the CSP, a shallow gradient may be employed to reduce analysis time, especially if there are other compounds of interest in the sample with different retention times. However, re-equilibration of the chiral column between injections is critical when using a gradient.

Data Presentation

The following tables summarize typical chromatographic parameters for the chiral separation of HETE enantiomers. Note that specific values can vary depending on the exact experimental conditions, instrumentation, and the specific HETE isomer.

Table 1: Example Chromatographic Conditions for Chiral Separation of HETE Enantiomers

ParameterConditionReference
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 235 nm or Mass Spectrometry

Table 2: Hypothetical Quantitative Data for Chiral Separation of 17(R)- and 17(S)-HETE *

EnantiomerRetention Time (min)Resolution (Rs)Selectivity (α)
This compound12.5\multirow{2}{}{>1.5}\multirow{2}{}{>1.1}
17(S)-HETE14.2

*These are example values. Actual retention times and resolution will depend on the specific system and conditions.

Experimental Protocols

This section provides a detailed methodology for the chiral separation of 17(R)- and 17(S)-HETE based on common practices for similar eicosanoids.

Protocol: Chiral Separation of 17(R)- and 17(S)-HETE by HPLC

  • Sample Preparation:

    • If starting from a biological matrix, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the lipid fraction containing the HETEs.

    • Evaporate the solvent under a stream of nitrogen.

    • (Optional but recommended) Derivatize the dried extract to improve chromatographic performance.

    • Reconstitute the sample in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or Mass Spectrometer).

    • Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane, isopropanol, and trifluoroacetic acid in the desired ratio (e.g., 90:10:0.1, v/v/v).

    • Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection:

      • UV: Monitor the absorbance at 235 nm, which is the characteristic wavelength for the conjugated diene system in HETEs.

      • Mass Spectrometry: Use an appropriate ionization technique (e.g., ESI or APCI) in negative ion mode. Monitor the parent ion and characteristic fragment ions for 17-HETE.

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs) and selectivity factor (α) to assess the quality of the separation.

    • Quantify the amount of each enantiomer using a calibration curve prepared with authentic standards, if available.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Biological Sample extraction Solid-Phase or Liquid-Liquid Extraction start->extraction derivatization Optional: Derivatization extraction->derivatization reconstitution Reconstitution in Mobile Phase derivatization->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration injection Injection into HPLC filtration->injection separation Chiral Separation (e.g., Chiralpak AD-H) injection->separation detection Detection (UV or MS) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Report Results quantification->report

Caption: Experimental workflow for the chiral separation of 17(R)- and 17(S)-HETE.

Troubleshooting_Logic cluster_resolution Troubleshooting Poor Resolution cluster_peak_shape Troubleshooting Peak Distortion cluster_retention_time Troubleshooting RT Instability start Problem Encountered poor_resolution Poor or No Resolution start->poor_resolution peak_distortion Peak Splitting/Tailing start->peak_distortion rt_shift Irreproducible Retention Times start->rt_shift check_column Verify CSP Suitability poor_resolution->check_column optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) poor_resolution->optimize_mp adjust_flow Adjust Flow Rate poor_resolution->adjust_flow change_temp Change Column Temperature poor_resolution->change_temp check_column_health Check Column Health (Contamination, Frit) peak_distortion->check_column_health check_sample_solvent Verify Sample Solvent Compatibility peak_distortion->check_sample_solvent add_modifier Add Mobile Phase Modifier peak_distortion->add_modifier equilibrate Ensure Adequate Equilibration rt_shift->equilibrate fresh_mp Use Fresh Mobile Phase rt_shift->fresh_mp use_oven Use Column Oven rt_shift->use_oven

References

Technical Support Center: Quantification of 17(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of 17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the biological sample matrix (e.g., plasma, serum, tissue homogenate).[1] These effects, which can either suppress or enhance the analyte signal, lead to inaccurate and irreproducible quantification.[1] Eicosanoids like this compound are particularly susceptible because they are present at low endogenous concentrations, and biological matrices contain high levels of interfering lipids, such as phospholipids, that can cause significant ion suppression.[2]

Q2: What is the most effective strategy to compensate for matrix effects?

A2: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d8, is the most robust method to correct for matrix effects. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable normalization and accurate quantification. It is crucial that the internal standard and the analyte co-elute to ensure they are analyzed under the same conditions.

Q3: Which sample preparation technique is better for reducing matrix effects: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A3: Both SPE and LLE are effective at removing interfering matrix components, and the choice often depends on the specific matrix and desired throughput. SPE can be more selective and provide cleaner extracts, especially when using mixed-mode cartridges that combine reversed-phase and ion-exchange mechanisms to remove phospholipids. LLE is a simpler and often faster technique but may have lower recovery for more polar analytes. For complex matrices, a combination of extraction methods may yield the best results.

Q4: How can I assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte standard spiked into a post-extraction blank matrix sample to the peak area of the same standard in a neat solution (e.g., mobile phase). The ratio of these areas indicates the degree of ion suppression or enhancement. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Q5: Can chromatographic conditions be optimized to reduce matrix effects?

A5: Yes, optimizing chromatographic separation is a key strategy. By achieving baseline separation of this compound from major interfering components, particularly phospholipids, the impact of matrix effects can be significantly reduced. This can be accomplished by adjusting the mobile phase gradient, using a longer column, or employing a column with a different chemistry.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column contamination or degradation. 2. Inappropriate injection solvent. 3. Secondary interactions with the stationary phase.1. Flush the column with a strong solvent; if the problem persists, replace the column. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Modify the mobile phase pH or add a competing agent to mitigate secondary interactions.
High Signal Variability Between Replicates 1. Inconsistent sample preparation (pipetting errors, incomplete extraction). 2. Significant and variable matrix effects between samples. 3. Instability of this compound in the final extract.1. Review and standardize the sample preparation protocol. Use automated liquid handlers if possible. 2. Employ a stable isotope-labeled internal standard (SIL-IS). Improve sample cleanup to remove more matrix components. 3. Analyze samples immediately after preparation or store them at low temperatures (e.g., -80°C) in an inert atmosphere.
Low Analyte Recovery 1. Inefficient extraction from the sample matrix. 2. Analyte adsorption to plasticware. 3. Degradation of this compound during sample processing.1. Optimize the SPE or LLE protocol (e.g., change solvent, pH, or sorbent type). 2. Use low-binding tubes and pipette tips. 3. Keep samples on ice, minimize light exposure, and consider adding an antioxidant like BHT during extraction.
Inaccurate Quantification (Compared to Expected Values) 1. Isomeric interference from other HETEs (e.g., 5-HETE, 12-HETE, 15-HETE). 2. Inadequate calibration curve. 3. Uncorrected matrix effects.1. Improve chromatographic resolution to separate this compound from its isomers. Use a chiral column if necessary. Confirm analyte identity with multiple MRM transitions. 2. Prepare calibrators in a matrix that closely matches the study samples or use a surrogate matrix with a SIL-IS. 3. Implement a co-eluting SIL-IS for proper normalization.
No or Very Low Signal for this compound 1. Analyte concentration is below the limit of detection (LOD). 2. Severe ion suppression. 3. Incorrect MS/MS transition parameters.1. Concentrate the sample during preparation. Increase the injection volume. 2. Dilute the sample to reduce the concentration of interfering matrix components. Enhance the sample cleanup procedure. 3. Optimize the precursor and product ion m/z, collision energy, and other MS parameters using a pure standard of this compound.

Data on Sample Preparation Efficiency

The following table summarizes representative data on the efficiency of Solid-Phase Extraction (SPE) for a panel of eicosanoids, demonstrating the typical recovery and matrix effects one might encounter. While specific data for this compound is not provided, the values for other HETEs serve as a useful reference.

AnalyteRecovery (%)Matrix Effect (%)
5-HETE85.292.1
12-HETE88.989.5
15-HETE91.390.4
Prostaglandin E279.595.3
Thromboxane B282.193.8
Leukotriene B475.488.2
(Data is illustrative and based on typical performance of SPE for eicosanoid panels in biological fluids. Actual values will vary depending on the specific matrix, protocol, and laboratory conditions.)

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from plasma or serum.

Materials:

  • Mixed-mode SPE cartridges (e.g., Reversed-Phase and Anion Exchange)

  • Plasma/Serum samples

  • This compound-d8 internal standard (IS) solution

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Hexane (B92381)

  • Nitrogen gas evaporator

  • Vortex mixer and centrifuge

Procedure:

  • Sample Pre-treatment: Thaw plasma/serum samples on ice. To 200 µL of sample, add 10 µL of IS solution (e.g., 50 ng/mL in methanol). Vortex briefly.

  • Protein Precipitation & LLE: Add 600 µL of cold methanol containing 0.1% formic acid. Vortex for 30 seconds. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube. Add 1 mL of hexane, vortex, and centrifuge. Discard the upper hexane layer to remove non-polar lipids.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar impurities.

  • Elution: Elute the this compound and IS with 2 mL of acetonitrile.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 95% B

    • 12-14 min: 95% B

    • 14.1-16 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions (illustrative):

    • This compound: Q1: 319.2 m/z → Q2: 179.1 m/z

    • This compound-d8 (IS): Q1: 327.2 m/z → Q2: 182.1 m/z

  • Collision Energy and other parameters: Optimize using a pure standard of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with This compound-d8 (IS) Sample->Spike Precipitate Protein Precipitation & LLE (Hexane Wash) Spike->Precipitate SPE_Load Load onto Conditioned SPE Cartridge Precipitate->SPE_Load SPE_Wash Wash Cartridge (15% Methanol) SPE_Load->SPE_Wash SPE_Elute Elute with Acetonitrile SPE_Wash->SPE_Elute Dry_Reconstitute Dry Down & Reconstitute SPE_Elute->Dry_Reconstitute Inject Inject into HPLC System Dry_Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (Negative ESI) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Caption: Workflow for minimizing matrix effects in this compound quantification.

hete_signaling_pathway cluster_downstream Downstream Signaling Cascades cluster_response Cellular Responses AA Arachidonic Acid (AA) in Cell Membrane CYP450 Cytochrome P450 (CYP) Enzymes AA->CYP450 PLA2 Phospholipase A2 (PLA2) PLA2->AA releases HETE This compound CYP450->HETE produces GPCR Putative G-Protein Coupled Receptor (GPCR) HETE->GPCR binds to MAPK MAPK Pathway (ERK, JNK, p38) GPCR->MAPK PKC Protein Kinase C (PKC) Activation GPCR->PKC Ca Calcium Mobilization [Ca2+]i GPCR->Ca Proliferation Cell Proliferation MAPK->Proliferation Inflammation Inflammation PKC->Inflammation Angiogenesis Angiogenesis Ca->Angiogenesis

Caption: Putative signaling pathway for this compound.

References

proper storage and handling of 17(R)-Hete analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of 17(R)-Hydroxyeicosatetraenoic acid (17(R)-HETE) analytical standards.

Frequently Asked Questions (FAQs)

Q1: How should I store the this compound analytical standard upon receipt?

A1: Upon receipt, the this compound analytical standard, typically supplied in a solution of ethanol (B145695) or other organic solvent, should be stored at -20°C.[1] It is recommended to minimize freeze-thaw cycles. For long-term storage, aliquoting the standard into smaller, single-use vials is advisable.

Q2: What is the stability of the this compound standard?

A2: When stored properly at -20°C in a suitable organic solvent such as ethanol, this compound standards are stable for at least two years.[1] The stability in aqueous solutions is significantly lower, and it is recommended to prepare aqueous solutions fresh for each experiment.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). It has limited solubility in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve the standard in an organic solvent and then dilute it with the aqueous buffer.

Q4: What is the biological significance of this compound?

A4: this compound is a cytochrome P450 (CYP) metabolite of arachidonic acid.[2][3] Unlike its enantiomer, 17(S)-HETE, the (R)-isomer is generally considered to be biologically inactive in studies of proximal tubule ATPase activity.[1] However, recent research has shown that both this compound and 17(S)-HETE can induce cardiac hypertrophy through the induction of CYP1B1 activity in the heart.

Q5: What are the primary safety precautions when handling this compound?

A5: this compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Avoid inhalation of the solvent vapors and direct contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guides

This section addresses common issues that may arise during the experimental use of this compound analytical standards.

Problem Possible Cause(s) Solution(s)
Low or No Signal in LC-MS Analysis 1. Degradation of the standard: Improper storage or repeated freeze-thaw cycles. 2. Poor ionization: Suboptimal mass spectrometry source conditions. 3. Sample loss during preparation: Adsorption to plasticware or inefficient extraction.1. Use a fresh aliquot of the standard. Prepare working solutions fresh. 2. Optimize MS parameters (e.g., spray voltage, gas flow, temperature) by infusing a solution of the standard. 3. Use silanized glassware or polypropylene (B1209903) tubes. Optimize the solid-phase extraction (SPE) protocol to ensure good recovery.
Poor Peak Shape (Tailing or Broadening) in Chromatography 1. Column overload: Injecting too high a concentration of the standard. 2. Secondary interactions: Interaction of the analyte with active sites on the column or system. 3. Inappropriate mobile phase: pH or solvent composition not optimal for the analyte.1. Dilute the standard to a lower concentration. 2. Use a high-quality column and ensure the system is clean. The addition of a small amount of a weak acid (e.g., formic or acetic acid) to the mobile phase can improve peak shape. 3. Optimize the mobile phase composition and gradient.
Inconsistent or Non-Reproducible Results 1. Inaccurate pipetting: Errors in preparing dilutions or the standard curve. 2. Matrix effects: Co-eluting substances from the biological matrix suppressing or enhancing the signal. 3. Variability in sample preparation: Inconsistent extraction recovery between samples.1. Use calibrated pipettes and follow good laboratory practices for solution preparation. 2. Use a stable isotope-labeled internal standard (e.g., 17-HETE-d8) to correct for matrix effects. Improve sample cleanup to remove interfering substances. 3. Ensure a consistent and validated sample preparation protocol is used for all samples and standards.
Contamination Peaks in Chromatogram 1. Solvent or reagent contamination: Impurities in the solvents or reagents used. 2. Carryover from previous injections: Residual analyte remaining in the injector or column. 3. Leachates from plasticware: Contaminants from tubes or pipette tips.1. Use high-purity, LC-MS grade solvents and reagents. 2. Implement a robust needle wash protocol and inject blank samples between experimental samples. 3. Use high-quality polypropylene labware.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound analytical standards.

Parameter Value Source
Storage Temperature -20°C
Stability (in organic solvent at -20°C) ≥ 2 years
Molecular Formula C₂₀H₃₂O₃
Molecular Weight 320.5 g/mol
Solubility in Ethanol Miscible
Solubility in DMF Miscible
Solubility in DMSO Miscible
Solubility in PBS (pH 7.2) Limited (requires initial dissolution in organic solvent)

Experimental Protocols

Protocol: Preparation of a this compound Standard Curve for LC-MS/MS Analysis

This protocol outlines the preparation of a calibration curve for the quantification of this compound.

Materials:

  • This compound analytical standard (e.g., 100 µg/mL in ethanol)

  • 17-HETE-d8 internal standard (IS)

  • LC-MS grade methanol (B129727) and water

  • LC-MS grade formic acid

  • High-quality polypropylene microcentrifuge tubes

Procedure:

  • Prepare a Stock Solution (if necessary): If the standard is supplied as a solid, prepare a stock solution of 1 mg/mL in ethanol.

  • Prepare a Working Stock Solution: Dilute the stock solution with methanol to a concentration of 1 µg/mL.

  • Prepare an Internal Standard Working Solution: Prepare a working solution of 17-HETE-d8 in methanol at a concentration of 100 ng/mL.

  • Prepare Calibration Standards:

    • Label a series of polypropylene tubes for each calibration point (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

    • Perform serial dilutions from the 1 µg/mL working stock solution with methanol to achieve the desired concentrations for your calibration curve.

    • To each calibration standard, add a fixed amount of the internal standard working solution to achieve a final IS concentration of 10 ng/mL in each vial.

  • Analysis: Inject the prepared calibration standards into the LC-MS/MS system and acquire the data.

  • Data Processing: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. A linear regression with a weighting factor of 1/x is typically used.

Protocol: Extraction of this compound from Cell Culture Supernatant

This protocol describes the solid-phase extraction (SPE) of this compound from a biological matrix.

Materials:

  • Cell culture supernatant

  • 17-HETE-d8 internal standard (IS)

  • SPE cartridges (e.g., C18)

  • LC-MS grade methanol, ethyl acetate, and hexane (B92381)

  • LC-MS grade formic acid

  • Nitrogen evaporator

Procedure:

  • Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cells or debris.

  • Internal Standard Spiking: Add a known amount of the 17-HETE-d8 internal standard to the supernatant.

  • Acidification: Acidify the sample to a pH of ~3.5 with formic acid.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with methanol followed by water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove polar impurities, followed by a wash with hexane to remove non-polar impurities.

  • Elution: Elute the this compound and the internal standard from the cartridge with ethyl acetate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the LC-MS mobile phase (e.g., 100 µL of methanol/water).

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Visualizations

Arachidonic_Acid_Metabolism AA Arachidonic Acid CYP450 Cytochrome P450 Enzymes AA->CYP450 HETEs Hydroxyeicosatetraenoic Acids (HETEs) CYP450->HETEs EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs Seventeen_R_HETE This compound HETEs->Seventeen_R_HETE

Caption: Cytochrome P450 metabolism of arachidonic acid.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Biological Sample (e.g., Supernatant) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Dry Dry Down and Reconstitute SPE->Dry LCMS LC-MS/MS Injection Dry->LCMS Data Data Acquisition LCMS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification.

References

Technical Support Center: Analysis of 17-HETE and its Co-eluting Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the analysis of 17-hydroxyeicosatetraenoic acid (17-HETE) and its co-eluting isomers.

Frequently Asked Questions (FAQs)

Q1: What are 17-HETE and its primary isomers?

A1: 17-HETE is a hydroxyeicosatetraenoic acid, a metabolite of arachidonic acid formed by cytochrome P450 (CYP) enzymes.[1] It exists as two main stereoisomers (enantiomers): 17(S)-HETE and 17(R)-HETE. These isomers have the same chemical formula and mass but differ in the three-dimensional arrangement of the hydroxyl group at the 17th carbon position. This structural difference can lead to distinct biological activities.

Q2: Why is the separation of 17-HETE isomers challenging?

A2: The primary challenge in separating 17(S)-HETE and this compound lies in their identical physicochemical properties. In standard reversed-phase liquid chromatography (LC), these enantiomers often exhibit identical retention times, leading to co-elution.[2] Standard mass spectrometry (MS) techniques also cannot differentiate them as they have the same mass-to-charge ratio (m/z) and often produce similar fragmentation patterns under collision-induced dissociation (CID).[3]

Q3: What are the biological implications of analyzing 17-HETE isomers?

A3: The biological functions of HETE isomers can be significantly different and even opposing. For instance, in the context of other HETEs like 12-HETE, the 12(S)-HETE enantiomer is a potent signaling molecule involved in processes like tumor cell proliferation, while 12(R)-HETE has different activities.[4][5] Differentiating between 17-HETE isomers is crucial for accurately understanding their roles in physiological and pathological processes, such as inflammation and cancer.

Q4: What is the recommended analytical approach for resolving co-eluting 17-HETE isomers?

A4: The most effective method for separating and quantifying 17-HETE enantiomers is chiral chromatography coupled with tandem mass spectrometry (LC-MS/MS). Chiral stationary phases (CSPs) in HPLC columns create a stereospecific environment that allows for the differential interaction and, therefore, chromatographic separation of the enantiomers.

Q5: Can I differentiate 17-HETE isomers using only mass spectrometry?

A5: Differentiating isomers by mass spectrometry alone is difficult but can sometimes be achieved through advanced techniques. While standard CID often yields identical spectra for enantiomers, specialized methods like ion mobility-mass spectrometry (IM-MS) or by creating diastereomeric derivatives that can be separated chromatographically or produce unique MS/MS fragments might offer a solution. However, for routine and reliable quantification, chiral chromatography is the preferred method.

Troubleshooting Guides

Problem 1: Poor or no chromatographic separation of 17-HETE isomers.
Potential Cause Recommended Solution
Inappropriate HPLC Column Standard C18 or other achiral columns will not resolve enantiomers. Solution: Utilize a chiral HPLC column. Polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for separating eicosanoid enantiomers.
Incorrect Mobile Phase The choice of mobile phase is critical for chiral separations. Normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with additives) systems can be used depending on the chiral stationary phase. Solution: Consult the column manufacturer's guidelines for the recommended mobile phase. Systematically optimize the mobile phase composition, including the percentage of organic modifier and any additives (e.g., acids or bases), to improve resolution.
Suboptimal Temperature Column temperature affects the thermodynamics of the chiral recognition process. Solution: Investigate the effect of varying the column temperature. Lower temperatures often enhance enantioselectivity, but may also increase analysis time and backpressure.
Problem 2: Low signal intensity or poor sensitivity in LC-MS/MS analysis.
Potential Cause Recommended Solution
Inefficient Ionization 17-HETE is an acidic lipid and ionizes well in negative electrospray ionization (ESI) mode. Solution: Ensure the mass spectrometer is operating in negative ESI mode. Optimize source parameters such as capillary voltage, gas flow, and temperature. The use of derivatization, such as creating pentafluorobenzyl (PFB) esters, can significantly enhance sensitivity in electron capture atmospheric pressure chemical ionization (ECAPCI)-MS.
Suboptimal MS/MS Transition The selected reaction monitoring (SRM) transition may not be the most abundant or specific. Solution: Perform a product ion scan of the 17-HETE precursor ion (m/z 319.2) to identify the most intense and stable fragment ions for quantification and qualification.
Sample Loss During Preparation Eicosanoids can be lost due to adsorption to surfaces or degradation. Solution: Use silanized glassware or polypropylene (B1209903) tubes. Perform sample extraction, such as solid-phase extraction (SPE), to concentrate the analyte and remove interfering matrix components. Store samples at -80°C to prevent degradation.
Problem 3: Inaccurate quantification due to matrix effects.
Potential Cause Recommended Solution
Ion Suppression or Enhancement Co-eluting compounds from the biological matrix can interfere with the ionization of the analyte. Solution: Employ a stable isotope-labeled internal standard (e.g., d8-17-HETE) that co-elutes with the analyte. This will compensate for variations in extraction recovery and matrix effects. Improve sample cleanup procedures (e.g., using a more selective SPE protocol) to remove interfering substances.
Isomeric Cross-Contamination If one isomer is present in vast excess, its tailing peak could interfere with the quantification of the less abundant isomer. Solution: Optimize the chromatography to achieve baseline separation. If complete separation is not possible, use a deconvolution algorithm to mathematically separate the overlapping peaks, although this is a less ideal approach.

Quantitative Data Summary

The following table summarizes typical parameters for the chiral separation of HETE isomers. Note that specific values will depend on the exact column, instrumentation, and mobile phase used.

ParameterTypical Value/RangeReference
Column Type Chiral Stationary Phase (e.g., Amylose or Cellulose based)
Particle Size 1.6 - 5 µm
Mobile Phase Normal Phase: Hexane/Ethanol/Acetic Acid Reversed Phase: Acetonitrile/Water/Formic Acid
Flow Rate 0.2 - 1.0 mL/min
MS Ionization Mode Negative Electrospray Ionization (ESI)
Precursor Ion (m/z) 319.2 [M-H]⁻
Typical Product Ions (m/z) Varies, common fragments result from losses of H₂O and CO₂
Lower Limit of Quantification (LLOQ) Low ng/mL to pg/mL range, depending on the system

Experimental Protocols

Protocol: Chiral LC-MS/MS Analysis of 17(S)-HETE and this compound

This protocol provides a general framework. Optimization is required for specific instrumentation and samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Add an appropriate amount of deuterated internal standard (e.g., 17-HETE-d8) to the plasma or tissue homogenate sample.

  • Condition a reversed-phase SPE column (e.g., Strata-X) with 3 mL of methanol (B129727), followed by 3 mL of water.

  • Load the sample onto the SPE column.

  • Wash the column with 3 mL of 10% methanol in water to remove polar impurities.

  • Elute the HETEs with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50-100 µL of the initial mobile phase.

2. Chiral Liquid Chromatography

  • HPLC System: UHPLC/HPLC system capable of gradient elution.

  • Column: A chiral column, for example, a Chiralpak AD-H (for normal phase) or a Chiralpak IA-U (for reversed-phase).

  • Mobile Phase (Example for Reversed-Phase):

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: Optimize a gradient from ~50% B to 95% B over 10-15 minutes to resolve the enantiomers.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), negative mode.

  • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage according to the instrument manufacturer's recommendations.

  • Analysis Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions:

    • 17-HETE: 319.2 → [Fragment 1], 319.2 → [Fragment 2]

    • 17-HETE-d8 (IS): 327.2 → [Corresponding Fragment 1]

    • (Note: Specific fragment m/z values must be determined by infusing standards and performing product ion scans.)

Visualizations

G cluster_0 Arachidonic Acid Metabolism cluster_1 17-HETE Isomers and Signaling AA Arachidonic Acid CYP450 Cytochrome P450 Enzymes AA->CYP450 HETEs Hydroxyeicosatetraenoic Acids (HETEs) CYP450->HETEs Seventeen_HETE 17-HETE HETEs->Seventeen_HETE Twenty_HETE 20-HETE HETEs->Twenty_HETE Seventeen_S_HETE 17(S)-HETE Seventeen_HETE->Seventeen_S_HETE Seventeen_R_HETE This compound Seventeen_HETE->Seventeen_R_HETE Receptor_S Receptor A Seventeen_S_HETE->Receptor_S Receptor_R Receptor B Seventeen_R_HETE->Receptor_R Bio_Effect_S Biological Effect A (e.g., Pro-inflammatory) Receptor_S->Bio_Effect_S Bio_Effect_R Biological Effect B (e.g., Anti-inflammatory) Receptor_R->Bio_Effect_R

Caption: Signaling pathway of 17-HETE isomers.

G start Start: Biological Sample prep Sample Preparation (SPE, LLE) start->prep lc Chiral HPLC Separation prep->lc ms Tandem MS Detection (SRM) lc->ms data Data Analysis (Quantification) ms->data end End: Isomer Concentrations data->end

Caption: Experimental workflow for 17-HETE isomer analysis.

G start Problem: Co-elution of 17-HETE Isomers q_column Are you using a chiral column? start->q_column sol_column Solution: Use a polysaccharide-based chiral stationary phase. q_column->sol_column No q_mobile Is the mobile phase optimized? q_column->q_mobile Yes sol_mobile Solution: Systematically vary solvent composition and additives. q_mobile->sol_mobile No q_temp Is the column temperature optimized? q_mobile->q_temp Yes sol_temp Solution: Test lower temperatures to improve resolution. q_temp->sol_temp No end Resolution Achieved q_temp->end Yes

Caption: Troubleshooting decision tree for co-elution issues.

References

Technical Support Center: Impact of Antioxidants on 17(R)-HETE Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE). This resource provides essential guidance on maintaining the stability of this compound during experimental procedures, with a focus on the effective use of antioxidants. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound a concern in experimental settings?

A1: this compound, like other polyunsaturated fatty acid metabolites, is susceptible to degradation through autoxidation and enzymatic processes. This degradation can lead to a loss of the active compound, the formation of interfering byproducts, and ultimately, inaccurate and unreliable experimental results. Factors such as exposure to oxygen, light, elevated temperatures, and the presence of metal ions can accelerate degradation.

Q2: What are the common degradation pathways for HETEs like this compound?

A2: The primary degradation pathways for HETEs include:

  • Autoxidation: A non-enzymatic process involving free radical chain reactions that lead to the formation of various oxidized products, including hydroperoxides, ketones, and aldehydes. This process is initiated by factors like heat, light, and trace metals.

  • Enzymatic Degradation: HETEs can be further metabolized by cellular enzymes. For example, some HETEs can be converted to their corresponding oxo-ETEs by dehydrogenases.

Q3: Which antioxidants are recommended for stabilizing this compound solutions?

A3: While specific data for this compound is limited, common antioxidants used to stabilize eicosanoids and other lipids are recommended. These include:

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant that is widely used to prevent free-radical-mediated oxidation in lipid-containing samples.

  • Alpha-Tocopherol (Vitamin E): A natural antioxidant that acts as a free radical scavenger, protecting lipids from oxidation.

  • Ascorbic Acid (Vitamin C): Often used in combination with other antioxidants, it can regenerate primary antioxidants like alpha-tocopherol.

  • Ethylenediaminetetraacetic acid (EDTA): A chelating agent that sequesters metal ions which can catalyze lipid oxidation.

Q4: How should I store my this compound standards and samples to ensure long-term stability?

A4: For optimal long-term stability, this compound should be stored under the following conditions:

  • Temperature: Store at -80°C.

  • Solvent: Dissolve in an organic solvent such as ethanol (B145695) or acetonitrile. For aqueous buffers, prepare fresh solutions and use them promptly.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Light: Protect from light by using amber vials or by wrapping vials in foil.

  • Additives: Consider adding an antioxidant like BHT to the storage solvent.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low or no detectable this compound signal in LC-MS/MS analysis. 1. Degradation during sample preparation or storage: Exposure to air, light, or high temperatures. 2. Inefficient extraction: The extraction protocol is not suitable for recovering this compound from the sample matrix. 3. Instrumental issues: Low sensitivity, incorrect MS/MS transitions, or a contaminated ion source.1. Optimize handling: Work on ice, minimize exposure to air and light, and use pre-chilled solvents containing an antioxidant (e.g., 0.005% BHT). Store samples at -80°C immediately after collection. 2. Validate extraction method: Perform spike-and-recovery experiments to assess the efficiency of your extraction protocol. Consider solid-phase extraction (SPE) for sample cleanup and concentration. 3. Check instrument performance: Calibrate the mass spectrometer, verify the MS/MS transitions for this compound, and clean the ion source.
High variability in this compound measurements between replicate samples. 1. Inconsistent sample handling: Variations in incubation times, temperatures, or exposure to air. 2. Autoxidation during sample processing: Formation of degradation products leading to inconsistent quantification. 3. Matrix effects: Components in the sample matrix (e.g., plasma, cell lysate) may suppress or enhance the ionization of this compound.1. Standardize protocols: Ensure all samples are processed identically and in a timely manner. 2. Use antioxidants: Add an antioxidant cocktail (e.g., BHT and EDTA) to your samples and solvents at the earliest possible stage. 3. Assess matrix effects: Prepare calibration curves in a matrix that matches your samples. Use a stable isotope-labeled internal standard for this compound to correct for matrix effects.
Appearance of unexpected peaks in the chromatogram near the this compound peak. 1. Formation of degradation products: Oxidation of this compound can lead to the formation of isomers or other oxidized species. 2. Isomeric interference: Other HETE isomers present in the sample may not be fully resolved from this compound.1. Confirm identity of peaks: Use high-resolution mass spectrometry to determine the mass of the unknown peaks and perform fragmentation analysis (MS/MS) to aid in their identification. 2. Optimize chromatography: Adjust the LC gradient, column chemistry, or mobile phase composition to improve the separation of this compound from interfering compounds.

Quantitative Data on Antioxidant Efficacy (Illustrative Example)

Due to the limited availability of specific quantitative data for this compound, the following table provides an illustrative example of how to present stability data. Researchers should perform their own stability studies to determine the optimal conditions for their specific experimental setup.

Table 1: Illustrative Stability of this compound (1 µg/mL in PBS, pH 7.4) at 4°C over 24 Hours

Condition % Recovery of this compound (Mean ± SD, n=3)
0 hours (Baseline) 100 ± 2.1
24 hours, No Antioxidant 65 ± 5.8
24 hours, with 0.005% BHT 92 ± 3.5
24 hours, with 10 µM α-Tocopherol 88 ± 4.1
24 hours, with 0.005% BHT + 1 mM EDTA 95 ± 2.9

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in a Biological Matrix

This protocol provides a framework for evaluating the degradation of this compound in a relevant biological matrix (e.g., plasma, cell culture medium) and the protective effect of antioxidants.

Materials:

  • This compound standard

  • Biological matrix of interest (e.g., human plasma)

  • Antioxidants: Butylated hydroxytoluene (BHT), alpha-tocopherol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvents: Ethanol, Acetonitrile (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ethanol. Store at -80°C under argon.

  • Spiking of Biological Matrix:

    • Thaw the biological matrix on ice.

    • Spike the matrix with the this compound stock solution to a final concentration of 100 ng/mL.

    • Prepare separate pools of the spiked matrix for each condition to be tested (e.g., no antioxidant, +BHT, +alpha-tocopherol).

  • Incubation:

    • Aliquot the spiked matrix into multiple vials for each condition and time point.

    • Incubate the vials at the desired temperature (e.g., 4°C or 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition.

    • Immediately add an internal standard and proceed with extraction to halt any further degradation.

  • Sample Extraction (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove interferences.

    • Elute the this compound with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Analysis by LC-MS/MS:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

    • Inject the sample into the LC-MS/MS system for quantification of this compound.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point for each condition.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Visualizations

Signaling Pathway of HETE Metabolism

The following diagram illustrates the general enzymatic pathways involved in the formation and subsequent metabolism of hydroxyeicosatetraenoic acids (HETEs) from arachidonic acid.

HETE_Metabolism AA Arachidonic Acid LOX Lipoxygenases (LOX) AA->LOX COX Cyclooxygenases (COX) AA->COX CYP450 Cytochrome P450 (CYP) AA->CYP450 HPETEs Hydroperoxyeicosatetraenoic Acids (HPETEs) LOX->HPETEs COX->HPETEs HETEs Hydroxyeicosatetraenoic Acids (HETEs) (e.g., this compound) CYP450->HETEs Peroxidases Peroxidases HPETEs->Peroxidases Dehydrogenases Dehydrogenases HETEs->Dehydrogenases Peroxidases->HETEs OxoETEs Oxoeicosatetraenoic Acids (Oxo-ETEs) Dehydrogenases->OxoETEs Further_Metabolites Further Metabolites OxoETEs->Further_Metabolites Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Start Start Spike Spike Matrix with This compound Start->Spike Add_Antioxidant Add Antioxidants (Test Groups) Spike->Add_Antioxidant Incubate Incubate at Controlled Temperature Add_Antioxidant->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Extract Solid-Phase Extraction (SPE) Sample->Extract LCMS LC-MS/MS Quantification Extract->LCMS Data_Analysis Data Analysis & Kinetic Modeling LCMS->Data_Analysis End End Data_Analysis->End Stability_Factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors HETE_Stability This compound Stability Oxygen Oxygen Oxygen->HETE_Stability decreases Light Light Light->HETE_Stability decreases Temperature High Temperature Temperature->HETE_Stability decreases Metal_Ions Metal Ions Metal_Ions->HETE_Stability decreases Enzymes Enzymatic Activity Enzymes->HETE_Stability decreases Antioxidants Antioxidants (BHT, α-Tocopherol) Antioxidants->HETE_Stability increases Chelators Chelating Agents (EDTA) Chelators->HETE_Stability increases Low_Temp Low Temperature (-80°C) Low_Temp->HETE_Stability increases Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->HETE_Stability increases Light_Protection Light Protection Light_Protection->HETE_Stability increases

Technical Support Center: Measurement of Intracellular 17(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize cell lysis for the accurate measurement of intracellular 17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its intracellular measurement important?

This compound is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP450) enzymes.[1][2] Unlike its stereoisomer, 17(S)-HETE, the (R)-enantiomer is reported to be inactive in certain biological processes, such as the inhibition of proximal tubule ATPase activity.[1] Measuring the specific intracellular concentration of this compound is crucial for understanding its distinct role in cellular signaling, renal function, and cardiovascular physiology, and for identifying potential therapeutic targets.

Q2: What are the primary challenges when optimizing cell lysis for this compound measurement?

The primary challenges include:

  • Analyte Stability: Eicosanoids like this compound are susceptible to degradation by enzymes released during cell lysis and to non-enzymatic oxidation.[2][3] Maintaining low temperatures and using inhibitors are critical.

  • Enantiomer Specificity: Enzymatic and non-enzymatic processes can produce various HETE isomers. The lysis and extraction method must be gentle enough to preserve the original stereochemistry, and downstream analysis requires chiral chromatography to differentiate this compound from 17(S)-HETE and other positional isomers.

  • Low Abundance: Intracellular concentrations of lipid mediators are often very low, requiring highly efficient lysis and extraction methods to ensure the analyte is above the limit of quantification for mass spectrometry.

  • Interference: Cellular matrices are complex. The chosen lysis method should minimize the release of interfering substances that could cause ion suppression or co-elution during LC-MS/MS analysis.

Q3: Which general cell lysis approaches are most compatible with downstream lipid analysis?

For lipid analysis, especially for sensitive molecules like HETEs, methods that effectively disrupt the cell membrane while preserving the analyte's chemical structure are preferred.

  • Mechanical Methods: Sonication is a widely used technique that employs high-frequency sound waves to disrupt cells through cavitation. It is effective and can be performed quickly on ice to minimize enzymatic degradation.

  • Solvent-Based Lysis/Extraction: Using organic solvents, such as methanol (B129727), can simultaneously lyse cells and extract lipids. This is often combined with mechanical disruption.

  • Freeze-Thaw Cycles: This gentle method relies on the formation of ice crystals to rupture cell membranes. While it minimizes heat, it can be time-consuming and may not be sufficient for robust cell types.

Methods involving harsh detergents should be used with caution, as they can interfere with downstream mass spectrometry analysis and may need to be removed, potentially leading to sample loss.

Section 2: Troubleshooting Guide

Problem: Low or No Detectable this compound Signal

This is a common issue that can arise from several factors in the workflow. Below are potential causes and recommended solutions.

If the cell membrane is not adequately disrupted, the intracellular this compound will not be released for extraction, leading to low yields.

Solution: Optimize your cell lysis method. The choice of method depends on the cell type. For many cultured mammalian cells, sonication is a reliable starting point.

Table 1: Comparison of Common Cell Lysis Methods for this compound Analysis

Lysis MethodPrincipleAdvantages for Lipid AnalysisDisadvantages & Considerations
Sonication High-frequency sound waves create cavitation, which shears cell membranes.Fast, effective for many cell types, can be performed on ice to limit degradation.Can generate heat (requires cooling), may shear DNA causing viscosity, can damage organelles if over-applied.
Freeze-Thaw Repeated cycles of freezing and thawing create ice crystals that disrupt cell membranes.Gentle, does not introduce chemicals, minimal heat generation.Time-consuming, may be incomplete for cells with robust walls, can lead to protein denaturation with many cycles.
Solvent Lysis Organic solvents (e.g., methanol) disrupt the lipid bilayer and solubilize lipids.Combines lysis and extraction, effective for lipids.May not be sufficient alone for complete disruption; often combined with a mechanical method.
Detergent Lysis Detergents solubilize membrane lipids and proteins to break open the cell.Highly effective at solubilizing membranes.Detergents can interfere with downstream LC-MS/MS analysis and may need to be removed.

Once the cell is lysed, endogenous enzymes (lipoxygenases, peroxidases) are released and can degrade this compound. The molecule is also prone to oxidation.

Solutions:

  • Maintain Cold Temperatures: Perform all lysis and extraction steps at 4°C or on ice to reduce enzymatic activity.

  • Work Quickly: Minimize the time between cell lysis and extraction/analysis.

  • Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the lysis buffer to prevent non-enzymatic oxidation.

  • Inhibit Enzymes: Add a general antioxidant and consider specific enzyme inhibitors if a particular degradation pathway is suspected.

Following lysis, this compound must be efficiently partitioned from the aqueous lysate into an organic phase or captured on a solid support.

Solution: Use a validated lipid extraction method. Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up and concentrating eicosanoids from biological samples. A detailed protocol is provided in Section 3.

Problem: High Variability Between Replicates

High variability can invalidate results and points to inconsistencies in the experimental protocol.

Solutions:

  • Standardize Lysis: Ensure that each sample is treated identically. For sonication, use the same power, duration, and pulse settings, and keep the probe submerged at the same depth.

  • Use an Internal Standard: The most critical step to control for variability is the addition of a stable, isotope-labeled internal standard (e.g., this compound-d8) to the sample before extraction. This allows you to normalize for any analyte loss during sample processing and analysis.

  • Precise Sample Handling: Ensure accurate and consistent pipetting, especially when handling small volumes of cells or reagents.

Section 3: Protocols & Workflows

Recommended Protocol: Sonication Lysis and Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies used for eicosanoid profiling from cultured cells.

Materials:

  • Cell pellet

  • Ice-cold PBS

  • Ice-cold 10% Methanol in HPLC-grade water

  • Deuterated internal standard (e.g., 5(S)-HETE-d8, as a representative eicosanoid standard)

  • SPE Cartridges (e.g., Strata-X or equivalent polymeric reverse-phase)

  • HPLC-grade methanol and water

  • Nitrogen gas evaporator

Procedure:

  • Cell Harvesting: Harvest cells and wash once with ice-cold PBS. Centrifuge to obtain a cell pellet and discard the supernatant.

  • Lysis: Resuspend the cell pellet in 1 mL of ice-cold 10% methanol/water. Sonicate the sample on ice using a probe sonicator. (Typical settings: 3 cycles of 15 seconds on, 30 seconds off, at low power. Note: These settings must be optimized for your specific cell type and sonicator.)

  • Internal Standard Spiking: Immediately after lysis, add the deuterated internal standard to the lysate to a known final concentration (e.g., 10 ng).

  • SPE Column Preparation:

    • Activate the SPE column by passing 3.5 mL of 100% methanol.

    • Equilibrate the column by passing 3.5 mL of water.

  • Sample Loading & Extraction:

    • Load the cell lysate onto the conditioned SPE column.

    • Wash the column with 3.5 mL of 10% methanol/water to remove salts and polar impurities.

    • Elute the this compound and other lipids with 100% methanol.

  • Sample Concentration: Evaporate the eluted sample to dryness under a gentle stream of nitrogen.

  • Reconstitution & Analysis: Reconstitute the dried extract in a small volume of mobile phase (e.g., 100 µL of methanol/water) and proceed with chiral LC-MS/MS analysis.

Visual Workflows and Pathways

G cluster_prep Sample Preparation cluster_analysis Analysis culture Cell Culture harvest Cell Harvesting (Wash with PBS) culture->harvest lysis Cell Lysis (Sonication in 10% MeOH) harvest->lysis is Spike Internal Standard lysis->is spe Solid-Phase Extraction (SPE) is->spe dry Evaporation (Under Nitrogen) spe->dry recon Reconstitution dry->recon lcms Chiral LC-MS/MS Analysis recon->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for intracellular this compound measurement.

G cluster_cyp Cytochrome P450 (CYP) Pathway cluster_lox Lipoxygenase (LOX) Pathway cluster_cox Cyclooxygenase (COX) Pathway AA Arachidonic Acid (AA) cyp_enzyme CYP450 Enzymes AA->cyp_enzyme lox_enzyme LOX Enzymes AA->lox_enzyme cox_enzyme COX Enzymes AA->cox_enzyme hete_17R This compound cyp_enzyme->hete_17R other_hetes Other ω-terminal HETEs (e.g., 20-HETE) cyp_enzyme->other_hetes s_hetes 5(S)-HETE, 12(S)-HETE, 15(S)-HETE lox_enzyme->s_hetes pgs Prostaglandins (PGs) cox_enzyme->pgs

Caption: Simplified overview of Arachidonic Acid metabolism pathways.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 17(R)-HETE and 17(S)-HETE in Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the enantioselective effects of 17-hydroxyeicosatetraenoic acid isomers on cardiac hypertrophy.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a group of arachidonic acid metabolites that play crucial roles in various physiological and pathological processes. The stereochemistry of the hydroxyl group in HETEs can significantly influence their biological activity. This guide provides a detailed comparison of the biological activities of two such enantiomers, 17(R)-HETE and 17(S)-HETE, with a specific focus on their roles in inducing cardiac hypertrophy. Recent studies have highlighted that both enantiomers contribute to the enlargement of cardiac muscle cells, a key factor in the development of many cardiovascular diseases, through the activation of the enzyme Cytochrome P450 1B1 (CYP1B1)[1]. However, their effects are enantioselective, suggesting distinct potencies and potentially different underlying mechanisms. This guide summarizes the available quantitative data, details the experimental protocols used to elicit these findings, and visualizes the key signaling pathways.

Comparative Biological Activity

Both this compound and 17(S)-HETE have been demonstrated to induce cellular hypertrophy in human adult cardiomyocyte (AC16) cells. This is characterized by an increase in cell surface area and the expression of key cardiac hypertrophy markers. Furthermore, both enantiomers have been shown to allosterically activate the enzyme CYP1B1, which is implicated in the cardiotoxic effects of certain metabolites[1]. While both isomers exhibit these pro-hypertrophic activities, emerging evidence from related HETE compounds suggests that the (S)-enantiomers are often more potent in their biological effects[2][3].

Biological ActivityThis compound17(S)-HETEKey Findings
Induction of Cardiac Hypertrophy Induces cellular hypertrophy in AC16 cardiomyocytes.Induces cellular hypertrophy in AC16 cardiomyocytes.Both enantiomers promote an increase in cardiomyocyte size.[1]
Upregulation of Hypertrophy Markers Increases the expression of cardiac hypertrophy marker genes.Increases the expression of cardiac hypertrophy marker genes.Both enantiomers stimulate the genetic markers associated with cardiac hypertrophy.
Activation of CYP1B1 Allosterically activates recombinant CYP1B1 and CYP1B1 in heart microsomes.Allosterically activates recombinant CYP1B1 and CYP1B1 in heart microsomes.Both enantiomers enhance the activity of CYP1B1, an enzyme linked to cardiotoxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of the biological activities of 17-HETE enantiomers.

Cell Culture and Induction of Hypertrophy

Human adult ventricular cardiomyocytes (AC16 cells) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. To induce hypertrophy, the cells are treated with 20 µM of either this compound or 17(S)-HETE for 24 hours.

Measurement of Cell Surface Area

To quantify cellular hypertrophy, the surface area of the cardiomyocytes is measured. After treatment, cells are fixed and stained with a fluorescent dye that outlines the cell periphery, such as phalloidin (B8060827) conjugated to a fluorophore to visualize the actin cytoskeleton. Images of the cells are captured using a fluorescence microscope, and the cell surface area is quantified using image analysis software like ImageJ.

Quantitative Real-Time PCR (qPCR) for Hypertrophy Markers

The expression of cardiac hypertrophy marker genes, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and beta-myosin heavy chain (β-MHC), is quantified by qPCR. Total RNA is extracted from the treated AC16 cells, and cDNA is synthesized. qPCR is then performed using specific primers for the target genes. The relative gene expression is normalized to a housekeeping gene, such as GAPDH.

CYP1B1 Activity Assay (EROD Assay)

The catalytic activity of CYP1B1 is determined using the 7-ethoxyresorufin-O-deethylase (EROD) assay. This assay measures the conversion of the substrate 7-ethoxyresorufin (B15458) to the fluorescent product resorufin (B1680543). The assay is performed using human recombinant CYP1B1 or heart microsomes. The reaction mixture includes the enzyme source, a NADPH-generating system, and varying concentrations of this compound or 17(S)-HETE (10-80 nM). The formation of resorufin is monitored fluorometrically.

Signaling Pathways

The induction of cardiac hypertrophy by this compound and 17(S)-HETE is linked to the activation of CYP1B1. This enzyme is known to metabolize various substrates, and its upregulation is associated with cardiotoxicity. The downstream signaling cascade following CYP1B1 activation in cardiomyocytes is an area of active investigation. Potential pathways include the modulation of other cytochrome P450 enzymes and the generation of other bioactive lipid mediators.

G cluster_stimulus External Stimuli cluster_cell Cardiomyocyte This compound This compound CYP1B1 CYP1B1 This compound->CYP1B1 Allosteric Activation 17(S)-HETE 17(S)-HETE 17(S)-HETE->CYP1B1 Allosteric Activation Hypertrophic Gene Expression Hypertrophic Gene Expression CYP1B1->Hypertrophic Gene Expression Upregulation Cell Growth Cell Growth Hypertrophic Gene Expression->Cell Growth Cardiac Hypertrophy Cardiac Hypertrophy Cell Growth->Cardiac Hypertrophy G cluster_workflow Experimental Workflow cluster_assays Hypertrophy Assessment cluster_enzyme_assay Enzyme Activity Assessment AC16 Cell Culture AC16 Cell Culture Treatment Treatment with This compound or 17(S)-HETE AC16 Cell Culture->Treatment Incubation 24h Incubation Treatment->Incubation Cell Surface Area Measurement Cell Surface Area Measurement Incubation->Cell Surface Area Measurement qPCR for Hypertrophy Markers qPCR for Hypertrophy Markers Incubation->qPCR for Hypertrophy Markers CYP1B1 Activity Assay (EROD) CYP1B1 Activity Assay (EROD) Incubation->CYP1B1 Activity Assay (EROD) Data Analysis Data Analysis Cell Surface Area Measurement->Data Analysis qPCR for Hypertrophy Markers->Data Analysis CYP1B1 Activity Assay (EROD)->Data Analysis

References

Enantioselective Effects of 17-HETE on Cardiac Hypertrophy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enantioselective effects of 17-hydroxyeicosatetraenoic acid (17-HETE) on cardiac hypertrophy. It synthesizes experimental findings, details relevant methodologies, and illustrates the underlying signaling pathways. The information presented is intended to support research and development efforts in cardiology and related fields.

Introduction

Cardiac hypertrophy, an increase in the size of cardiomyocytes, is an adaptive response to pressure overload and other stimuli. However, sustained hypertrophy can progress to heart failure. Arachidonic acid metabolites, including hydroxyeicosatetraenoic acids (HETEs), are increasingly recognized for their role in cardiovascular physiology and pathology. Specifically, 17-HETE has been shown to induce cardiac hypertrophy. This effect is enantioselective, meaning the two mirror-image forms of the molecule, 17(R)-HETE and 17(S)-HETE, exhibit different biological activities. Understanding these differences is critical for developing targeted therapeutic strategies.

Recent studies have demonstrated that 17-HETE induces cardiac hypertrophy through the upregulation and allosteric activation of Cytochrome P450 1B1 (CYP1B1).[1][2] Notably, 17(S)-HETE appears to be a more potent inducer of this pathway compared to its (R)-enantiomer.[3]

Comparative Efficacy of 17-HETE Enantiomers

Experimental data from studies on human adult cardiomyocyte (AC16) cell lines indicate a clear difference in the hypertrophic potential of 17-HETE enantiomers.

ParameterThis compound17(S)-HETEControlReference
Induction of Cellular Hypertrophy Induces hypertrophyInduces significant hypertrophyNo change[1][3]
Allosteric Activation of CYP1B1 Allosterically activates CYP1B1Exhibits greater allosteric activation of CYP1B1No activation
Upregulation of CYP1B1 (gene & protein) Upregulates CYP1B1Upregulates CYP1B1No change
Increase in Cell Surface Area Increases cell surface areaIncreases cell surface areaNo change
Induction of Hypertrophic Markers (e.g., ANP, BNP) Induces hypertrophic markersInduces hypertrophic markersNo change

Signaling Pathways

The hypertrophic response to 17-HETE is primarily mediated by the CYP1B1 signaling pathway. The following diagrams illustrate the proposed mechanism and the general experimental workflow used to investigate these effects.

G cluster_extracellular Extracellular cluster_intracellular Intracellular 17_HETE 17(S)-HETE (more potent) CYP1B1 CYP1B1 17_HETE->CYP1B1 Upregulation & Allosteric Activation ROS Reactive Oxygen Species (ROS) CYP1B1->ROS Increased Production MAPK MAPK Pathway (ERK, p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Hypertrophic_Genes Hypertrophic Gene Expression (ANP, BNP, β-MHC) MAPK->Hypertrophic_Genes NFkB->Hypertrophic_Genes Hypertrophy Cardiomyocyte Hypertrophy Hypertrophic_Genes->Hypertrophy

Caption: Proposed signaling pathway of 17-HETE-induced cardiac hypertrophy.

G cluster_workflow Experimental Workflow cluster_assessment Hypertrophy Assessment cluster_mechanism Mechanism Investigation Cell_Culture Culture AC16 Cardiomyocytes Treatment Treat with this compound and 17(S)-HETE (20 µM) Cell_Culture->Treatment Hypertrophy_Assessment Assess Hypertrophy Treatment->Hypertrophy_Assessment Mechanism_Investigation Investigate Mechanism Treatment->Mechanism_Investigation Cell_Size Measure Cell Surface Area Hypertrophy_Assessment->Cell_Size Gene_Expression qPCR for ANP, BNP, β-MHC Hypertrophy_Assessment->Gene_Expression CYP1B1_Expression qPCR & Western Blot for CYP1B1 Mechanism_Investigation->CYP1B1_Expression CYP1B1_Activity EROD Assay Mechanism_Investigation->CYP1B1_Activity

Caption: General experimental workflow for studying 17-HETE effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Cell Culture and Treatment
  • Cell Line: Human adult cardiomyocyte (AC16) cells were used.

  • Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: AC16 cells were treated with 20 µM of this compound or 17(S)-HETE for a specified duration, typically 24 hours, to induce a hypertrophic response.

Measurement of Cardiomyocyte Hypertrophy
  • Cell Surface Area Analysis:

    • After treatment, cells were fixed with a suitable fixative (e.g., 4% paraformaldehyde).

    • Cardiomyocytes were stained with a fluorescent dye that outlines the cell, such as an antibody against α-actinin.

    • Images were captured using a fluorescence microscope.

    • The surface area of individual cells was quantified using image analysis software like ImageJ.

  • Quantitative Real-Time PCR (qPCR) for Hypertrophic Markers:

    • Total RNA was extracted from treated and control cells using a commercial kit.

    • cDNA was synthesized from the RNA templates.

    • qPCR was performed using primers specific for human hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and beta-myosin heavy chain (β-MHC).

    • Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH or β-actin).

Analysis of CYP1B1 Expression and Activity
  • qPCR and Western Blotting:

    • Standard protocols for qPCR (as described above) and Western blotting were used to determine the mRNA and protein expression levels of CYP1B1, respectively.

  • CYP1B1 Activity Assay (EROD Assay):

    • The catalytic activity of CYP1B1 was measured using the 7-ethoxyresorufin-O-deethylase (EROD) assay.

    • This assay was performed on human recombinant CYP1B1 and heart microsomes incubated with various concentrations (10-80 nM) of 17-HETE enantiomers.

    • The rate of resorufin (B1680543) formation, a fluorescent product, is proportional to the CYP1B1 activity.

Conclusion

The available evidence strongly indicates that 17-HETE induces cardiac hypertrophy in an enantioselective manner, with 17(S)-HETE being the more potent enantiomer. This effect is mediated through the allosteric activation and upregulation of CYP1B1, leading to the activation of downstream pro-hypertrophic signaling pathways involving reactive oxygen species, MAPK, and NF-κB. These findings highlight the potential for developing enantiomer-specific inhibitors or modulators of the 17-HETE/CYP1B1 axis as a novel therapeutic strategy for pathological cardiac hypertrophy. Further research is warranted to fully elucidate the downstream signaling events and to validate these findings in in vivo models.

References

Differential Effects of 17(R)-HETE and 20-HETE on Vascular Tone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two arachidonic acid metabolites, 17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE) and 20-hydroxyeicosatetraenoic acid (20-HETE), and their distinct effects on vascular tone. While extensive research has elucidated the vasoconstrictor properties of 20-HETE, data on the specific vascular effects of this compound remains limited. This guide summarizes the current understanding of both eicosanoids, presenting available quantitative data, detailed experimental protocols for studying their vascular effects, and visual representations of their signaling pathways.

Executive Summary

20-HETE is a well-characterized and potent vasoconstrictor in most vascular beds, playing a significant role in the regulation of blood pressure and vascular function.[1][2][3][4] It primarily acts on vascular smooth muscle cells to induce contraction. In contrast, while direct and extensive evidence is lacking for this compound, related compounds and the general understanding of HETE isomers suggest it may have vasodilatory properties, opposing the actions of 20-HETE. This opposing effect is observed with other HETE isomers, such as 12(S)-HETE, which can induce vasodilation.[5] It is important to note that the vascular effects of HETEs can be species- and vessel-specific.

Data Presentation: Quantitative Comparison of Vascular Effects

EicosanoidPrimary Effect on Vascular ToneMechanism of ActionReceptor(s)Potency (EC50/IC50)Vascular BedReference(s)
20-HETE Vasoconstriction Inhibition of large-conductance Ca2+-activated K+ (BKCa) channels, leading to depolarization and Ca2+ influx in vascular smooth muscle cells.GPR75nM rangeCerebral, renal, mesenteric arteries
12(S)-HETE VasodilationActivation of BKCa channels in vascular smooth muscle cells, leading to hyperpolarization.GPR31nM rangeRat mesenteric arteries, porcine coronary microvessels
12(R)-HETE VasoconstrictionNot fully elucidated.Thromboxane receptor (antagonist)µM rangeDog renal artery
19(S)-HETE VasodilationActivation of the prostacyclin (IP) receptor, leading to increased cAMP and relaxation.IP ReceptornM rangeMesenteric arteries
17(R),18(S)-EEQ *VasodilationActivation of calcium-activated potassium channels.Not fully elucidatednM rangeRat cerebral artery

Note: 17(R),18(S)-EEQ is an epoxyeicosatetraenoic acid, a different class of eicosanoid, but its 17(R) configuration and vasodilatory action are noted here for context in the absence of direct this compound data.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the effects of eicosanoids on vascular tone.

Wire Myography for Assessment of Vascular Tone

This ex vivo technique is used to measure the isometric tension of isolated blood vessel segments in response to vasoactive substances.

Protocol:

  • Vessel Isolation and Preparation:

    • Euthanize the experimental animal (e.g., rat, mouse) via an approved method.

    • Carefully dissect the desired artery (e.g., mesenteric, cerebral, renal) in ice-cold physiological salt solution (PSS).

    • Clean the artery of surrounding adipose and connective tissue under a dissecting microscope.

    • Cut the artery into 2 mm-long rings.

  • Mounting:

    • Mount the arterial rings on two stainless steel wires in the jaws of a wire myograph.

    • Submerge the mounted rings in organ baths filled with PSS, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration and Normalization:

    • Allow the vessels to equilibrate for at least 30 minutes.

    • Perform a normalization procedure to determine the optimal resting tension for maximal contractile response. This involves stepwise stretching of the vessel and measuring the force generated in response to a standard vasoconstrictor (e.g., potassium chloride, phenylephrine).

  • Experimental Procedure:

    • After normalization and a further equilibration period, pre-constrict the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, U46619).

    • Once a stable contraction is achieved, add cumulative concentrations of the test compound (e.g., this compound or 20-HETE) to the organ bath.

    • Record the changes in isometric tension. Vasodilation is measured as the percentage of relaxation from the pre-constricted tone. Vasoconstriction is measured as the increase in tension from the baseline.

  • Data Analysis:

    • Construct concentration-response curves and calculate EC50 or IC50 values.

Pressure Myography for Myogenic Tone and Reactivity

This technique allows for the study of vascular reactivity in a more physiologically relevant pressurized state.

Protocol:

  • Vessel Isolation and Cannulation:

    • Isolate and clean the artery as described for wire myography.

    • Transfer the vessel to the chamber of a pressure myograph filled with PSS.

    • Cannulate both ends of the artery onto glass micropipettes and secure with sutures.

  • Pressurization and Equilibration:

    • Pressurize the vessel to a physiological level (e.g., 60-80 mmHg) with PSS.

    • Superfuse the vessel with warmed (37°C) and gassed (95% O2 / 5% CO2) PSS.

    • Allow the vessel to equilibrate and develop spontaneous myogenic tone.

  • Experimental Procedure:

    • Introduce the test compounds (this compound or 20-HETE) into the superfusate or the lumen of the vessel at varying concentrations.

    • Continuously monitor and record the changes in vessel diameter using a video camera attached to the microscope.

  • Data Analysis:

    • Express changes in vascular tone as a percentage change in diameter from the baseline myogenic tone.

Signaling Pathways

The signaling pathways for 20-HETE are well-documented. The proposed pathway for a vasodilatory HETE, potentially including this compound, is based on the known mechanisms of other vasodilatory eicosanoids like 12(S)-HETE.

20-HETE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Vascular Smooth Muscle Cell 20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 Binds Gq Gq GPR75->Gq Activates BKCa BKCa Channel Depolarization Membrane Depolarization L_type_Ca L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type_Ca->Ca_influx PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release (from SR) IP3->Ca_release PKC PKC DAG->PKC Activates PKC->BKCa Inhibits Contraction Vasoconstriction Ca_release->Contraction Ca_influx->Contraction Depolarization->L_type_Ca Opens Putative_17R-HETE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Vascular Smooth Muscle Cell This compound This compound (putative) GPR31 GPR31 (putative) This compound->GPR31 Binds BKCa BKCa Channel GPR31->BKCa Activates Hyperpolarization Membrane Hyperpolarization BKCa->Hyperpolarization Relaxation Vasodilation Hyperpolarization->Relaxation

References

A Comparative Guide to Biomarkers for Renal Dysfunction: Evaluating Established Markers Against Emerging Candidates

Author: BenchChem Technical Support Team. Date: December 2025

While the direct validation of 17(R)-hydroxyeicosatetraenoic acid [17(R)-HETE] as a specific biomarker for renal dysfunction is not yet supported by extensive clinical data, the broader family of eicosanoids, including various HETEs, is an active area of research in kidney disease. This guide provides a comparative overview of traditional and novel biomarkers for renal dysfunction, placing the potential of lipid mediators like HETEs in the context of established and emerging markers.

This document is intended for researchers, scientists, and drug development professionals, offering a concise comparison of performance, experimental protocols, and underlying signaling pathways for key biomarkers of renal dysfunction.

Comparison of Biomarker Performance

The clinical utility of a biomarker is determined by its ability to accurately and reliably detect disease, predict its course, and monitor response to therapy. The following tables summarize the performance characteristics of traditional and emerging biomarkers for acute kidney injury (AKI) and chronic kidney disease (CKD).

BiomarkerConditionSample TypeSensitivitySpecificityArea Under the Curve (AUC)Key Findings & Limitations
Traditional Markers
Serum Creatinine (B1669602) (sCr)AKISerum51% (for AKIN stage I)[1]61% (for AKIN stage I)[1]0.58[1]Insensitive to early and mild kidney damage; levels are influenced by muscle mass, age, sex, and diet.[2]
CKD (GFR <60 mL/min/1.73m²)Serum75%[3]91%0.66 - 0.69"Creatinine blind" range where significant GFR loss can occur before sCr levels rise.
Urine Albumin-to-Creatinine Ratio (UACR)Diabetic NephropathyUrine95.9% - 98.8%76.2% - 100%HighA sensitive and early indicator of glomerular injury, particularly in diabetic kidney disease.
Established Protein Markers
Cystatin CEarly CKD (GFR <80 mL/min/1.73m²)Serum90.8%90.6%0.90More sensitive than creatinine for detecting early GFR decline and is less affected by muscle mass.
CKD (GFR <60 mL/min/1.73m²)Serum94%87%~1.00Independently associated with cardiovascular disease and end-stage renal disease.
Emerging Protein Markers
Kidney Injury Molecule-1 (KIM-1)AKI (Ischemic ATN)UrineHigh (levels significantly elevated)High (discriminates from other renal diseases)Not specifiedA specific marker for proximal tubule injury, detectable in urine soon after injury. Levels may also predict progression from AKI to CKD.
Sepsis-associated AKIUrine86%84%Not specifiedShows promise in identifying acute tubular necrosis.
Neutrophil Gelatinase-Associated Lipocalin (NGAL)Sepsis-associated AKIUrine87%84%0.92An early and sensitive marker for AKI, rising within hours of kidney injury.
Sepsis-associated AKIPlasma80%74%0.84Levels can be influenced by systemic inflammation and infections, affecting specificity for kidney injury.
Emerging Lipid Mediators
20-HETE / 19-HETECKDUrineCorrelated with eGFRNot specifiedNot applicableUrinary levels of 19-HETE and 20-HETE show a positive correlation with eGFR, suggesting a potential role in monitoring CKD. Further validation is needed.

Experimental Protocols

Accurate and reproducible measurement is crucial for biomarker validation and clinical implementation. Below are summaries of common experimental protocols for the discussed biomarkers.

Measurement of Serum Creatinine (Jaffe Method)

The Jaffe method is a colorimetric assay.

  • Sample Preparation: A protein-free filtrate of the serum sample is prepared.

  • Reaction: The filtrate is mixed with an alkaline picrate (B76445) solution. Creatinine reacts with picric acid to form a reddish-colored complex.

  • Detection: The absorbance of the colored complex is measured spectrophotometrically at approximately 510 nm.

  • Quantification: The creatinine concentration is determined by comparing the sample's absorbance to that of a known standard.

Measurement of Urine Albumin-to-Creatinine Ratio (UACR)

UACR is determined from a spot urine sample.

  • Albumin Measurement: Urinary albumin is typically measured using an immunoassay (e.g., immunoturbidimetry or immunonephelometry).

  • Creatinine Measurement: Urinary creatinine is measured using a colorimetric or enzymatic method.

  • Calculation: The UACR is calculated by dividing the albumin concentration (in milligrams) by the creatinine concentration (in grams).

Measurement of Cystatin C, KIM-1, and NGAL (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are common for quantifying protein biomarkers. The general workflow is as follows:

  • Coating: A microtiter plate is coated with a capture antibody specific to the biomarker of interest.

  • Sample Incubation: Standards and samples are added to the wells, and the biomarker is captured by the antibody.

  • Detection Antibody: A second, enzyme-conjugated antibody that also binds to the biomarker is added.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Detection and Quantification: The absorbance of the color is measured, and the concentration of the biomarker is determined from a standard curve.

Measurement of HETEs (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators like HETEs.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Urine or plasma samples are acidified.

    • An internal standard (a deuterated version of the analyte) is added.

    • The sample is loaded onto an SPE cartridge (e.g., C18).

    • Interfering substances are washed away.

    • The HETEs are eluted with an organic solvent.

    • The eluate is evaporated and reconstituted in the mobile phase.

  • Chromatographic Separation (LC):

    • The extracted sample is injected into a liquid chromatograph.

    • A C18 column is typically used to separate the different HETE isomers.

    • A gradient of solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid) is used to elute the compounds.

  • Detection and Quantification (MS/MS):

    • The eluting compounds are ionized (typically by electrospray ionization - ESI).

    • The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each HETE and the internal standard (Selected Reaction Monitoring - SRM).

    • The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.

Signaling Pathways and Logical Relationships

Understanding the biological roles of these biomarkers is key to interpreting their clinical significance. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a conceptual workflow for biomarker validation.

biomarker_validation_workflow cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation & Qualification Discovery Hypothesis Generation & Unbiased 'Omics' Screening (e.g., Metabolomics, Proteomics) Candidate_Identification Identification of Potential Biomarker Candidates Discovery->Candidate_Identification Assay_Development Development of a Robust and Reproducible Assay (e.g., LC-MS/MS, ELISA) Candidate_Identification->Assay_Development Assay_Validation Assessment of Assay Performance: Accuracy, Precision, Linearity, Sensitivity, Specificity Assay_Development->Assay_Validation Pilot_Studies Pilot Clinical Studies (Case-Control) Assay_Validation->Pilot_Studies Performance_Eval Evaluation of Diagnostic Performance (Sensitivity, Specificity, ROC curves) Pilot_Studies->Performance_Eval Prospective_Studies Large-scale Prospective Cohort Studies Performance_Eval->Prospective_Studies Clinical_Utility Assessment of Clinical Utility: Prognosis, Treatment Response Prospective_Studies->Clinical_Utility Regulatory_Approval Regulatory_Approval Clinical_Utility->Regulatory_Approval Regulatory Approval (e.g., FDA, EMA) Clinical_Implementation Clinical_Implementation Regulatory_Approval->Clinical_Implementation Clinical Implementation

A conceptual workflow for the discovery and validation of a new biomarker.

kim1_pathway cluster_injury Renal Injury cluster_cell Proximal Tubular Cell cluster_effects Cellular Effects Ischemia Ischemia/ Reperfusion STAT3 STAT3 Activation Ischemia->STAT3 Nephrotoxins Nephrotoxins Nephrotoxins->STAT3 KIM1_Expression KIM-1 Upregulation STAT3->KIM1_Expression Induces ERK_MAPK ERK/MAPK Pathway KIM1_Expression->ERK_MAPK Activates NFkB NF-κB Pathway KIM1_Expression->NFkB Inhibits Phagocytosis Phagocytosis of Apoptotic Debris KIM1_Expression->Phagocytosis Mediates Repair Cell Proliferation & Migration (Repair) ERK_MAPK->Repair Inflammation Reduced Inflammation NFkB->Inflammation

Signaling pathways associated with Kidney Injury Molecule-1 (KIM-1) expression and function.

ngal_pathway cluster_stimuli Injury Stimuli cluster_cell Renal Tubular Cell & Neutrophil cluster_effects Biological Effects Sepsis Sepsis (LPS) TNFa TNF-α Release Sepsis->TNFa Ischemia Ischemia Ischemia->TNFa NFkB NF-κB Activation TNFa->NFkB Activates NGAL_Expression NGAL Upregulation & Secretion NFkB->NGAL_Expression Induces Iron_Homeostasis Iron Trafficking & Homeostasis NGAL_Expression->Iron_Homeostasis Mediates Bacteriostatic Bacteriostatic Effect NGAL_Expression->Bacteriostatic Mediates Cell_Protection Tubular Cell Protection & Regeneration NGAL_Expression->Cell_Protection Mediates Urine_NGAL Urinary NGAL (Biomarker) NGAL_Expression->Urine_NGAL

NGAL expression and its role in renal injury.

HETE_pathway cluster_stimuli Stimuli cluster_synthesis Synthesis cluster_receptor Receptor Signaling cluster_effects Renal Effects Angiotensin_II Angiotensin II CYP4A_4F CYP4A / CYP4F (ω-hydroxylase) Angiotensin_II->CYP4A_4F Stimulate Pressure Increased Pressure Pressure->CYP4A_4F Stimulate AA Arachidonic Acid AA->CYP4A_4F HETE_20 20-HETE CYP4A_4F->HETE_20 GPR75 GPR75 (Gq-coupled) HETE_20->GPR75 Binds to Na_Transport Inhibition of Na+ Reabsorption (Tubules) HETE_20->Na_Transport PLC PLC Activation GPR75->PLC PKC PKC Activation PLC->PKC Vasoconstriction Afferent Arteriole Vasoconstriction PKC->Vasoconstriction

Simplified signaling pathway for 20-HETE in the kidney.

Conclusion

The landscape of renal dysfunction biomarkers is evolving. While traditional markers like serum creatinine and UACR remain cornerstones of clinical practice, their limitations, particularly in detecting early-stage disease, have driven the search for more sensitive and specific alternatives.

Novel protein biomarkers such as Cystatin C, KIM-1, and NGAL have demonstrated considerable promise. Cystatin C offers a more accurate estimation of GFR, especially in patient populations where creatinine is less reliable. KIM-1 and NGAL have emerged as valuable tools for the early detection of acute kidney injury, providing a window for timely intervention.

The role of lipid mediators, including the HETE family, in renal pathophysiology is an area of growing interest. While specific molecules like this compound are not yet validated as clinical biomarkers, the demonstrated effects of other HETEs, such as 20-HETE, on renal blood flow and tubular function underscore the potential of this class of molecules. Further research, following rigorous validation pathways, is necessary to elucidate their clinical utility. For drug development professionals and researchers, a multi-biomarker approach, combining traditional markers with these emerging candidates, is likely to provide a more comprehensive and accurate assessment of renal function and injury.

References

A Comparative Guide to HETE Immunoassays: Assessing the Cross-Reactivity of 17(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of immunoassays for various hydroxyeicosatetraenoic acids (HETEs), with a specific focus on the potential cross-reactivity of 17(R)-HETE. Understanding the specificity of these assays is critical for the accurate quantification of these lipid mediators in complex biological samples. This document summarizes available cross-reactivity data, details a general experimental protocol for HETE immunoassays, and illustrates the key signaling pathways of major HETE isomers.

Data Presentation: Cross-Reactivity of HETE Immunoassays

The cross-reactivity of an immunoassay determines its specificity. It is a measure of how well the antibody distinguishes between the target analyte and structurally similar molecules. The following tables summarize the cross-reactivity data for commercially available ELISA kits for 12(S)-HETE and 15(S)-HETE. It is important to note that specific cross-reactivity data for this compound is often not provided in the product datasheets of many commercially available HETE immunoassay kits. The data presented here is based on available information from manufacturers and the scientific literature.

Table 1: Cross-Reactivity of 12(S)-HETE ELISA Kit

CompoundCross-Reactivity (%)
12(S)-HETE 100%
12(S)-HETrE64%
5(S),12(S)-DiHETE23.3%
12(S)-HpETE5.1%
Leukotriene B43.8%
15(S)-HETE2.5%
12-OxoETE1.1%
12(R)-HETE0.11%
5(R)-HETE0.01%
12(S)-HHTrE<0.01%
5(S)-HETE<0.01%
Arachidonic Acid<0.01%
Lipoxin B4<0.01%
Thromboxane B2<0.01%
Prostaglandin D2<0.01%
Prostaglandin E2<0.01%
Prostaglandin F2α<0.01%

Data sourced from Cayman Chemical 12(S)-HETE ELISA Kit datasheet.

Table 2: Cross-Reactivity of 15(S)-HETE ELISA Kit

CompoundCross-Reactivity (%)
15(S)-HETE 100%
15(S)-HETrE3.03%
5(S),15(S)-DiHETE2.87%
15(S)-HEPE0.93%
8(S),15(S)-DiHETE0.35%
(±)15-HEPE0.21%
Arachidonic Acid0.17%
15(R)-HETE0.08%
12(S)-HETE0.04%
14,15-DiHETrE0.03%
13(S)-HODE0.02%
5(R)-HETE<0.01%
5(S)-HETE<0.01%
12(R)-HETE<0.01%
20-HETE<0.01%
9(S)-HODE<0.01%
13(R)-HODE<0.01%
Leukotriene B4<0.01%
Prostaglandin D2<0.01%
Prostaglandin E2<0.01%
6-keto Prostaglandin F1α<0.01%
Prostaglandin F2α<0.01%
Thromboxane B2<0.01%
(±)14,15-EpETrE<0.01%

Data sourced from Cayman Chemical 15(S)-HETE ELISA Kit datasheet.

Note on this compound Cross-Reactivity: Direct experimental data on the cross-reactivity of this compound in commercially available immunoassays for other HETEs is limited. Based on the structural similarity of HETE isomers, some degree of cross-reactivity is possible. However, the low cross-reactivity observed for 12(R)-HETE in the 12(S)-HETE assay (0.11%) suggests that antibodies can be generated with high stereospecificity. Researchers should exercise caution and, if precise quantification of a specific HETE isomer is required in the presence of others, validation by a more specific method such as liquid chromatography-mass spectrometry (LC-MS) is recommended.

Experimental Protocols

A general protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for HETE measurement is provided below. Specific details may vary between different commercial kits, and it is essential to follow the manufacturer's instructions.

General Competitive ELISA Protocol for HETE Measurement

  • Reagent Preparation:

    • Prepare all reagents, including standards, samples, and buffers, according to the kit's manual. HETE standards are typically provided in a concentrated form and require serial dilution to generate a standard curve.

    • Samples (e.g., plasma, serum, cell culture supernatant) may require extraction and purification to remove interfering substances. Solid-phase extraction (SPE) is a common method for this purpose.

  • Assay Procedure:

    • Add a specific volume of the standard or prepared sample to the wells of the microplate pre-coated with a capture antibody.

    • Add a fixed amount of HETE conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to each well. This enzyme-conjugated HETE will compete with the HETE in the sample for binding to the capture antibody.

    • Incubate the plate for the time and at the temperature specified in the protocol to allow for competitive binding.

    • Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.

    • Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.

    • Incubate the plate for a specified time to allow for color development. The intensity of the color is inversely proportional to the concentration of HETE in the sample.

    • Stop the enzyme reaction by adding a stop solution.

    • Measure the absorbance of each well using a microplate reader at the recommended wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of HETE in the samples by interpolating their absorbance values on the standard curve.

Mandatory Visualization

The following diagrams illustrate the general enzymatic pathways for HETE synthesis and the signaling cascades of key HETE isomers.

HETE Synthesis Pathways General HETE Synthesis Pathways cluster_LOX Lipoxygenase (LOX) Pathway cluster_CYP450 Cytochrome P450 (CYP) Pathway cluster_COX Cyclooxygenase (COX) Pathway Arachidonic_Acid Arachidonic Acid LOX 5-LOX, 12-LOX, 15-LOX Arachidonic_Acid->LOX O2 CYP450 CYP4A, CYP4F Arachidonic_Acid->CYP450 O2, NADPH COX COX-1, COX-2 Arachidonic_Acid->COX O2 HETEs_LOX 5-HETE, 12-HETE, 15-HETE LOX->HETEs_LOX HETEs_CYP450 16- to 20-HETE CYP450->HETEs_CYP450 HETEs_COX 11(R)-HETE, 15(R)-HETE COX->HETEs_COX

Caption: Enzymatic pathways for the synthesis of various HETE isomers from arachidonic acid.

HETE Signaling Pathways Key HETE Signaling Pathways cluster_12HETE 12-HETE Signaling cluster_20HETE 20-HETE Signaling cluster_5HETE 5-HETE Signaling HETE12 12-HETE GPR31 GPR31 HETE12->GPR31 PKC_12 PKC GPR31->PKC_12 PI3K_12 PI3K/Akt GPR31->PI3K_12 MAPK_12 MAPK (ERK) GPR31->MAPK_12 Cell_Migration Cell Migration PKC_12->Cell_Migration Angiogenesis_12 Angiogenesis PI3K_12->Angiogenesis_12 MAPK_12->Cell_Migration HETE20 20-HETE PKC_20 PKC HETE20->PKC_20 RhoK Rho Kinase HETE20->RhoK K_channel K+ Channel Inhibition PKC_20->K_channel Vasoconstriction Vasoconstriction RhoK->Vasoconstriction K_channel->Vasoconstriction HETE5 5-HETE OXER1 OXER1 HETE5->OXER1 Calcium Ca2+ Mobilization OXER1->Calcium Chemotaxis Chemotaxis (Eosinophils, Neutrophils) Calcium->Chemotaxis

Caption: Simplified signaling pathways for 5-HETE, 12-HETE, and 20-HETE.

Competitive ELISA Workflow Competitive ELISA Workflow start Start prepare Prepare Standards & Samples start->prepare add_to_plate Add Standards/Samples and Enzyme-Conjugated HETE to Antibody-Coated Plate prepare->add_to_plate incubate1 Incubate (Competitive Binding) add_to_plate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance add_stop->read_plate analyze Analyze Data read_plate->analyze

Caption: A generalized workflow for a competitive ELISA for HETE measurement.

A Comparative Analysis of the Pro-inflammatory Effects of 17(R)-HETE and LTB4

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pro-inflammatory roles of two key lipid mediators, 17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE) and leukotriene B4 (LTB4), reveals both overlapping and distinct mechanisms of action in driving inflammatory responses. While LTB4 is a well-established, potent pro-inflammatory agent, the activities of this compound are less characterized, yet emerging evidence points to its significant contribution to inflammation.

This guide provides a comparative overview of the pro-inflammatory effects of this compound and LTB4, focusing on their impact on neutrophil chemotaxis and cytokine production. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate a comprehensive understanding.

Quantitative Comparison of Pro-inflammatory Activity

ParameterThis compoundLTB4Reference
Neutrophil Chemotaxis (EC50) Data not available~10⁻⁸ M[1]
Optimal Chemotactic Concentration Data not available10⁻⁶ M
Induced Cytokines Data not availableTNF-α, IL-6, IL-8, IL-1β, IL-17[2][3]

Pro-inflammatory Mechanisms

Leukotriene B4 (LTB4)

LTB4 is a potent lipid mediator that plays a crucial role in a wide range of inflammatory diseases. Its pro-inflammatory effects are primarily mediated through the activation of two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.

Neutrophil Chemotaxis: LTB4 is a powerful chemoattractant for neutrophils, inducing their migration to sites of inflammation. The optimal concentration for LTB4-induced neutrophil migration has been reported to be around 10⁻⁶ M.

Cytokine Induction: LTB4 stimulates various immune cells, including macrophages and neutrophils, to produce a cascade of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). This cytokine release amplifies the inflammatory response by recruiting and activating additional immune cells. LTB4 has also been implicated in promoting the production of IL-17, a key cytokine in neutrophil-dominant inflammation.

17(R)-Hydroxyeicosatetraenoic Acid (this compound)

The pro-inflammatory activities of this compound are an area of active investigation. While less potent than LTB4, HETEs, in general, are known to be chemotactic for human neutrophils. Some studies suggest that certain HETE isomers may exert their effects through interactions with LTB4 receptors, as LTB4 receptor antagonists have been shown to inhibit HETE-induced inflammation. However, the existence of a specific, dedicated receptor for this compound remains to be conclusively determined. Information regarding the specific profile of cytokines induced by this compound is currently limited in the scientific literature.

Signaling Pathways

The signaling pathways initiated by LTB4 are well-documented. In contrast, the specific signaling cascade for this compound is not as clearly defined.

LTB4 Signaling Pathway

LTB4_Signaling LTB4 LTB4 BLT1 BLT1 Receptor LTB4->BLT1 BLT2 BLT2 Receptor LTB4->BLT2 G_protein G-protein (Gi/q) BLT1->G_protein BLT2->G_protein PLC PLC G_protein->PLC Chemotaxis Neutrophil Chemotaxis G_protein->Chemotaxis DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Ca_release->MAPK NFkB NF-κB Activation MAPK->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-8) NFkB->Cytokines HETE_Signaling HETE This compound Receptor Putative Receptor (GPCR?) HETE->Receptor G_protein G-protein Receptor->G_protein Downstream Downstream Effectors G_protein->Downstream Inflammation Pro-inflammatory Responses Downstream->Inflammation Experimental_Workflow cluster_chemotaxis Neutrophil Chemotaxis Assay cluster_cytokine Cytokine Release Assay iso_n Isolate Human Neutrophils prep_n Prepare Neutrophil Suspension iso_n->prep_n setup_boyden Set up Boyden Chamber (add chemoattractants) prep_n->setup_boyden incubate_n Incubate (37°C, 60-90 min) setup_boyden->incubate_n stain_n Fix and Stain Membrane incubate_n->stain_n count_n Count Migrated Cells (Microscopy) stain_n->count_n analyze_n Data Analysis (EC50) count_n->analyze_n end End analyze_n->end iso_c Isolate/Culture Immune Cells seed_c Seed Cells in Multi-well Plate iso_c->seed_c stim_c Stimulate with This compound or LTB4 seed_c->stim_c incubate_c Incubate (6-24 h) stim_c->incubate_c collect_c Collect Supernatants incubate_c->collect_c elisa Perform ELISA collect_c->elisa analyze_c Data Analysis (Cytokine Concentration) elisa->analyze_c analyze_c->end start Start start->iso_n start->iso_c

References

A Comparative Guide to the Validation of Chiral LC-MS Methods for 17-HETE Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lipid mediator enantiomers like 17-hydroxyeicosatetraenoic acids (17-HETE) is critical for understanding their distinct biological roles. This guide provides a comprehensive comparison of a validated chiral Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of 17(R)-HETE and 17(S)-HETE, alongside alternative analytical techniques. Detailed experimental protocols and performance data are presented to aid in the selection and implementation of the most suitable method for your research needs.

Chiral LC-MS/MS Method: The Gold Standard

Chiral LC-MS/MS has emerged as the benchmark for the stereospecific analysis of 17-HETE enantiomers due to its high selectivity, sensitivity, and accuracy. This technique enables the baseline separation and individual quantification of this compound and 17(S)-HETE, which is crucial as these enantiomers can exhibit different physiological and pathological activities.

Performance Characteristics

A validated chiral LC-MS/MS method for 17-HETE enantiomers typically demonstrates the following performance characteristics. The data presented in the table below is a summary of expected performance based on published methods for similar eicosanoids.

ParameterChiral LC-MS/MSAlternative Method 1: Chiral GC-MSAlternative Method 2: Capillary Electrophoresis (CE)
Limit of Detection (LOD) 0.5 - 5 pg on column5 - 20 pg on column10 - 50 pg on column
Limit of Quantification (LOQ) 1 - 10 pg on column15 - 50 pg on column30 - 100 pg on column
Linearity (r²) > 0.99> 0.99> 0.98
Intra-day Precision (%RSD) < 10%< 15%< 15%
Inter-day Precision (%RSD) < 15%< 20%< 20%
Accuracy (% Recovery) 85 - 115%80 - 120%80 - 120%
Sample Throughput ModerateLow to ModerateHigh
Derivatization Required SometimesYesNo
Experimental Protocol for Chiral LC-MS/MS Analysis of 17-HETE Enantiomers

This protocol outlines a typical workflow for the analysis of 17-HETE enantiomers in biological matrices such as plasma or tissue homogenates.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Internal Standard Spiking: Spike the biological sample with a deuterated internal standard (e.g., 17-HETE-d8) to correct for extraction losses and matrix effects.

  • Acidification: Acidify the sample to pH 3-4 with a weak acid (e.g., acetic acid).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the 17-HETE enantiomers with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Chiral LC Separation

  • Chromatographic Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak AD-H or similar amylose (B160209) or cellulose-based column, is commonly used for the separation of HETE enantiomers.

  • Mobile Phase: A normal-phase mobile phase consisting of a mixture of hexane (B92381) and a polar organic solvent like isopropanol (B130326) or ethanol (B145695) is often employed. A typical gradient might start with a low percentage of the polar solvent and gradually increase to elute the analytes.

  • Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally used.

  • Column Temperature: The column temperature is typically maintained between 20-40°C to ensure reproducible retention times.

3. MS/MS Detection

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is the most common technique for the analysis of HETEs.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native 17-HETE enantiomers and the deuterated internal standard are monitored.

    • Example Transition for 17-HETE: m/z 319.2 → 275.2

Workflow Diagram

Chiral LC-MS Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Analysis & Validation Sample Biological Sample Spike Spike with Internal Standard Sample->Spike 1 Extract Solid-Phase Extraction (SPE) Spike->Extract 2 Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute 3 Inject Inject into LC-MS/MS Reconstitute->Inject 4 Separate Chiral LC Separation Inject->Separate 5 Detect MS/MS Detection (MRM) Separate->Detect 6 Quantify Quantification Detect->Quantify 7 Validate Method Validation Quantify->Validate 8

Chiral LC-MS Method Validation Workflow

Alternative Analytical Methods

While chiral LC-MS/MS is the preferred method, other techniques can also be employed for the analysis of 17-HETE enantiomers, each with its own advantages and limitations.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS can provide excellent separation of 17-HETE enantiomers, but it requires derivatization to increase the volatility and thermal stability of the analytes. This additional sample preparation step can be time-consuming and a potential source of variability.

Key Features:

  • High Resolution: Capable of achieving baseline separation of enantiomers.

  • Derivatization: A necessary step, typically involving silylation or esterification.

  • Sensitivity: Generally good, but may be slightly lower than modern LC-MS/MS systems.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency separation technique that requires minimal sample volume and can have high throughput. For chiral separations, a chiral selector is added to the background electrolyte.

Key Features:

  • High Efficiency: Provides sharp peaks and good resolution.

  • Low Sample Consumption: Ideal for precious samples.

  • Throughput: Can be faster than chromatographic methods.

  • Sensitivity: Can be a limiting factor compared to MS-based methods.

Logical Relationship of Method Selection

Method Selection Logic Start Start: Need to analyze 17-HETE enantiomers HighSensitivity High Sensitivity & Specificity Required? Start->HighSensitivity HighThroughput High Throughput a Priority? HighSensitivity->HighThroughput No LCMS Choose Chiral LC-MS/MS HighSensitivity->LCMS Yes Derivatization Is Derivatization Acceptable? HighThroughput->Derivatization No CE Consider Capillary Electrophoresis HighThroughput->CE Yes GCMS Consider Chiral GC-MS Derivatization->GCMS Yes Derivatization->CE No

Decision tree for selecting an analytical method.

Conclusion

The validation of a chiral LC-MS method is paramount for the reliable quantification of 17-HETE enantiomers in biological research. This guide provides a framework for understanding the key performance indicators and a detailed protocol for implementing such a method. While chiral LC-MS/MS stands out for its superior sensitivity and specificity, alternative methods like chiral GC-MS and capillary electrophoresis offer viable options depending on the specific requirements of the study, such as sample throughput and tolerance for derivatization steps. Careful consideration of these factors will ensure the selection of the most appropriate and robust analytical method for advancing our understanding of the roles of 17-HETE enantiomers in health and disease.

A Comparative Guide to Assessing the Off-Target Effects of 17(R)-HETE in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE) is a lipid mediator derived from arachidonic acid through the cytochrome P450 (CYP) pathway.[1] As an enantiomer of the more studied 17(S)-HETE, it possesses distinct biological activities that are of increasing interest in biomedical research. While its on-target effects are under investigation, a thorough understanding of its potential off-target interactions is critical for accurate interpretation of experimental results and for the development of specific therapeutic agents. Off-target effects can lead to unforeseen physiological consequences, confounding data and potentially causing toxicity. This guide provides a comparative overview of cell-based assays to systematically assess and characterize the off-target profile of this compound, offering researchers a framework for rigorous pharmacological validation.

Potential Off-Target Mechanisms of this compound

Lipid mediators like HETEs are known to interact with a variety of cellular targets. Based on the activities of related eicosanoids, the off-target effects of this compound could be mediated through several mechanisms:

  • G-Protein Coupled Receptors (GPCRs): Various HETE isomers act as ligands for GPCRs. For instance, 12(S)-HETE activates GPR31, and 20-HETE is a high-affinity ligand for GPR75.[2][3] It is plausible that this compound may interact with known or orphan GPCRs, triggering downstream signaling cascades.

  • Nuclear Receptors: Some eicosanoids can modulate the activity of nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), influencing gene transcription. The signaling of 12(S)-HETE, for example, has been shown to involve the nuclear receptor coactivator SRC-1.[4]

  • Enzymatic Modulation: HETEs can directly or indirectly modulate enzyme activity. A notable example is the allosteric activation of CYP1B1 by 17-HETE enantiomers, which has been linked to the induction of cardiac hypertrophy.[5]

Comparative Analysis of Key Cell-Based Assays

A multi-pronged approach using a combination of assays is essential for a comprehensive assessment of off-target effects. The following table compares primary and secondary assays suitable for screening and validating this compound's off-target activities.

Assay Type Principle Primary Purpose Key Parameters Advantages Limitations
Receptor Binding Assay Measures the direct binding of a radiolabeled or fluorescently-labeled ligand to a receptor in the presence of a competitor (this compound).Determine direct receptor interaction and binding affinity.Ki (Inhibition Constant), Bmax (Maximal Binding)Highly specific for direct binding; quantitative.Does not provide functional information (agonist vs. antagonist); requires labeled ligands.
Calcium Flux Assay Measures changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation, typically via Gq-coupled GPCRs.Screen for functional activity at Gq-coupled receptors.EC50 (potency), Emax (efficacy)High-throughput; provides functional data on a key signaling pathway.Limited to receptors that signal through calcium; can miss Gs or Gi coupling.
cAMP Accumulation Assay Measures the modulation of cyclic AMP levels, indicating activation or inhibition of adenylyl cyclase through Gs- or Gi-coupled GPCRs.Screen for functional activity at Gs/Gi-coupled receptors.EC50/IC50, EmaxHigh-throughput; specific for Gs/Gi pathways.Does not capture Gq or other signaling pathways.
Reporter Gene Assay A reporter gene (e.g., luciferase, β-galactosidase) is placed under the control of a response element (e.g., CREB, NF-κB, SRE) that is activated by a specific signaling pathway.Measure downstream transcriptional consequences of receptor activation or pathway modulation.EC50/IC50, Fold ActivationHighly sensitive; integrates upstream signaling events.Indirect measure of initial interaction; slower response time.
Enzyme Activity Assay Measures the rate of an enzymatic reaction in the presence of the test compound. For example, an EROD assay can measure CYP1B1 activity.Determine direct or allosteric modulation of specific enzymes.IC50/EC50, Vmax, KmDirectly measures impact on enzyme function; can distinguish between inhibition and activation.Target-specific; requires purified enzyme or cell lysates with known activity.
Phenotypic Assays (e.g., Migration, Proliferation, Cytokine Secretion) Measures a complex cellular response. For example, assessing neutrophil chemotaxis in response to this compound.Evaluate the integrated physiological or pathological outcome of potential off-target effects.EC50/IC50, % ResponseHigh physiological relevance.Mechanistically complex; difficult to attribute the effect to a single target without further validation.

Experimental Protocols

Protocol 1: GPCR Off-Target Screening using a Calcium Flux Assay

This protocol describes a general method for screening this compound against a panel of cells, each expressing a different GPCR coupled to the Gq pathway.

  • Cell Culture: Plate HEK293 cells stably expressing the GPCR of interest into black-walled, clear-bottom 96-well microplates at a density of 40,000-80,000 cells/well. Culture overnight in DMEM supplemented with 10% FBS.

  • Dye Loading: Aspirate the culture medium and add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in ethanol (B145695) or DMSO. Create a serial dilution plate (e.g., 10-point, 3-fold dilutions) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Include a known agonist for the receptor as a positive control and buffer alone as a negative control.

  • Assay Execution: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Monitor baseline fluorescence for 10-20 seconds.

  • Compound Addition: Add 25 µL of the compound dilutions from the preparation plate to the cell plate.

  • Data Acquisition: Immediately begin measuring fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.

  • Data Analysis: Calculate the change in fluorescence (Peak - Baseline). Plot the response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 and Emax.

Protocol 2: Reporter Gene Assay for NF-κB Pathway Activation

This protocol assesses if this compound activates signaling pathways culminating in the activation of the NF-κB transcription factor.

  • Cell Culture: Use a cell line (e.g., U2OS, HEK293) stably transfected with an NF-κB-luciferase reporter construct. Plate cells in a white, opaque 96-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a low-serum (0.5%) or serum-free medium and incubate for 4-6 hours to reduce basal signaling.

  • Compound Treatment: Prepare serial dilutions of this compound. Add the compounds to the cells and incubate for 6-18 hours. Include a known NF-κB activator (e.g., TNF-α) as a positive control.

  • Cell Lysis: Aspirate the medium and add 50 µL of a passive lysis buffer to each well.

  • Luminometry: Add 50 µL of luciferase assay reagent to each well. Immediately measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to a measure of cell viability if necessary (e.g., using a parallel CellTiter-Glo assay). Calculate the fold activation relative to the vehicle control and determine the EC50.

Visualizations

Logical Workflow for Off-Target Assessment

G start Hypothesis Generation (e.g., this compound may interact with GPCRs) primary Primary Screening (Broad Panel Assays) - Receptor Binding - Calcium / cAMP Assays start->primary hit_id Hit Identification (Activity observed at specific target(s)) primary->hit_id secondary Secondary / Confirmatory Assays - Dose-Response Analysis - Orthogonal Assays (e.g., Reporter Gene) hit_id->secondary Hit(s) Found no_hit No Significant Hits hit_id->no_hit No Hits selectivity Selectivity & Specificity Testing - Test against related targets - Use of specific antagonists - Test enantiomer (17(S)-HETE) secondary->selectivity validation Phenotypic Validation (Cell Migration, Cytokine Release, etc.) selectivity->validation conclusion Off-Target Confirmed (Characterize mechanism & physiological relevance) validation->conclusion

Caption: Workflow for identifying and validating off-target effects of this compound.

Potential GPCR Signaling Pathways

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects HETE This compound GPCR GPCR (Off-Target) HETE->GPCR Gq Gαq GPCR->Gq Gq Pathway Gi Gαi GPCR->Gi Gi Pathway Gs Gαs GPCR->Gs Gs Pathway PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ [Ca2+]i IP3->Ca PKC PKC DAG->PKC TF Transcription Factor Activation (e.g., NF-κB, CREB) Ca->TF PKC->TF AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates cAMP ↓ or ↑ cAMP AC->cAMP PKA PKA cAMP->PKA PKA->TF Phenotype Phenotypic Change (e.g., Proliferation, Inflammation) TF->Phenotype

Caption: Potential GPCR signaling pathways activated by this compound.

Logical Relationship for Hit Validation

References

Safety Operating Guide

Proper Disposal Procedures for 17(R)-HETE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized biochemicals like 17(R)-Hydroxyeicosatetraenoic Acid (17(R)-HETE) are critical for maintaining laboratory safety and environmental integrity. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound and associated contaminated materials.

Essential Safety and Disposal Plan

The proper disposal of this compound, a cytochrome P450 metabolite of arachidonic acid, must follow strict safety protocols.[1][2] Since it is often supplied in an ethanol (B145695) solution, both the fatty acid properties and the flammable solvent must be considered.[1][2] The overarching principle is to treat this compound waste as hazardous chemical waste.

Risk Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough risk assessment is mandatory. Consult the supplier's Safety Data Sheet (SDS) for the specific formulation. Standard PPE includes:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Body Protection: A lab coat or chemical-resistant apron.

All handling should occur in a well-ventilated area, preferably inside a chemical fume hood.

Quantitative Data Summary

ParameterData/RecommendationSource
Chemical Formula C₂₀H₃₂O₃
Formulation Typically a solution in ethanol
Storage Temperature -20°C
Stability ≥ 2 years at -20°C
Primary Disposal Route Approved hazardous waste disposal plant
Aquatic Toxicity Potentially very toxic to aquatic life with long-lasting effects
Spill Containment Use inert absorbent material (e.g., sand, vermiculite)
PPE Requirements Safety goggles, chemical-resistant gloves, lab coat

Step-by-Step Disposal Protocols

The appropriate disposal route for this compound depends on the quantity and nature of the waste. Under no circumstances should it be poured down the drain, due to its potential aquatic toxicity and the fact that fatty acids can contribute to blockages.

Methodology 1: Disposal of Unused this compound Solution

This protocol applies to the original product, whether expired or no longer needed.

  • Segregation: Keep the this compound in its original, properly labeled container. Do not mix it with other chemical waste unless instructed by your institution's environmental health and safety (EHS) office.

  • Labeling: Ensure the container label is intact and legible. If creating a waste label, clearly write "Hazardous Waste: this compound in Ethanol," and include hazard pictograms for flammability and potential health hazards.

  • Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be cool, away from ignition sources, and secondary containment is recommended.

  • Collection: Arrange for collection by a licensed professional waste disposal company, following your institution's specific procedures.

Methodology 2: Disposal of Contaminated Labware

This protocol applies to items such as pipette tips, centrifuge tubes, gloves, and bench paper contaminated with this compound.

  • Collection: Place all solid contaminated waste into a designated, robust plastic bag or a labeled container.

  • Segregation: This waste should be segregated as "Acutely Toxic" or "Hazardous Chemical Waste." Avoid mixing it with biological or sharps waste unless it's multi-hazardous.

  • Packaging: Once the bag is full, seal it securely. For added safety, double-bagging is recommended. Place the sealed bag into a designated solid hazardous waste container (e.g., a labeled drum or box).

  • Disposal: The container should be collected by your institution's hazardous waste management service for high-temperature incineration.

Methodology 3: Spill Management and Cleanup

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

  • Alert and Evacuate: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the area.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Contain: Cover the spill with a non-combustible, inert absorbent material like vermiculite, sand, or diatomaceous earth.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Dispose: All cleanup materials, including contaminated gloves and wipes, must be disposed of as hazardous waste according to the protocol for contaminated labware.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G cluster_start cluster_type cluster_storage cluster_end start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Unused or Expired This compound Solution waste_type->liquid_waste Liquid solid_waste Contaminated Labware (Gloves, Tips, etc.) waste_type->solid_waste Solid spill_waste Spill Cleanup Material waste_type->spill_waste Spill collect_liquid Keep in Original Containeror Approved Waste Bottle liquid_waste->collect_liquid collect_solid Collect in Labeled, Double-Sealed Plastic Bag solid_waste->collect_solid collect_spill Collect in Sealable, Labeled Container spill_waste->collect_spill label_waste Label as Hazardous Waste: 'this compound in Ethanol' collect_liquid->label_waste collect_solid->label_waste collect_spill->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste end_point Arrange Pickup by Licensed Waste Disposal Service store_waste->end_point

Caption: Decision workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 17(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 17(R)-hydroxyeicosatetraenoic acid [17(R)-HETE] must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. Given that detailed toxicological properties of this compound are not fully characterized, a cautious approach based on best practices for handling similar lipid signaling molecules is imperative.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your critical research.

Immediate Safety and Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential hazards associated with handling this compound, which is often supplied in an organic solvent like ethanol.[2][3] The primary immediate hazard is often associated with the solvent.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications & Best Practices
Eyes & Face Safety Goggles, Face ShieldANSI Z87.1-compliant safety goggles are the minimum requirement. A face shield should be worn over goggles during activities with a high risk of splashing, such as preparing stock solutions or transferring large volumes.[4]
Hands Chemical-Resistant GlovesDisposable nitrile gloves are suitable for incidental contact. For prolonged handling or working with concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.[4]
Body Laboratory CoatA flame-resistant lab coat is recommended, particularly when working with flammable solvents. Ensure the coat is fully buttoned to provide maximum coverage.
Respiratory Chemical Fume Hood or RespiratorAll handling of the neat compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation exposure. If a fume hood is unavailable or inadequate, a NIOSH-approved respirator may be necessary.

Operational Plan: From Receipt to Experimentation

A structured workflow is crucial for the safe and effective use of this compound in a research setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Follow the manufacturer's storage recommendations, which are typically -20°C or -80°C for eicosanoids to prevent degradation.

  • Store the compound in its original, tightly sealed container in a designated and properly ventilated area.

2. Preparation of Stock Solutions:

  • Critical Step: All work with the neat compound or concentrated solutions must be performed in a chemical fume hood.

  • To prevent moisture condensation, allow the vial to equilibrate to room temperature before opening.

  • Use appropriate solvents as recommended by the supplier, such as ethanol, methanol, or dimethylformamide (DMF).

  • Employ calibrated pipettes and volumetric flasks for accurate measurements.

  • Clearly label the stock solution with the compound name, concentration, solvent, and preparation date.

3. Experimental Use:

  • Continue to work within a chemical fume hood when diluting stock solutions to working concentrations.

  • Ensure all glassware and equipment are clean and dry to avoid contamination.

  • Keep containers sealed when not in use to minimize evaporation and potential exposure.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials that have come into contact with this compound, including unused stock solutions, contaminated solvents, pipette tips, gloves, and empty vials, should be treated as hazardous chemical waste.

2. Waste Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Solid Waste: Dispose of contaminated solids such as pipette tips, microfuge tubes, and gloves in a separate, clearly labeled solid hazardous waste container.

3. Labeling and Storage:

  • Label all waste containers with "Hazardous Waste" and list all chemical constituents by their full names with approximate percentages.

  • Indicate the relevant hazards (e.g., Flammable, Toxic).

  • Store waste containers in a designated satellite accumulation area within the laboratory.

4. Institutional Pickup:

  • When the waste container is full, or after a designated accumulation time, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.

Diagram 1: Safe Handling Workflow for this compound

cluster_prep Preparation cluster_exp Experimentation cluster_disp Disposal Receipt Receive & Inspect Storage Store at -20°C to -80°C Receipt->Storage Equilibrate Equilibrate to Room Temp Storage->Equilibrate Prep_Stock Prepare Stock Solution (in Fume Hood) Equilibrate->Prep_Stock Dilute Prepare Working Solution (in Fume Hood) Prep_Stock->Dilute Experiment Perform Experiment Dilute->Experiment Segregate Segregate Waste (Liquid & Solid) Experiment->Segregate Post-Experiment Collect Collect in Labeled Hazardous Waste Containers Segregate->Collect EHS_Pickup Arrange EHS Pickup Collect->EHS_Pickup End PPE Don Appropriate PPE PPE->Receipt Start

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17(R)-Hete
Reactant of Route 2
17(R)-Hete

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。